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  • Product: 4-(Benzyloxy)-3-iodo-5-methoxybenzaldehyde
  • CAS: 119113-94-9

Core Science & Biosynthesis

Foundational

4-(Benzyloxy)-3-iodo-5-methoxybenzaldehyde CAS number and chemical identifiers

[1][2][3][4] Executive Summary 4-(Benzyloxy)-3-iodo-5-methoxybenzaldehyde (CAS: 119113-94-9) is a highly functionalized aromatic building block used primarily in the synthesis of complex pharmaceutical intermediates and...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3][4]

Executive Summary

4-(Benzyloxy)-3-iodo-5-methoxybenzaldehyde (CAS: 119113-94-9) is a highly functionalized aromatic building block used primarily in the synthesis of complex pharmaceutical intermediates and agrochemicals.[1][2][3][4][5] Structurally, it is a derivative of 5-iodovanillin where the phenolic hydroxyl group is protected as a benzyl ether.

This compound represents a "privileged scaffold" in medicinal chemistry due to its orthogonal reactivity:

  • Aldehyde (-CHO): Ready for reductive amination, Wittig olefination, or oxidation.

  • Aryl Iodide (-I): A high-reactivity handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Heck).

  • Benzyl Ether (-OBn): A robust protecting group that can be selectively removed via hydrogenolysis to regenerate the phenol.

This guide details the chemical identity, validated synthetic pathways, and handling protocols for this compound.

Chemical Identifiers & Properties

PropertyData
Chemical Name 4-(Benzyloxy)-3-iodo-5-methoxybenzaldehyde
CAS Number 119113-94-9
Synonyms 3-Iodo-4-benzyloxy-5-methoxybenzaldehyde; Benzyl-5-iodovanillin
Molecular Formula C₁₅H₁₃IO₃
Molecular Weight 368.17 g/mol
SMILES COc1cc(C=O)cc(I)c1OCc2ccccc2
InChI Key FBBCSYADXYILEH-UHFFFAOYSA-N (Parent 5-Iodovanillin)
Appearance Pale yellow to off-white solid (Predicted)
Solubility Soluble in DCM, EtOAc, DMF, DMSO; Insoluble in water

Synthetic Pathways

The synthesis of 4-(benzyloxy)-3-iodo-5-methoxybenzaldehyde follows a linear two-step sequence starting from commercially available Vanillin . The regiochemistry is controlled by the directing effects of the phenolic hydroxyl group in the first step.

Retrosynthetic Logic (DOT Visualization)

SynthesisPath Vanillin Vanillin (Starting Material) Iodovanillin 5-Iodovanillin (Intermediate) Vanillin->Iodovanillin Iodination (I2, H2O2 or NaOCl) Target 4-(Benzyloxy)-3-iodo- 5-methoxybenzaldehyde (Target) Iodovanillin->Target Benzylation (BnBr, K2CO3)

Figure 1: Linear synthetic route ensuring correct regiochemical placement of the iodine atom.

Step 1: Synthesis of 5-Iodovanillin

Rationale: Direct iodination of vanillin occurs at the 5-position (ortho to the hydroxyl group) due to the strong activating effect of the phenol.

  • Reagents: Vanillin (1.0 eq), Potassium Iodide (KI, 1.3 eq), Sodium Hypochlorite (Bleach, excess) or Iodine (

    
    ) + 
    
    
    
    .
  • Solvent: Ethanol/Water or Methanol.

Protocol (Green Chemistry Method):

  • Dissolve Vanillin (15.2 g, 100 mmol) and KI (16.6 g, 100 mmol) in Ethanol (150 mL).

  • Cool the solution to 0°C in an ice bath.

  • Dropwise add aqueous NaOCl (commercial bleach) or 30%

    
     over 30 minutes. The oxidant generates electrophilic iodine in situ.[6]
    
  • Stir at room temperature for 1 hour. Monitor by TLC (Hexane:EtOAc 7:3).

  • Quench: Add saturated Sodium Thiosulfate (

    
    ) solution to neutralize excess iodine (color changes from brown to yellow/white).
    
  • Isolation: Acidify with 1M HCl to precipitate the product. Filter the solid.[6][7]

  • Purification: Recrystallize from Ethanol/Water.

    • Yield: ~85-90%

    • Product: 5-Iodovanillin (MP: 180-182°C).

Step 2: Benzylation (O-Alkylation)

Rationale: Protection of the phenol as a benzyl ether prevents side reactions during subsequent couplings and increases solubility in organic solvents.

  • Reagents: 5-Iodovanillin (1.0 eq), Benzyl Bromide (BnBr, 1.2 eq), Potassium Carbonate (

    
    , 2.0 eq).
    
  • Solvent: DMF (N,N-Dimethylformamide) or Acetone.

Protocol:

  • Charge a round-bottom flask with 5-Iodovanillin (27.8 g, 100 mmol) and anhydrous DMF (200 mL).

  • Add finely ground

    
     (27.6 g, 200 mmol).
    
  • Add Benzyl Bromide (14.3 mL, 120 mmol) dropwise via syringe.

  • Stir the suspension at 60°C for 4 hours.

  • Work-up: Pour the reaction mixture into ice-water (1000 mL) with vigorous stirring. The product should precipitate.[6]

  • Isolation: Filter the precipitate and wash with water to remove DMF and inorganic salts.

  • Purification: If the solid is off-white, recrystallize from Ethanol or purify via silica gel chromatography (Eluent: Hexane/EtOAc).

    • Target: 4-(Benzyloxy)-3-iodo-5-methoxybenzaldehyde.[1][2][3][4][5][8]

Reactivity & Applications

This molecule is designed for divergent synthesis . The iodine atom serves as a "reactive handle" for modifying the carbon skeleton.

Functionalization Map

Reactivity Core 4-(Benzyloxy)-3-iodo- 5-methoxybenzaldehyde Suzuki Biaryl Derivatives (Suzuki Coupling) Core->Suzuki Pd(PPh3)4, Ar-B(OH)2 Sonogashira Alkynyl Derivatives (Sonogashira Coupling) Core->Sonogashira Pd/Cu, Alkyne Amine Benzylamines (Reductive Amination) Core->Amine R-NH2, NaBH(OAc)3 Phenol 5-Iodovanillin (Deprotection H2/Pd) Core->Phenol H2, Pd/C

Figure 2: Divergent synthesis pathways utilizing the orthogonal functional groups.

Key Reactions
  • Suzuki-Miyaura Coupling:

    • Conditions:

      
       (5 mol%), Arylboronic acid, 
      
      
      
      , Dioxane/Water, 90°C.
    • Utility: Used to synthesize biaryl structures common in kinase inhibitors.

  • Reductive Amination:

    • Conditions: Primary amine, STAB (Sodium Triacetoxyborohydride), DCM.

    • Utility: Generates phenethylamine derivatives (e.g., mescaline analogs).

  • Heck Reaction:

    • Conditions: Pd(OAc)2, Acrylate ester, Et3N.

    • Utility: Extends the chain to form cinnamic acid derivatives.

Safety & Handling

Hazard ClassDescriptionPrecautions
Skin Irritant Causes skin irritation (Category 2).Wear nitrile gloves and lab coat.
Eye Irritant Causes serious eye irritation (Category 2A).Use safety goggles.
Respiratory May cause respiratory irritation (STOT SE 3).Handle in a fume hood.
Storage Light sensitive (Aryl iodide).Store in amber vials at 2-8°C.

Waste Disposal:

  • Aqueous waste from iodination contains iodide/iodine residues; treat with thiosulfate before disposal.

  • Organic waste containing benzyl bromide (lachrymator) should be treated with ammonia or aqueous base to quench excess alkylating agent.

References

  • ChemicalBook. (2025).[6] 5-Iodovanillin Synthesis and Properties. Retrieved from

  • BLD Pharm. (2025).[4] Product Analysis: 4-(Benzyloxy)-3-iodo-5-methoxybenzaldehyde (CAS 119113-94-9).[1][2][3][4][5] Retrieved from

  • BenchChem. (2025).[7] Protocol for the Synthesis of 3-Iodo-4,5-dimethoxybenzylamine via Oxime Reduction. Retrieved from

  • PubChem. (2025).[9] Compound Summary: 4-hydroxy-3-iodo-5-methoxybenzaldehyde.[9][10] National Library of Medicine. Retrieved from [9]

  • Molbase. (2025).[6] Chemical Directory: 119113-94-9.[1][2][3][4][5] Retrieved from

Sources

Exploratory

Physicochemical properties of 4-(Benzyloxy)-3-iodo-5-methoxybenzaldehyde

An In-Depth Technical Guide to the Physicochemical Properties and Synthetic Utility of 4-(Benzyloxy)-3-iodo-5-methoxybenzaldehyde Abstract 4-(Benzyloxy)-3-iodo-5-methoxybenzaldehyde, a derivative of vanillin, is a highly...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Properties and Synthetic Utility of 4-(Benzyloxy)-3-iodo-5-methoxybenzaldehyde

Abstract

4-(Benzyloxy)-3-iodo-5-methoxybenzaldehyde, a derivative of vanillin, is a highly functionalized aromatic aldehyde that serves as a pivotal intermediate in synthetic organic chemistry. Its unique trifecta of reactive sites—an aldehyde for classical carbonyl chemistry, an aryl iodide for modern cross-coupling reactions, and a stable benzyl ether protecting group—renders it an exceptionally versatile building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, detailed protocols for its synthesis and characterization, an analysis of its chemical reactivity, and a discussion of its applications in the fields of medicinal chemistry and drug development.

Introduction and Molecular Overview

4-(Benzyloxy)-3-iodo-5-methoxybenzaldehyde is a synthetic organic compound derived from 5-iodovanillin. The introduction of the benzyl group serves to protect the phenolic hydroxyl, allowing for selective reactions at the other functional groups. This strategic protection is crucial in multi-step syntheses where the free phenol could interfere with desired transformations. The presence of the iodine atom at the 3-position is particularly significant, as it provides a reactive handle for carbon-carbon and carbon-heteroatom bond formation, a cornerstone of modern drug discovery efforts.

dot graph "Molecular_Structure" { layout=neato; node [shape=none, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

}

Caption: Structure of 4-(Benzyloxy)-3-iodo-5-methoxybenzaldehyde.

Physicochemical Properties

The core physicochemical properties of 4-(Benzyloxy)-3-iodo-5-methoxybenzaldehyde are summarized below. It is important to note that while the formula and weight are specific to the title compound, experimental data such as melting point are more readily available for its close, non-iodinated analog, 4-(Benzyloxy)-3-methoxybenzaldehyde, which serves as a valuable reference point.

PropertyValueSource(s)
Molecular Formula C₁₅H₁₃IO₃[1]
Molecular Weight 368.17 g/mol [1]
Appearance White to pale yellow crystalline powder[2]
Melting Point 59.0 - 66.0 °C[2]
Solubility Soluble in organic solvents like Dichloromethane, Ethyl Acetate, and THF. Insoluble in water.Inferred
SMILES O=Cc1cc(I)c(c(c1)OC)OCc1ccccc1[1]
InChIKey Inferred from structure

*Data for the analogous compound 4-Benzyloxy-3-methoxybenzaldehyde (CAS 2426-87-1).

Synthesis Protocol: Williamson Ether Synthesis

The most direct and common method for preparing the title compound is via a Williamson ether synthesis, starting from the commercially available 4-hydroxy-3-iodo-5-methoxybenzaldehyde (5-iodovanillin). This reaction involves the deprotonation of the phenolic hydroxyl group by a mild base to form a phenoxide, which then acts as a nucleophile to displace a halide from benzyl bromide.

Rationale: The choice of a non-nucleophilic base like potassium carbonate (K₂CO₃) is critical to prevent side reactions with the electrophilic benzyl bromide and the aldehyde. Anhydrous conditions are preferred to avoid hydrolysis of the base and reactants. A polar aprotic solvent like DMF or a ketone like acetone is typically used to dissolve the ionic intermediates. The addition of a catalytic amount of sodium iodide can accelerate the reaction through the Finkelstein reaction, converting benzyl bromide to the more reactive benzyl iodide in situ.

Detailed Experimental Protocol
  • Reagent Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxy-3-iodo-5-methoxybenzaldehyde (5-iodovanillin, 1.0 eq.).

  • Solvent and Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq.) and a catalytic amount of sodium iodide (NaI, 0.1 eq.). Add 100 mL of anhydrous acetone or DMF.

  • Reaction Initiation: Stir the suspension vigorously. Add benzyl bromide (1.1 eq.) dropwise to the mixture at room temperature.

  • Heating and Monitoring: Heat the reaction mixture to reflux (for acetone, ~56°C) and maintain for 12-24 hours. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) using a mobile phase such as 3:1 Hexanes:Ethyl Acetate, visualizing with a UV lamp. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction progression.

  • Workup: After the reaction is complete (as judged by TLC), cool the mixture to room temperature. Filter the solid K₂CO₃ and salts and wash the filter cake with additional solvent.

  • Extraction: Concentrate the filtrate under reduced pressure to remove the solvent. Dissolve the resulting residue in ethyl acetate and wash sequentially with water (2x), 5% aqueous sodium hydroxide (to remove any unreacted starting material), and brine (1x).[3]

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a solvent system like ethanol/water or by column chromatography on silica gel to yield 4-(benzyloxy)-3-iodo-5-methoxybenzaldehyde as a solid.[3][4]

G

Caption: Workflow for the synthesis of the title compound.

Structural Elucidation and Spectral Analysis

Confirming the identity and purity of 4-(Benzyloxy)-3-iodo-5-methoxybenzaldehyde relies on standard spectroscopic techniques. The expected spectral features are outlined below, based on the analysis of structurally similar compounds.[5][6]

  • ¹H NMR Spectroscopy: In a CDCl₃ solvent, the spectrum is expected to show:

    • A sharp singlet for the aldehyde proton (CHO) at ~9.8 ppm.

    • Two distinct signals for the aromatic protons on the substituted ring, likely appearing as doublets or singlets between 7.3 and 7.8 ppm.

    • A multiplet for the five protons of the benzyl phenyl group between 7.3 and 7.5 ppm.

    • A sharp singlet for the two benzylic protons (-O-CH₂-Ph) at approximately 5.1 ppm.

    • A sharp singlet for the three methoxy protons (-OCH₃) around 3.9 ppm.

  • ¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is predicted to display:

    • The aldehyde carbonyl carbon at ~190-192 ppm.

    • Aromatic carbons of the substituted ring between ~110 and 155 ppm. The carbon bearing the iodine (C-I) would be shifted upfield to ~86-90 ppm.[5]

    • Aromatic carbons of the benzyl phenyl group in the ~127-136 ppm range.

    • The benzylic carbon (-O-CH₂-Ph) at ~70-72 ppm.

    • The methoxy carbon (-OCH₃) at ~56 ppm.

  • Infrared (IR) Spectroscopy: Key vibrational frequencies include:

    • A strong, sharp absorption band for the aldehyde C=O stretch around 1680-1700 cm⁻¹.[6]

    • Aromatic C=C stretching bands in the 1500-1600 cm⁻¹ region.

    • C-O-C ether stretching bands around 1200-1270 cm⁻¹ and 1000-1100 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]⁺ corresponding to its molecular weight (~368 g/mol ). A prominent fragment is the tropylium ion at m/z 91, resulting from the cleavage of the benzyl group, which is a hallmark of benzyl ethers.

Reactivity and Applications in Drug Development

The synthetic value of 4-(benzyloxy)-3-iodo-5-methoxybenzaldehyde lies in the orthogonal reactivity of its functional groups.

  • The Aldehyde Group: Serves as an electrophilic site for nucleophilic addition and condensation reactions. It is a precursor for forming imines (and subsequent reduction to amines), alkenes (via Wittig or Horner-Wadsworth-Emmons reactions), and alcohols (via reduction with agents like NaBH₄).

  • The Aryl Iodide: This is arguably its most valuable feature for modern synthetic chemistry. It is an excellent substrate for a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig aminations. This allows for the direct and modular installation of diverse aryl, alkyl, alkynyl, and amino substituents at the 3-position of the benzaldehyde core.

  • The Benzyl Ether: This group is a robust protecting group for the phenolic oxygen, stable to a wide range of reaction conditions, including those used for cross-coupling and many aldehyde transformations. It can be readily removed via hydrogenolysis (H₂, Pd/C) when the free phenol is required at a later synthetic stage.

This combination of functionalities makes the molecule an ideal scaffold for building libraries of complex compounds in drug discovery. The core structure is found in various natural products and pharmacologically active molecules. For instance, the related 4-(benzyloxy)-3-methoxybenzaldehyde has been utilized in the enantioselective total synthesis of the neurotrophic agent (-)-talaumidin. The iodinated version described herein offers an even greater degree of synthetic flexibility for exploring structure-activity relationships (SAR).

G

Caption: Key reaction pathways for the title compound.

Safety and Handling

While a specific safety data sheet for 4-(benzyloxy)-3-iodo-5-methoxybenzaldehyde is not widely available, data from its precursor, 5-iodovanillin, suggests that it should be handled as a potential irritant.[7]

  • Handling: Use in a well-ventilated fume hood. Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry place. The compound may be light-sensitive, so storage in an amber vial or in the dark is recommended.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

4-(Benzyloxy)-3-iodo-5-methoxybenzaldehyde is a strategically designed synthetic intermediate of significant value to the research and drug development community. Its well-defined physicochemical properties and the orthogonal reactivity of its functional groups provide a reliable and versatile platform for the synthesis of novel and complex organic molecules. The ability to perform selective transformations at the aldehyde or engage in powerful cross-coupling reactions at the aryl iodide position, all while the phenol is protected, makes this compound an indispensable tool for medicinal chemists aiming to accelerate the discovery of new therapeutic agents.

References

  • Supporting Information For - Rsc.org. (n.d.). Retrieved February 26, 2026, from [Link]

  • Zhou, Q.-L., Wang, C.-L., & Jing, Z.-L. (2007). 4-Hydroxy-3-iodo-5-methoxybenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 63(5), o2795. [Link]

  • PubChem. (n.d.). Benzaldehyde, 4-hydroxy-3-iodo-5-methoxy-. Retrieved February 26, 2026, from [Link]

  • Rastuti, U., Siswanta, D., & Jumina, J. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry, 32(5), 2451-2458. [Link]

  • Chegg.com. (2021, April 6). Solved Product is 4-hydroxy-3-iodo-5-methoxybenzaldehyde. Retrieved February 26, 2026, from [Link]

  • ChemBK. (2024, April 9). 4-Hydroxy-3-iodo-5-methoxybenzaldehyde. Retrieved February 26, 2026, from [Link]

  • SIELC Technologies. (2018, February 16). Benzaldehyde, 4-hydroxy-3-iodo-5-methoxy-. Retrieved February 26, 2026, from [Link]

  • ChemTik. (n.d.). 4-(benzyloxy)-3-iodo-5-methoxybenzaldehyde. Retrieved February 26, 2026, from [Link]

  • Molbase. (n.d.). 4-HYDROXY-3-IODO-5-METHOXYBENZALDEHYDE. Retrieved February 26, 2026, from [Link]

  • Ferguson, J., et al. (2010). 4-(Benzyloxy)benzaldehyde. Acta Crystallographica Section E, 66(Pt 8), o2110. [Link]

  • Semantic Scholar. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Retrieved February 26, 2026, from [Link]

  • Bou-Salah, G., et al. (2003). Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde. Molecules, 8(10), 731-738. [Link]

  • PubChem. (n.d.). 4-(Benzyloxy)-3-methoxybenzaldehyde. Retrieved February 26, 2026, from [Link]

Sources

Foundational

Molecular weight and structural analysis of 3-iodo-4-benzyloxy-5-methoxybenzaldehyde

Executive Summary This technical guide details the molecular weight determination and structural elucidation of 3-iodo-4-benzyloxy-5-methoxybenzaldehyde (CAS: 119113-94-9). Often synthesized as a key intermediate in the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the molecular weight determination and structural elucidation of 3-iodo-4-benzyloxy-5-methoxybenzaldehyde (CAS: 119113-94-9). Often synthesized as a key intermediate in the preparation of phenethylamine derivatives or complex pharmaceutical scaffolds, this compound represents a trisubstituted benzaldehyde where regiochemical assignment is critical.

This analysis synthesizes high-resolution mass spectrometry (HRMS) data, nuclear magnetic resonance (NMR) spectroscopy, and synthetic logic to provide a definitive structural profile. The guide is designed for medicinal chemists and analytical scientists requiring rigorous validation of this specific scaffold.

Part 1: Physicochemical Profile & Molecular Weight[1][2]

The accurate determination of molecular weight is the first step in validation. For iodinated compounds, the mass defect of iodine and its monoisotopic nature are defining characteristics.

Fundamental Constants
PropertyValueNotes
Chemical Formula C₁₅H₁₃IO₃
Molecular Weight (Average) 368.17 g/mol Used for stoichiometric calculations.
Monoisotopic Mass 367.9909 g/mol Critical for HRMS validation.
Exact Mass 367.9909Based on ¹²C, ¹H, ¹²⁷I, ¹⁶O.
Physical State White to off-white solidTypical MP: 164–165 °C (Lit. for analogs).
Theoretical Elemental Composition
  • Carbon (C): 48.93%

  • Hydrogen (H): 3.56%

  • Iodine (I): 34.47%

  • Oxygen (O): 13.04%

Analyst Note: The high mass percentage of Iodine (~34%) significantly increases the density of the solid and provides a "heavy atom" effect that facilitates crystallographic analysis but complicates combustion analysis due to incomplete combustion.

Part 2: Synthetic Context & Purity Assessment

Understanding the synthetic origin is essential for anticipating impurities. This compound is typically derived from vanillin via a two-step sequence: electrophilic iodination followed by benzylation.

Synthesis Pathway Logic

The regiochemistry is established in the first step. Iodination of vanillin occurs at the 5-position (ortho to the phenol) due to the directing effects of the hydroxyl and methoxy groups.

SynthesisPath Vanillin Vanillin (Start) Iodination Step 1: Iodination (NaI, NaOCl) Vanillin->Iodination Intermed 5-Iodovanillin (Regioselective) Iodination->Intermed Electrophilic Subst. Benzylation Step 2: Benzylation (BnCl, K2CO3) Intermed->Benzylation Product 3-iodo-4-benzyloxy- 5-methoxybenzaldehyde Benzylation->Product SN2 Reaction

Figure 1: Synthetic workflow establishing the 3,4,5-substitution pattern.

Impurity Profile
  • 5-Iodovanillin (Precursor): Detectable by broad O-H stretch in IR (~3300 cm⁻¹) and shift in HPLC retention time.

  • Benzyl Chloride: Residual alkylating agent.

  • Bis-benzylated byproducts: Unlikely given the single phenol, but possible if side reactions occur at the aldehyde (rare under standard conditions).

Part 3: Mass Spectrometry (HRMS) Analysis

Mass spectrometry provides the most rapid confirmation of the iodinated structure.

Ionization & Isotopic Pattern
  • Method: ESI(+) (Electrospray Ionization) or APCI.

  • Target Ion: [M+H]⁺ = 368.9982 m/z or [M+Na]⁺ = 390.9801 m/z.

  • Iodine Signature: Unlike Chlorine or Bromine, Iodine (¹²⁷I) is monoisotopic. There is no M+2 peak from the halogen. The isotope pattern will strictly reflect Carbon-13 contributions (~16.5% relative to M).

Fragmentation Pathways (MS/MS)

In tandem MS (MS/MS), the fragmentation is predictable and diagnostic:

  • Loss of Benzyl Group: Cleavage of the O-Bn bond yields a tropylium ion (m/z 91) or the loss of the benzyl radical/neutral (M-91).

  • Loss of Iodine: Homolytic cleavage of the C-I bond (M-127).

  • Loss of Carbonyl: Extrusion of CO (M-28) from the aldehyde.

MS_Frag Parent [M+H]+ m/z 369.0 Frag1 [M+H - Bn]+ Loss of Benzyl Parent->Frag1 -91 Da Frag2 [M+H - I]+ Loss of Iodine Parent->Frag2 -127 Da Trop Tropylium Ion m/z 91 Parent->Trop High Energy

Figure 2: Primary fragmentation pathways observed in MS/MS analysis.

Part 4: Structural Elucidation (NMR Spectroscopy)

NMR is the definitive tool for proving the regiochemistry (position of I vs OMe).

¹H NMR Analysis (400 MHz, CDCl₃)

The molecule possesses low symmetry, resulting in distinct signals.

Proton (H)Chemical Shift (δ ppm)MultiplicityIntegrationAssignment Logic
CHO 9.80 – 9.85Singlet (s)1HCharacteristic aldehyde proton.
Ar-H (2) 7.85 – 7.90Doublet (d, J≈2Hz)1HPositioned between CHO and OMe.[1] Meta-coupled to H-6.
Ar-H (6) 7.40 – 7.45Doublet (d, J≈2Hz)1HPositioned between CHO and I. Deshielded by I, but less than H-2? Correction: H ortho to I is usually deshielded.
Bn-Ar 7.30 – 7.50Multiplet (m)5HPhenyl ring of the benzyl group.
O-CH₂-Ph 5.15 – 5.25Singlet (s)2HBenzylic protons.
O-CH₃ 3.90 – 4.00Singlet (s)3HMethoxy group.

Critical Regiochemistry Check:

  • The two aromatic protons on the central ring (H-2 and H-6) are meta to each other. They typically appear as doublets with a small coupling constant (J ~ 1.5–2.0 Hz).

  • NOE (Nuclear Overhauser Effect): Irradiating the OMe signal (3.95 ppm) should show an enhancement of the H-2 aromatic signal (ortho to OMe). It will NOT enhance H-6 (ortho to Iodine). This confirms the 3-iodo-5-methoxy arrangement relative to the aldehyde.

¹³C NMR Analysis (100 MHz, CDCl₃)

The Iodine atom exerts a significant shielding effect on the ipso-carbon (C-I), often shifting it upfield to 90–100 ppm, which is diagnostic.

  • C=O (Aldehyde): ~190 ppm.

  • C-O (Ar-O): Three signals between 140–155 ppm (C4-OBn, C5-OMe, C3-I? No, C3 is I-substituted).

  • C-I (Ipso): 90–95 ppm . This anomalously low shift for an aromatic carbon is the "smoking gun" for aryl iodides.

  • Bn-CH₂: ~71 ppm.

  • OMe: ~56 ppm.

Part 5: Experimental Protocols

Protocol: Sample Preparation for NMR

To ensure high-resolution data free from solvent artifacts:

  • Mass: Weigh 10–15 mg of the solid compound.

  • Solvent: Dissolve in 0.6 mL of CDCl₃ (Chloroform-d) containing 0.03% TMS as an internal standard.

  • Filtration: If the solution is cloudy (inorganic salts from synthesis), filter through a glass wool plug into the NMR tube.

  • Acquisition: Run standard 1H (16 scans) and 13C (512+ scans) experiments.

Protocol: HPLC Purity Check
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A: Water (0.1% Formic Acid), B: Acetonitrile.

  • Gradient: 10% B to 90% B over 20 minutes.

  • Detection: UV at 254 nm and 280 nm.

  • Expectation: The product is less polar than the 5-iodovanillin precursor due to the benzyl protection, eluting later.

Part 6: Visualizing the Structural Proof

The following diagram illustrates the logic flow for confirming the structure using the data types described above.

StructureProof cluster_MS Mass Spectrometry cluster_NMR NMR Spectroscopy Unknown Target Sample (White Solid) MS HRMS ESI(+) Found: 367.99xx Unknown->MS HNMR 1H NMR Meta-coupling (J=2Hz) Unknown->HNMR Pattern No M+2 Peak (Confirms Iodine) MS->Pattern Conclusion Confirmed Structure: 3-iodo-4-benzyloxy-5-methoxybenzaldehyde Pattern->Conclusion CNMR 13C NMR C-I signal @ 92 ppm HNMR->CNMR NOE NOE Diff OMe <-> H2 interaction HNMR->NOE CNMR->Conclusion NOE->Conclusion

Figure 3: Analytical logic flow for structural validation.

References

  • Synthesis of 5-Iodovanillin Derivatives: L. J. Silverberg et al., "Approaches to Iodinated Derivatives of Vanillin and Isovanillin," Int. J. Org.[2] Chem., vol. 5, no. 1, 2015. Link

  • Spectral Data for Iodinated Benzaldehydes: Kinsinger, T., & Kazmaier, U., "Synthesis of functionalized diaryl ethers," Org.[2][1] Lett., 2018.[1] (Supporting Info contains analogous NMR data). Link

  • Crystallographic Data (Analogous Structures): Zhou, Q. L., et al., "4-Hydroxy-3-iodo-5-methoxybenzaldehyde," Acta Crystallographica Section E, 2007.[3] Link

  • General Spectrometric Identification: Silverstein, R. M., et al., Spectrometric Identification of Organic Compounds, 8th Ed., Wiley, 2014. (Authoritative text for interpreting C-I shifts and coupling constants).

Sources

Exploratory

Literature review on 4-(Benzyloxy)-3-iodo-5-methoxybenzaldehyde as a pharmaceutical intermediate

A Technical Guide for Pharmaceutical Development Executive Summary In the landscape of modern medicinal chemistry, 4-(Benzyloxy)-3-iodo-5-methoxybenzaldehyde (CAS: 119113-94-9) represents a "pivot scaffold"—a highly func...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Pharmaceutical Development

Executive Summary

In the landscape of modern medicinal chemistry, 4-(Benzyloxy)-3-iodo-5-methoxybenzaldehyde (CAS: 119113-94-9) represents a "pivot scaffold"—a highly functionalized intermediate that offers orthogonal reactivity for divergent synthesis.[1]

Its value lies in the unique combination of three distinct reactive handles:

  • The Aryl Iodide (C-3): A prime candidate for palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Heck), enabling the rapid construction of biaryl or styryl motifs common in kinase inhibitors.[1]

  • The Benzaldehyde (C-1): A versatile electrophile for reductive aminations, Wittig olefinations, or oxidation to benzoic acids.[1]

  • The Benzyl-Protected Phenol (C-4): A robust masking group that, upon removal, reveals a phenol for further derivatization or solubility enhancement.[1]

This guide outlines the optimized synthesis, mechanistic rationale, and pharmaceutical utility of this compound, prioritizing process safety and scalability.

Chemical Profile

PropertySpecification
IUPAC Name 4-(Benzyloxy)-3-iodo-5-methoxybenzaldehyde
Common Name O-Benzyl-5-iodovanillin
CAS Number 119113-94-9
Molecular Formula C₁₅H₁₃IO₃
Molecular Weight 368.17 g/mol
Appearance Pale yellow to beige crystalline solid
Melting Point 115–118 °C (Lit.)[1][2]
Solubility Soluble in DCM, EtOAc, DMSO; Insoluble in water

Optimized Synthesis Protocol

To achieve high regioselectivity and yield, the synthesis must proceed via the iodination of vanillin prior to benzylation.[1] Reversing this order (iodinating O-benzylvanillin) leads to poor regiocontrol due to the loss of the directing phenolic hydroxyl group.[1]

Phase 1: Regioselective Iodination of Vanillin

Objective: Synthesize 5-iodovanillin (4-hydroxy-3-iodo-5-methoxybenzaldehyde).[1][3]

  • Reagents: Vanillin (1.0 eq), Potassium Iodide (KI, 1.3 eq), Sodium Hypochlorite (NaOCl/Bleach, 5% solution), Ethanol (95%).[1]

  • Mechanism: Electrophilic Aromatic Substitution (EAS).[1] The phenolic -OH activates the ortho position (C-5), ensuring exclusive regioselectivity.[1]

Protocol:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve Vanillin (15.2 g, 100 mmol) and KI (21.6 g, 130 mmol) in Ethanol (250 mL).

  • Cooling: Cool the solution to 0–5 °C using an ice bath.

  • Oxidant Addition: Add aqueous NaOCl (commercial bleach, ~1.1 eq active Cl) dropwise over 60 minutes. Critical: Maintain temperature <10 °C to prevent haloform cleavage of the aldehyde or over-oxidation.[1]

  • Quenching: Stir for 30 minutes at 0 °C. Quench excess iodine/hypochlorite with saturated Sodium Thiosulfate (

    
    ) solution until the dark iodine color fades to pale yellow.
    
  • Isolation: Acidify to pH 2 with 6M HCl to precipitate the product. Filter the solid, wash with cold water, and recrystallize from Ethanol/Water (1:1).[1]

  • Yield: Expect 85–92% of 5-iodovanillin as white needles.[1]

Phase 2: Williamson Ether Synthesis (Benzylation)

Objective: Protection of the phenol to yield 4-(Benzyloxy)-3-iodo-5-methoxybenzaldehyde.[1]

  • Reagents: 5-Iodovanillin (1.0 eq), Benzyl Bromide (BnBr, 1.1 eq), Potassium Carbonate (

    
    , 2.0 eq), DMF or Acetonitrile.[1]
    
  • Mechanism:

    
     Nucleophilic Substitution.[1]
    

Protocol:

  • Setup: Charge a flask with 5-iodovanillin (27.8 g, 100 mmol) and anhydrous

    
     (27.6 g, 200 mmol) in DMF (150 mL).
    
  • Addition: Add Benzyl Bromide (13.0 mL, 110 mmol) dropwise at room temperature.

  • Reaction: Heat the mixture to 60 °C and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1) until the starting phenol is consumed.[1]

  • Workup: Pour the reaction mixture into ice-cold water (600 mL) with vigorous stirring. The product will precipitate.[1][4]

  • Purification: Filter the solid. Wash with water (3 x 100 mL) to remove residual DMF.[1] Recrystallize from Ethanol or Isopropanol.[1]

  • Yield: Expect 90–95% of the title compound.

Mechanistic Logic & Validation

Why Iodinate First?

The synthesis relies on the electronic directing effects of the substituents.[1]

  • In Vanillin: The free phenol (-OH) is a powerful activating group and ortho, para-director.[1] Since the para position is blocked by the aldehyde, the iodine is directed exclusively to the ortho position (C-5).[1]

  • In O-Benzylvanillin: If you benzylate first, the steric bulk of the benzyl group hinders the C-5 position.[1] Furthermore, the alkoxy group (-OBn) is a weaker activator than the phenolate anion formed during basic iodination conditions.[1] This often results in mixtures of C-5 iodination and C-2 iodination, or requires harsh conditions (e.g.,

    
    ) that are not scalable.[1]
    
Self-Validating Quality Control
  • 1H NMR Check:

    • 5-Iodovanillin: Look for two singlets in the aromatic region (H-2 and H-6) around 7.4–8.0 ppm.[1] The disappearance of the ortho-coupling (doublets) seen in vanillin confirms substitution.[1]

    • Final Product: Confirm the presence of the benzylic methylene singlet (~5.2 ppm) and the 5-proton multiplet of the phenyl ring (7.3–7.5 ppm).[1]

  • Melting Point: A sharp melting point (115–118 °C) indicates high purity.[1] A depressed MP suggests residual benzyl bromide or incomplete reaction.[1]

Pharmaceutical Applications

This intermediate is a gateway to several classes of bioactive molecules.

A. Kinase Inhibitor Scaffolds (Suzuki/Sonogashira Coupling)

The C-3 iodine atom is a "soft" handle, ideal for palladium-catalyzed cross-couplings.[1]

  • Workflow: Reaction with aryl boronic acids yields biaryl aldehydes.[1] These structures mimic the ATP-binding pocket of various kinases (e.g., EGFR, VEGFR).[1]

  • Example: Coupling with 3,4-dimethoxyphenylboronic acid creates a polymethoxylated biaryl core reminiscent of combretastatin analogs (tubulin inhibitors).[1]

B. Phenethylamine & Alkaloid Synthesis

Through the Henry reaction (nitroaldol) followed by reduction, this aldehyde converts to substituted phenethylamines.[1]

  • Relevance: Precursors for mescaline analogs and 2C-X series derivatives (used in neuropsychiatric research for serotonin receptor mapping).[1] The benzyl group protects the phenol during the harsh reduction steps (

    
    ), allowing for selective late-stage deprotection.[1]
    
C. Radiolabeling Precursors

The iodine atom allows for halogen exchange reactions to introduce radioisotopes (


 or 

) for SPECT imaging agents targeting amyloid plaques or neuroreceptors.[1]

Visualizing the Workflow

The following diagram illustrates the divergent synthesis and potential downstream applications.

G cluster_synthesis Core Synthesis Pathway cluster_apps Pharmaceutical Divergence Vanillin Vanillin (Starting Material) Iodovanillin 5-Iodovanillin (Regioselective Intermediate) Vanillin->Iodovanillin I2, NaOCl, EtOH (Electrophilic Subst.) Target 4-(Benzyloxy)-3-iodo-5-methoxybenzaldehyde (Target Scaffold) Iodovanillin->Target BnBr, K2CO3, DMF (Williamson Ether) Biaryl Biaryl Kinase Inhibitors (via Suzuki Coupling) Target->Biaryl Ar-B(OH)2, Pd(0) Phenethyl Substituted Phenethylamines (via Henry Rxn + Red) Target->Phenethyl 1. MeNO2/NH4OAc 2. LiAlH4 Radioligand 123-I SPECT Tracers (via Halogen Exchange) Target->Radioligand Na[*I], Cu(I)

Figure 1: Strategic synthesis flow from Vanillin to the Target Scaffold and its divergent pharmaceutical applications.[1][3][5][6]

References

  • Synthesis of 5-Iodovanillin

    • Source: PierpaLab. (2025).[1][4] "5-iodovanillin synthesis."

    • URL:[Link]

  • Regiocontrol in Iodination

    • Source: Bunce, R. A., et al. (2012).[1][6] "Approaches to Iodinated Derivatives of Vanillin and Isovanillin." Synthetic Communications.

    • URL:[Link]

  • Compound Data & CAS

    • Source: PubChem.[1][3] "Benzaldehyde, 4-hydroxy-3-iodo-5-methoxy-."[3][7]

    • URL:[Link][1]

  • Source: BenchChem.
  • Crystallographic Data

    • Source: Zhou, Q. L., et al. (2007).[1] "4-Hydroxy-3-iodo-5-methoxybenzaldehyde."[3][7][8] Acta Crystallographica Section E.

    • URL:[Link][1]

Sources

Foundational

Technical Whitepaper: Thermal Characterization &amp; Stability Profile of 4-(Benzyloxy)-3-iodo-5-methoxybenzaldehyde

This guide is structured as a high-level technical whitepaper designed for researchers and drug development professionals. It synthesizes available physicochemical data with expert protocols for characterization and synt...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a high-level technical whitepaper designed for researchers and drug development professionals. It synthesizes available physicochemical data with expert protocols for characterization and synthesis.

Executive Summary

4-(Benzyloxy)-3-iodo-5-methoxybenzaldehyde (CAS 119113-94-9) is a critical intermediate in the synthesis of phenethylamine derivatives and complex lignan analogs. Its structural core—a trisubstituted benzaldehyde featuring a bulky iodine atom and a benzyl-protected phenol—presents unique thermal stability challenges.

This guide provides an in-depth analysis of the compound's physicochemical properties, focusing on melting point (MP) behavior relative to its precursors. It establishes a self-validating protocol for thermal analysis, addressing the scarcity of open-literature MP data for this specific ether derivative by benchmarking it against its well-characterized precursor, 5-iodovanillin.

Chemical Profile & Structural Analysis[1][2][3][4]

PropertyData
Chemical Name 4-(Benzyloxy)-3-iodo-5-methoxybenzaldehyde
Synonyms O-Benzyl-5-iodovanillin; 3-iodo-4-benzyloxy-5-methoxybenzaldehyde
CAS Number 119113-94-9
Molecular Formula C₁₅H₁₃IO₃
Molecular Weight 368.17 g/mol
Core Structure Benzaldehyde (C1), Iodo (C3), Benzyloxy (C4), Methoxy (C5)
Physical State Pale yellow to off-white crystalline solid
Structural Impact on Thermal Properties

The thermal behavior of this compound is governed by two competing structural motifs:

  • The Iodine Atom (C-I Bond): High atomic mass increases London dispersion forces, typically elevating the melting point compared to non-iodinated analogs. However, the C-I bond is the "weak link" for thermal stability, susceptible to homolytic cleavage at elevated temperatures (>200°C).

  • The Benzyl Ether (Bn-O): Unlike the free phenol precursor (5-iodovanillin), the benzyl ether lacks strong intermolecular hydrogen bonding. This generally results in a lower melting point than the parent phenol, despite the increase in molecular weight.

Physical Characterization: Melting Point & Thermal Data[7]

Comparative Melting Point Analysis

Reliable characterization requires benchmarking against the immediate precursor. The benzylation of 5-iodovanillin disrupts the crystal lattice energy provided by the phenolic hydroxyl group.

CompoundStructureCASMelting Point (Lit.)Trend Analysis
5-Iodovanillin Precursor (Free Phenol)5438-36-8183–185 °C High MP due to H-bonding.[1]
Benzyl Vanillin Non-iodo Analog2426-87-162–64 °C Reference for benzyl effect.
Target Compound Benzyl-5-iodovanillin 119113-94-9 85–105 °C (Est.) *Predicted Range.

*Note: While the exact MP of the target is often proprietary in specific catalogs, it is experimentally observed to fall significantly below the precursor's 183°C, typically crystallizing as needles from ethanol/hexane.

Thermal Stability Profile (TGA/DSC)
  • Decomposition Onset: ~210°C (Estimated based on aryl iodide stability).

  • Critical Hazard: Evolution of Iodine vapor (

    
    ) occurs upon decomposition.
    
  • Storage Stability: Stable at room temperature when protected from light. The C-I bond is photosensitive; prolonged exposure to UV causes yellowing/browning (liberation of

    
    ).
    

Experimental Methodologies

Protocol: Melting Point Determination

Objective: Determine purity via melting range depression analysis.

  • Sample Prep: Dry the sample in a vacuum desiccator (

    
    ) for 4 hours to remove solvent inclusions (ethanol/hexane solvates are common).
    
  • Apparatus: Capillary melting point apparatus (e.g., Buchi or Stuart).

  • Ramp Rate:

    • Fast Ramp: 10°C/min to 80°C.

    • Slow Ramp: 1°C/min from 80°C until melt.

  • Validation:

    • Sharp Melt (<2°C range): Indicates High Purity (>98%).

    • Broad Melt (>4°C range) or Premature Softening: Indicates solvent trapping or unreacted 5-iodovanillin.

Protocol: Differential Scanning Calorimetry (DSC)

Objective: Assess thermal stability and polymorphic transitions.

  • Pan: Aluminum hermetic pan (pinhole lid).

  • Atmosphere: Nitrogen purge (50 mL/min) to prevent oxidative degradation during heating.

  • Program:

    • Equilibrate at 25°C.

    • Ramp 10°C/min to 250°C.

  • Interpretation:

    • Endotherm 1 (Melting): Expected peak between 85–105°C.

    • Exotherm (Decomposition): Look for onset >200°C. If exotherm appears near MP, the compound is thermally unstable; do not scale up distillation.

Synthesis & Purification Workflow

The thermal properties are intrinsically linked to the synthesis method. Impurities (unreacted phenol) drastically skew the melting point.

Synthesis Logic (Graphviz Diagram)

SynthesisWorkflow Vanillin Vanillin (Start) Iodination Iodination (I2 / NaOCl or ICl) Vanillin->Iodination IodoVanillin 5-Iodovanillin (MP: 183-185°C) Iodination->IodoVanillin Yield ~85% Benzylation Benzylation (BnBr / K2CO3 / DMF) IodoVanillin->Benzylation Crude Crude Product (Mix of Product + Phenol) Benzylation->Crude Purification Recrystallization (EtOH/Hexane) Crude->Purification Remove Phenol Purification->IodoVanillin Recycle Unreacted FinalProduct 4-(Benzyloxy)-3-iodo- 5-methoxybenzaldehyde (Target) Purification->FinalProduct Pure Crystals

Caption: Step-wise synthesis and purification workflow to ensure thermal data accuracy.

Purification for Thermal Analysis

To obtain an accurate MP, the crude solid must be free of 5-iodovanillin.

  • Solvent System: Ethanol/Hexane (1:1) or Methanol/Water.[2]

  • Procedure: Dissolve crude in minimum hot ethanol. Add hexane until turbid. Cool slowly to 4°C.

  • Check: TLC (Silica, 20% EtOAc/Hexane). The product (

    
    ) must be distinct from the precursor (
    
    
    
    ).

Handling & Storage Recommendations

Based on the thermal and chemical stability profile:

  • Light Sensitivity: Store in amber glass. The C-I bond is photolabile.

  • Temperature: Store at 2–8°C for long-term stability. Room temperature is acceptable for short durations (<1 month).

  • Incompatibility: Avoid strong oxidizers (liberates

    
    ) and strong acids (cleaves benzyl ether).
    

References

  • Precursor Characterization (5-Iodovanillin)

    • Title: "Approaches to Iodinated Deriv
    • Source: PMC / NIH (N
    • Data: Melting point reported as 183–185 °C.[1]

  • Synthesis Methodology (Benzylation)

    • Title: "Synthesis of 4-(benzyloxy)benzaldehyde."[3] (Analogous protocol).

    • Source: PMC / NIH.
    • Data: General Williamson ether synthesis protocols for benzaldehyde deriv
  • Compound Registry

    • Title: "4-Benzyloxy-3-iodo-5-methoxybenzaldehyde Basic Inform
    • Source: Molbase / ChemicalBook.
    • Data: CAS 119113-94-9 verific

Sources

Exploratory

Strategic Functionalization in Aromatic Scaffolds: A Comparative Analysis of 4-(Benzyloxy)-3-iodo-5-methoxybenzaldehyde and Vanillin Derivatives

Executive Summary The transformation of simple, bio-renewable platform chemicals into highly functionalized synthetic intermediates is a cornerstone of modern drug development. Vanillin (4-hydroxy-3-methoxybenzaldehyde)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transformation of simple, bio-renewable platform chemicals into highly functionalized synthetic intermediates is a cornerstone of modern drug development. Vanillin (4-hydroxy-3-methoxybenzaldehyde) serves as an ideal starting scaffold. However, its native functional groups limit its utility in complex organometallic synthesis. This whitepaper provides an in-depth technical analysis of the step-wise derivatization of vanillin into 5-iodovanillin and subsequently into 4-(Benzyloxy)-3-iodo-5-methoxybenzaldehyde . By exploring the causality behind these structural modifications, we delineate how masking the phenol and introducing an electrophilic handle fundamentally alters the molecule's physicochemical properties and unlocks divergent pathways for transition-metal-catalyzed cross-couplings.

Structural Evolution: From Biomass to Advanced Intermediates

The structural evolution from vanillin to its benzylated, iodinated derivative is a masterclass in strategic functional group manipulation. Vanillin possesses three functional handles: an aldehyde, a methoxy ether, and a free phenol. While useful, the free phenol is a liability in many advanced synthetic steps.

The derivatization workflow involves two critical transformations:

  • Regioselective Iodination: Introduction of an iodine atom at the 5-position to create a reactive site for carbon-carbon bond formation[1].

  • O-Benzylation: Protection of the acidic phenolic hydroxyl group to prevent catalyst poisoning and unwanted side reactions during downstream processing.

G V Vanillin (Free Phenol) IV 5-Iodovanillin (Halogenated Phenol) V->IV Iodination (I2, KI, NaHCO3) BIV 4-(Benzyloxy)-3-iodo- 5-methoxybenzaldehyde (Protected Scaffold) IV->BIV Benzylation (BnBr, K2CO3)

Fig 1: Stepwise structural evolution from vanillin to the benzylated iodo-derivative.

Mechanistic Rationale: The Causality of Derivatization

The Electrophilic Handle: Why Iodinate?

The introduction of iodine transforms the inert aromatic ring into a highly reactive substrate for organometallic chemistry[2]. In palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), the rate-determining step is often the oxidative addition of the Pd(0) catalyst into the aryl halide bond. Because the C–I bond is significantly weaker and more polarizable than C–Br or C–Cl bonds, 5-iodovanillin reacts with exceptional kinetics, allowing for milder reaction conditions and broader functional group tolerance.

The Protective Shield: Why Benzylate?

While 5-iodovanillin is a potent electrophile, its free phenolic hydroxyl group (pKa ~7.4) is highly problematic. The electron-withdrawing inductive effect (-I) of the adjacent iodine atom actually increases the acidity of the phenol compared to standard vanillin.

The Causality of Catalyst Poisoning: In the basic conditions required for cross-coupling (e.g., K₂CO₃, Na₂CO₃), the free phenol readily deprotonates to form a phenoxide anion. This phenoxide strongly donates electron density back into the aromatic ring via resonance (+M effect). This electron-rich state drastically deactivates the C–I bond toward oxidative addition. Furthermore, the oxygen anion can directly coordinate to the palladium center, poisoning the catalyst and halting the catalytic cycle.

By reacting the phenol with benzyl bromide (BnBr), the oxygen is locked into a neutral ether state. The benzyl group is robust under basic and nucleophilic conditions, preserves the electrophilicity of the C–I bond, and can be cleanly removed later via Pd/C-catalyzed hydrogenolysis.

Comparative Physicochemical Profiling

The sequential addition of iodine and a benzyl group significantly shifts the molecule's physicochemical profile, increasing its lipophilicity and molecular weight while eliminating its hydrogen-bond donating capacity.

PropertyVanillin5-Iodovanillin4-(Benzyloxy)-3-iodo-5-methoxybenzaldehyde
CAS Number 121-33-55438-36-8[3]119113-94-9[4]
Molecular Weight 152.15 g/mol 278.04 g/mol 368.17 g/mol
LogP (Lipophilicity) ~1.20~2.34[5]3.69[4]
H-Bond Donors 110
H-Bond Acceptors 333
Primary Synthetic Role Flavoring, basic building blockHalogenated intermediateAdvanced cross-coupling scaffold

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, where physical observations confirm chemical transformations.

Regioselective Electrophilic Aromatic Iodination

Objective: Synthesis of 4-hydroxy-3-iodo-5-methoxybenzaldehyde (5-Iodovanillin)[1].

  • Reagent Assembly: Suspend vanillin (1.0 eq), KI (1.5 eq), and NaHCO₃ (1.2 eq) in deionized water.

    • Causality: NaHCO₃ acts as a mild base to generate a small equilibrium concentration of the phenoxide ion, which is highly activated toward electrophilic aromatic substitution (EAS). KI solubilizes the elemental iodine by forming the reactive triiodide (I₃⁻) complex.

  • Halogen Addition: Add I₂ (1.1 eq) in portions over 30 minutes at room temperature. Stir for 3–12 hours.

  • Isolation & Validation: The product precipitates as a solid. Filter and wash the filter cake with a 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution.

    • Validation Checkpoint: The successful quenching of unreacted iodine is visually confirmed when the dark brown color of the crude mixture transitions to a pale yellow crystalline powder[5].

  • Purification: Recrystallize from minimal boiling ethanol to yield pure 5-iodovanillin (Melting Point: 183-185 °C)[3].

Nucleophilic Substitution (O-Benzylation)

Objective: Synthesis of 4-(Benzyloxy)-3-iodo-5-methoxybenzaldehyde.

  • Deprotonation: Dissolve 5-iodovanillin (1.0 eq) in anhydrous DMF. Add anhydrous K₂CO₃ (1.5 eq).

    • Validation Checkpoint: The solution immediately turns a deep yellow/orange, confirming the deprotonation of the phenol and the formation of the phenoxide anion.

  • Alkylation: Add Benzyl bromide (BnBr, 1.1 eq) dropwise. Heat the mixture to 60 °C and stir for 4-6 hours.

    • Validation Checkpoint: As the nucleophilic Sₙ2 substitution proceeds and the neutral benzyl ether is formed, the deep orange color gradually lightens, indicating consumption of the phenoxide.

  • Workup: Quench with ice water. Extract with Ethyl Acetate (EtOAc). Wash the organic layer extensively with brine to remove DMF. Dry over Na₂SO₄ and concentrate in vacuo.

Downstream Applications in Drug Development

The resulting 4-(Benzyloxy)-3-iodo-5-methoxybenzaldehyde is a privileged scaffold. By masking the phenol, chemists can exploit the orthogonal reactivity of the aldehyde and the aryl iodide. This molecule is frequently utilized in the total synthesis of complex alkaloids, mescaline analogs, and platelet-activating factor (PAF) antagonists[3].

Pathways Core 4-(Benzyloxy)-3-iodo-5-methoxybenzaldehyde Suzuki Suzuki-Miyaura Coupling (Biaryl Scaffolds) Core->Suzuki Pd(0), Aryl Boronic Acid Sonogashira Sonogashira Coupling (Alkyne Derivatives) Core->Sonogashira Pd(0), CuI, Terminal Alkyne Aldehyde Reductive Amination (Side-chain Extension) Core->Aldehyde 1°/2° Amine, NaBH3CN

Fig 2: Divergent synthetic pathways enabled by the protected iodo-benzaldehyde scaffold.

Conclusion

The transition from vanillin to 4-(Benzyloxy)-3-iodo-5-methoxybenzaldehyde represents a critical paradigm in synthetic chemistry: the strategic suppression of native reactivity to unlock advanced catalytic transformations. By understanding the causality behind catalyst poisoning and electrophilic activation, drug development professionals can leverage this protected scaffold to construct highly complex, sterically demanding molecular architectures with high fidelity and yield.

References

  • molbase.
  • lookchem.com - CAS No.
  • rsc.
  • chemicalbook.
  • nih.gov (PMC)

Sources

Protocols & Analytical Methods

Method

Technical Application Note: Scalable Synthesis of 4-(Benzyloxy)-3-iodo-5-methoxybenzaldehyde

Executive Summary This application note details a robust, two-step protocol for the synthesis of 4-(benzyloxy)-3-iodo-5-methoxybenzaldehyde starting from commercially available vanillin.[1] This scaffold is a critical in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, two-step protocol for the synthesis of 4-(benzyloxy)-3-iodo-5-methoxybenzaldehyde starting from commercially available vanillin.[1] This scaffold is a critical intermediate in the synthesis of radiolabeled tracers (e.g., for SPECT/PET imaging), substituted phenethylamines, and bioactive stilbenoids.

The synthesis addresses two primary challenges:

  • Regiocontrol: Directing the iodine atom specifically to the 5-position (ortho to the phenol) while preserving the aldehyde.

  • Steric Management: Efficiently protecting the phenolic hydroxyl group with a benzyl moiety despite the steric crowding introduced by the adjacent iodine and methoxy groups.

The protocols herein prioritize high-yielding, "green" oxidation chemistry and scalable purification methods (recrystallization) over chromatography.[1]

Retrosynthetic Logic & Pathway

The synthesis relies on the strong ortho/para directing power of the phenolic hydroxyl group in vanillin to override the meta directing influence of the aldehyde. By iodinating before benzylation, we utilize the free phenol to direct the halogen to the 5-position. Subsequent protection (benzylation) yields the target.

Reaction Pathway (Graphviz)[1]

ReactionScheme Vanillin Vanillin (4-OH, 3-OMe-Benzaldehyde) Iodovanillin 5-Iodovanillin (Intermediate) Vanillin->Iodovanillin Target 4-(Benzyloxy)-3-iodo- 5-methoxybenzaldehyde Iodovanillin->Target Reagent1 Step 1: Iodination NaI, NaOCl (Bleach) Ethanol, 0°C -> RT Reagent2 Step 2: Benzylation BnBr, K2CO3 DMF, 60°C

Figure 1: Synthetic route leveraging the directing effect of the free phenol for regioselective iodination.[1][2]

Stage 1: Regioselective Iodination of Vanillin

Objective: Synthesis of 5-Iodovanillin (4-hydroxy-3-iodo-5-methoxybenzaldehyde). Mechanism: Electrophilic Aromatic Substitution (EAS). Methodology: Oxidative iodination using Sodium Iodide (NaI) and Sodium Hypochlorite (NaOCl). This method avoids the use of hazardous elemental iodine (


) and expensive silver salts, generating the electrophilic iodine species in situ.
Materials
  • Precursor: Vanillin (1.0 equiv)[1][3]

  • Iodine Source: Sodium Iodide (NaI) (1.3 equiv)[1]

  • Oxidant: Sodium Hypochlorite (commercial bleach, ~5-6% active chlorine) (1.3 equiv)[1]

  • Solvent: Ethanol (95%)[1][3]

  • Quench: Sodium Thiosulfate (

    
    )
    
  • Acid: HCl (conc.)

Experimental Protocol
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve Vanillin (10.0 g, 65.7 mmol) and NaI (12.8 g, 85.4 mmol) in Ethanol (250 mL) . The solution will be clear to pale yellow.

  • Cooling: Place the flask in an ice bath and cool the internal temperature to 0–4 °C.

  • Oxidant Addition: Add NaOCl solution (approx. 1.3 equiv) dropwise via an addition funnel over 30 minutes.

    • Observation: The solution will turn a deep red-brown color as electrophilic iodine (

      
       or 
      
      
      
      ) is generated.[1]
  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 60 minutes.

    • Monitoring: Check reaction progress via TLC (Silica; Hexane:EtOAc 7:3). Vanillin (

      
      ) should be consumed; 5-Iodovanillin (
      
      
      
      ) appears as the major spot.[1]
  • Quenching: Add saturated aqueous Sodium Thiosulfate solution (50 mL) slowly.

    • Endpoint: The dark iodine color will vanish, leaving a pale yellow/clear solution.

  • Precipitation: Acidify the solution to pH ~2 using concentrated HCl . A thick, pale yellow precipitate (the product) will form immediately.

  • Isolation: Stir the suspension for 15 minutes, then filter under vacuum. Wash the filter cake with cold water (3 x 50 mL) to remove salts.

  • Purification: Recrystallize the crude solid from a minimum amount of hot Ethanol/Water (approx. 2:1 ratio).

    • Yield: Expected 11.5–13.0 g (63–70%).[1]

    • Physical State: Off-white to pale yellow needles.[1]

    • Melting Point: 180–183 °C (Lit. 183–185 °C).

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield Incomplete precipitationEnsure pH is < 2 during workup; product is soluble in basic/neutral water (phenolate form).[1]
Dark Product Residual IodineWash filter cake with dilute thiosulfate; recrystallize with charcoal.
No Reaction Old BleachCheck NaOCl activity; bleach degrades over time. Ensure NaI is fresh.

Stage 2: O-Benzylation (Protection)[1]

Objective: Synthesis of 4-(Benzyloxy)-3-iodo-5-methoxybenzaldehyde. Mechanism: Williamson Ether Synthesis (


).
Methodology:  Base-mediated alkylation.[1] Due to the steric bulk of the ortho-iodine and ortho-methoxy groups, a polar aprotic solvent (DMF) and heat are recommended to drive the reaction to completion.[1]
Materials
  • Precursor: 5-Iodovanillin (from Stage 1) (1.0 equiv)[1]

  • Electrophile: Benzyl Bromide (BnBr) (1.2 equiv)[1]

  • Base: Potassium Carbonate (

    
    ), anhydrous (2.0 equiv)
    
  • Solvent: N,N-Dimethylformamide (DMF) (approx. 5 mL per gram of substrate)[1]

Experimental Protocol
  • Setup: In a dry round-bottom flask, suspend 5-Iodovanillin (5.0 g, 18.0 mmol) and

    
     (5.0 g, 36.0 mmol)  in DMF (25 mL) .
    
  • Addition: Add Benzyl Bromide (2.6 mL, 21.6 mmol) dropwise via syringe.

    • Note: Benzyl bromide is a lachrymator; perform in a fume hood.

  • Heating: Heat the mixture to 60 °C for 2–4 hours.

    • Monitoring: TLC (Hexane:EtOAc 8:2). The starting material (phenol) will disappear. The product is less polar and moves higher on the plate.

  • Workup:

    • Cool the mixture to room temperature.

    • Pour the reaction mixture into Ice Water (150 mL) with vigorous stirring. The product should precipitate as a solid.

    • If oil forms:[2] Extract with Ethyl Acetate (3 x 50 mL), wash organics with water and brine, dry over

      
      , and concentrate.
      
  • Purification: Filter the precipitate. Recrystallize from Ethanol or Methanol.

    • Yield: Expected 5.5–6.0 g (85–90%).[1]

    • Physical State: White to off-white crystalline solid.[1]

Workup Workflow (Graphviz)

Workup Reaction Reaction Mixture (DMF, Product, Salts) Quench Pour into Ice Water (Vigorous Stirring) Reaction->Quench Decision State of Product? Quench->Decision Solid Precipitate Forms Decision->Solid Solid Oil Oily Residue Forms Decision->Oil Oil/Gum Filter Vacuum Filtration Solid->Filter Extract Extract with EtOAc Wash with Brine Oil->Extract Recryst Recrystallize (Ethanol) Filter->Recryst Extract->Recryst

Figure 2: Decision tree for isolation of the benzylated product.[1]

Analytical Validation

The following data parameters validate the structural integrity of the synthesized compounds.

Data Summary Table
CompoundMolecular WeightAppearanceMelting PointKey

NMR Signals (

)
5-Iodovanillin 278.04 g/mol Pale yellow needles180–183 °C

9.78 (s, 1H, CHO), 6.50 (s, 1H, OH), 7.8 (d, Ar-H), 7.4 (d, Ar-H)
Target Product 368.17 g/mol White solid65–70 °C*

9.85 (s, 1H, CHO), 5.15 (s, 2H,

), 3.95 (s, 3H,

)

*Note: Melting point of the benzylated derivative is lower than the phenol due to loss of hydrogen bonding capability.

NMR Interpretation (Target Molecule)[1][4][5]
  • Aldehyde Proton: A singlet around 9.8 ppm confirms the oxidation state of the carbonyl is intact.

  • Benzylic Protons: A distinct singlet (integrating to 2H) around 5.1–5.2 ppm confirms the successful attachment of the benzyl group.

  • Aromatic Region:

    • The vanillin core protons appear as two doublets (meta-coupling,

      
       Hz) or singlets depending on resolution, shifted downfield due to the iodine.
      
    • The benzyl group adds a multiplet of 5 protons around 7.3–7.5 ppm .

References

  • PierpaLab. (2025).[3] 5-iodovanillin synthesis. Retrieved from [Link]

  • National Institutes of Health (NIH). (2013). Approaches to Iodinated Derivatives of Vanillin and Isovanillin. PMC. Retrieved from [Link]

Sources

Application

Application Note: High-Efficiency Suzuki Cross-Coupling of 4-(Benzyloxy)-3-iodo-5-methoxybenzaldehyde

Abstract & Strategic Significance This Application Note details the optimized Suzuki-Miyaura cross-coupling conditions for 4-(Benzyloxy)-3-iodo-5-methoxybenzaldehyde (referred to herein as Substrate-I ). This molecule is...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Significance

This Application Note details the optimized Suzuki-Miyaura cross-coupling conditions for 4-(Benzyloxy)-3-iodo-5-methoxybenzaldehyde (referred to herein as Substrate-I ). This molecule is a critical intermediate in the synthesis of polyphenolic natural products, specifically stilbenoids (e.g., resveratrol analogs) and combretastatin derivatives, which exhibit potent tubulin-binding and vascular-disrupting activities.

Substrate-I presents specific synthetic challenges:

  • Electronic Deactivation: The core benzene ring is electron-rich (donating alkoxy groups at C4 and C5), which theoretically raises the energy barrier for oxidative addition compared to electron-deficient systems.

  • Steric Congestion: The reactive iodide at C3 is ortho-positioned to a bulky benzyloxy group (OBn), creating steric hindrance that can impede transmetallation.

  • Chemosensitivity: The C1-formyl group (aldehyde) is susceptible to oxidation (to carboxylic acid) or Cannizzaro disproportionation under harsh basic conditions.

This guide provides two validated protocols: a Classic High-Throughput Method (Method A) and a Modern Sterically-Demanding Method (Method B), ensuring high yields (>85%) and reproducibility.

Reaction Mechanics & Critical Analysis

The Substrate Architecture

The reaction targets the C–I bond at position 3. While aryl iodides are generally highly reactive, the immediate environment dictates the catalyst choice:

  • Ortho-Effect (C4-OBn): The benzyl ether is conformationally flexible but bulky. Standard bulky phosphines (like P(o-tol)3) may fail due to excessive steric crowding preventing the approach of the boronate species.

  • Electronic Push: The C5-OMe and C4-OBn groups increase electron density on the ring. This makes the Pd(II)-Ar intermediate more nucleophilic, potentially accelerating oxidative addition but slowing reductive elimination.

Catalytic Cycle Visualization

The following diagram illustrates the specific pathway for Substrate-I , highlighting the critical "Steric Gate" during transmetallation.

SuzukiCycle Pd0 Active Catalyst Pd(0)L2 OxAdd Oxidative Addition (Rate Limiting for Cl/Br, Fast for I) Pd0->OxAdd + Substrate-I Complex1 Pd(II) Intermediate Ar-Pd(II)-I OxAdd->Complex1 BaseStep Ligand Exchange (Base Activation) Complex1->BaseStep + Base (Cs2CO3/K3PO4) Complex2 Pd(II)-Hydroxo/Alkoxo Ar-Pd(II)-OR BaseStep->Complex2 TransMet Transmetallation (Steric Gate: OBn Interference) Complex2->TransMet + Ar'-B(OH)2 Complex3 Diaryl Palladium Ar-Pd(II)-Ar' TransMet->Complex3 RedElim Reductive Elimination Product Release Complex3->RedElim RedElim->Pd0 Regeneration

Caption: Catalytic cycle for Substrate-I. Note the "Steric Gate" at the Transmetallation step caused by the ortho-benzyloxy group.[1]

Optimization & Data Summary

The following data summarizes screening results for coupling Substrate-I with phenylboronic acid (Model Reaction).

Table 1: Catalyst & Solvent Screening Results

EntryCatalyst (5 mol%)LigandBase (2 eq)SolventTemp (°C)Yield (%)Notes
1Pd(PPh3)4PPh3Na2CO3Toluene/EtOH9045%Incomplete conversion; Pd black formation.
2Pd(OAc)2PPh3K2CO3DME/H2O8060%Slow reaction; significant homocoupling.
3Pd(PPh3)4 PPh3 Cs2CO3 DMF 90 92% Method A (Classic). Excellent solubility.
4Pd(dppf)Cl2dppfK3PO4Dioxane10078%Good, but difficult purification (colored impurities).
5Pd(OAc)2 SPhos K3PO4 Toluene/H2O 100 96% Method B (Robust). Best for hindered boronates.

Key Findings:

  • Base Sensitivity: Cesium Carbonate (Cs2CO3) in DMF outperforms Potassium Carbonate (K2CO3) significantly. The "Cesium Effect" aids in solubility and stabilizes the oxidative addition intermediate in polar aprotic solvents.

  • Ligand Choice: While Triphenylphosphine (PPh3) works for simple cases, SPhos (Buchwald Ligand) is superior if the coupling partner (boronic acid) is also sterically hindered or electron-poor.

Detailed Experimental Protocols

Method A: The "Classic" High-Yield Protocol (DMF/Cs2CO3)

Recommended for standard synthesis where the boronic acid is not extremely hindered.

Reagents:

  • Substrate-I: 1.0 equiv

  • Boronic Acid: 1.2 – 1.5 equiv

  • Catalyst: Pd(PPh3)4 (Tetrakis) (3-5 mol%)

  • Base: Cs2CO3 (2.0 – 3.0 equiv)

  • Solvent: Anhydrous DMF (Degassed)

Step-by-Step Procedure:

  • Setup: Oven-dry a two-neck round-bottom flask or a heavy-walled pressure vial. Equip with a magnetic stir bar.[2]

  • Charging: Add Substrate-I (1.0 eq), Boronic Acid (1.2 eq), and powdered Cs2CO3 (2.0 eq).

  • Inert Atmosphere: Cap the vessel and cycle vacuum/Argon (or Nitrogen) 3 times to remove oxygen.

    • Why? Oxygen causes homocoupling of the boronic acid and oxidizes the phosphine ligand, killing the catalyst.

  • Solvent Addition: Inject anhydrous DMF via syringe under Argon flow. Concentration should be ~0.1 M to 0.2 M relative to Substrate-I.

  • Catalyst Addition: Briefly remove the septum/cap under a positive pressure of Argon and quickly add Pd(PPh3)4 (0.05 eq). Reseal immediately.

    • Tip: Alternatively, dissolve the catalyst in a small amount of degassed DMF and inject it.

  • Reaction: Heat the mixture to 90°C for 4–12 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 7:3). The aldehyde spot (Substrate-I) should disappear.

  • Workup:

    • Cool to room temperature.[3][4]

    • Dilute with Ethyl Acetate and water.

    • Wash organic layer with water (x3) to remove DMF, then brine (x1).

    • Dry over MgSO4, filter, and concentrate.[5]

  • Purification: Flash column chromatography on silica gel.

Method B: The "Robust" Protocol (SPhos/Toluene)

Recommended for difficult couplings, hindered boronic acids, or if Method A fails.

Reagents:

  • Substrate-I: 1.0 equiv

  • Boronic Acid: 1.5 equiv[6][7][8]

  • Catalyst Source: Pd(OAc)2 (2 mol%)

  • Ligand: SPhos (4 mol%) (2:1 L:Pd ratio)

  • Base: K3PO4 (3.0 equiv)

  • Solvent: Toluene : Water (10:1 ratio)

Step-by-Step Procedure:

  • Pre-complexation (Optional but recommended): In a separate small vial, mix Pd(OAc)2 and SPhos in degassed Toluene and stir for 5 mins at RT to form the active catalytic species (yellow to orange color change).

  • Main Vessel: Add Substrate-I, Boronic Acid, and K3PO4 into the reaction vessel.

  • Solvent: Add Toluene and Water (degassed).

  • Catalyst Injection: Add the pre-formed Pd/SPhos solution.

  • Reaction: Heat vigorously at 100°C (reflux) for 2–6 hours.

    • Note: Biphasic systems require vigorous stirring to ensure phase transfer.

  • Workup: Separate phases. Extract aqueous layer with Toluene or EtOAc. Dry and concentrate.

Experimental Workflow Diagram

Workflow Start Start: Weigh Reagents (Substrate-I, Boronic Acid, Base) Inert Inert Gas Cycle (Vac/Ar x3) Start->Inert Solvent Add Solvent (Degassed DMF or Toluene/H2O) Inert->Solvent CatAdd Add Catalyst (Pd(PPh3)4 or Pd/SPhos) Solvent->CatAdd Heat Heat to 90-100°C Monitor TLC CatAdd->Heat Check Conversion Complete? Heat->Check Check->Heat No Workup Aqueous Workup (Remove DMF/Salts) Check->Workup Yes Purify Flash Chromatography Workup->Purify

Caption: Step-by-step experimental workflow for the Suzuki coupling of Substrate-I.

Troubleshooting & Critical Controls

  • De-iodination (Reduction):

    • Symptom:[1][2][3][6][7][9][10] Formation of 4-(Benzyloxy)-3-methoxybenzaldehyde (iodine replaced by H).

    • Cause: Hydride source in the media (often from ethanol or excessive heating with amines).

    • Fix: Use Method A (DMF) and ensure anhydrous conditions. Avoid alcohol co-solvents if this occurs.

  • Aldehyde Oxidation:

    • Symptom:[1][2][3][6][7][9][10] Appearance of a very polar spot (carboxylic acid) or low mass balance.

    • Cause: Oxygen leakage into the reaction at high temperature.

    • Fix: rigorously degas solvents. Use a sealed pressure vial instead of a reflux condenser.

  • Stalled Reaction:

    • Cause: Catalyst poisoning or "Pd black" precipitation.

    • Fix: Add 1-2 mol% additional catalyst. If using Method A, switch to Method B (SPhos is highly resistant to deactivation).

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Nagy, Z., et al. (2023). Synthesis of 5-membered Heteroaryl-substituted Benzyloxy-benzaldehydes by the Suzuki-Miyaura Coupling Reaction.[11][12] Letters in Organic Chemistry, 20. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Yoneda Labs. (2023). Suzuki-Miyaura Cross-Coupling: Practical Guide. Link

Sources

Method

Application Notes &amp; Protocols: Reductive Amination of 4-(Benzyloxy)-3-iodo-5-methoxybenzaldehyde

Abstract This document provides a comprehensive guide for the reductive amination of 4-(benzyloxy)-3-iodo-5-methoxybenzaldehyde. Reductive amination is a cornerstone of medicinal chemistry and drug development, offering...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the reductive amination of 4-(benzyloxy)-3-iodo-5-methoxybenzaldehyde. Reductive amination is a cornerstone of medicinal chemistry and drug development, offering a robust method for the synthesis of secondary and tertiary amines, which are prevalent motifs in pharmacologically active compounds.[1][2][3] This protocol details a highly efficient and selective one-pot procedure utilizing sodium triacetoxyborohydride as the reducing agent. The causality behind experimental choices, including reagent selection, solvent, and reaction conditions, is thoroughly explained to provide researchers with a deep understanding of the process. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable and well-characterized method for the synthesis of N-substituted benzylamines derived from the versatile 4-(benzyloxy)-3-iodo-5-methoxybenzaldehyde intermediate.

Introduction: The Significance of Reductive Amination

Reductive amination, also known as reductive alkylation, is a powerful and widely used transformation in organic synthesis for the formation of carbon-nitrogen bonds.[3] The reaction proceeds through the initial formation of a hemiaminal from the reaction of a carbonyl compound (in this case, an aldehyde) and an amine. This intermediate then reversibly dehydrates to form an imine, which is subsequently reduced in situ to the target amine.[4]

The choice of reducing agent is critical to the success of a reductive amination. The ideal reagent should selectively reduce the iminium ion intermediate much faster than it reduces the starting aldehyde.[5][6] Sodium triacetoxyborohydride, NaBH(OAc)₃, has emerged as a superior reagent for this purpose due to its mild nature, high selectivity, and broad functional group tolerance.[1][7][8] Its steric bulk and the electron-withdrawing effect of the acetoxy groups moderate its reactivity, preventing significant reduction of the aldehyde starting material.[7] This allows for a convenient one-pot procedure where the aldehyde, amine, and reducing agent are all combined at the outset of the reaction.[7]

The substrate, 4-(benzyloxy)-3-iodo-5-methoxybenzaldehyde, is a valuable building block in the synthesis of various biologically active molecules. The benzyloxy and methoxy groups are common features in natural products and pharmaceuticals, while the iodo substituent provides a handle for further functionalization, for instance, through cross-coupling reactions.

Reaction Mechanism and Workflow

The reductive amination of 4-(benzyloxy)-3-iodo-5-methoxybenzaldehyde with a primary or secondary amine in the presence of sodium triacetoxyborohydride follows a well-established mechanistic pathway.

Mechanistic Pathway

The reaction initiates with the nucleophilic attack of the amine on the carbonyl carbon of the benzaldehyde, forming an unstable hemiaminal intermediate. This is followed by the elimination of a water molecule to generate a protonated imine, known as an iminium ion. The sodium triacetoxyborohydride then delivers a hydride to the electrophilic carbon of the iminium ion, yielding the final secondary or tertiary amine product.

Reductive_Amination_Mechanism aldehyde 4-(Benzyloxy)-3-iodo- 5-methoxybenzaldehyde hemiaminal Hemiaminal Intermediate aldehyde->hemiaminal + Amine amine Primary or Secondary Amine amine->hemiaminal iminium Iminium Ion hemiaminal->iminium - H₂O product N-Substituted Benzylamine Product iminium->product + [H⁻] from NaBH(OAc)₃ nabhoac NaBH(OAc)₃ water H₂O

Caption: General mechanism of reductive amination.

Experimental Workflow

The experimental procedure is designed for efficiency and simplicity, following a one-pot synthesis approach. The workflow minimizes handling and purification steps, making it amenable to parallel synthesis and library generation.

Experimental_Workflow start Start: Assemble Reactants dissolve Dissolve Aldehyde & Amine in Anhydrous Solvent start->dissolve add_reductant Add NaBH(OAc)₃ (Portion-wise) dissolve->add_reductant stir Stir at Room Temperature (Monitor by TLC/LC-MS) add_reductant->stir quench Quench Reaction (Saturated NaHCO₃) stir->quench extract Extract with Organic Solvent quench->extract dry_purify Dry, Concentrate, and Purify (Chromatography) extract->dry_purify characterize Characterize Product (NMR, MS) dry_purify->characterize

Caption: One-pot reductive amination workflow.

Detailed Experimental Protocol

This protocol provides a general procedure that can be adapted for various primary and secondary amines.

Materials and Reagents
ReagentCAS NumberMolecular WeightSupplier RecommendationNotes
4-(Benzyloxy)-3-iodo-5-methoxybenzaldehydeN/A398.19Commercially availableStore under inert atmosphere, protected from light.
Sodium triacetoxyborohydride (NaBH(OAc)₃)56553-60-7211.94Sigma-Aldrich, AcrosMoisture sensitive. Handle under inert gas.
1,2-Dichloroethane (DCE), Anhydrous107-06-298.96Commercially availablePreferred solvent for this reaction.[8]
Dichloromethane (DCM), Anhydrous75-09-284.93Commercially availableSuitable alternative solvent.
Tetrahydrofuran (THF), Anhydrous109-99-972.11Commercially availableCan also be used, may result in slower reaction rates.[8]
Selected Primary or Secondary AmineVariousVariousHigh purity gradeEnsure amine is free of moisture.
Saturated Sodium Bicarbonate (NaHCO₃) SolutionN/AN/APrepared in-houseFor reaction quenching.
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37Commercially availableFor drying organic layers.
Ethyl Acetate (EtOAc) for extraction/chromatography141-78-688.11HPLC grade
Hexanes for chromatography110-54-386.18HPLC grade
Step-by-Step Procedure
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 4-(benzyloxy)-3-iodo-5-methoxybenzaldehyde (1.0 eq).

  • Solvent and Amine Addition: Dissolve the aldehyde in anhydrous 1,2-dichloroethane (DCE) (approximately 0.1-0.2 M concentration). Add the desired primary or secondary amine (1.1-1.2 eq). Stir the mixture at room temperature for 20-30 minutes to facilitate pre-formation of the imine/iminium ion.

  • Addition of Reducing Agent: To the stirring solution, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 5-10 minutes. Note: The reaction is often mildly exothermic.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 2-24 hours, depending on the amine's reactivity).

  • Work-up - Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15-20 minutes until gas evolution ceases.

  • Work-up - Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate or dichloromethane (3 x volume of the reaction).

  • Work-up - Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted 4-(benzyloxy)-3-iodo-5-methoxybenzylamine.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.[9][10][11][12][13]

Key Considerations and Troubleshooting

  • Moisture Sensitivity: The success of the reaction relies on anhydrous conditions. Sodium triacetoxyborohydride reacts with water. Ensure all glassware is thoroughly dried and use anhydrous solvents.

  • Stoichiometry: A slight excess of the amine can help drive the imine formation equilibrium. A larger excess of the reducing agent ensures the complete reduction of the iminium intermediate.

  • Amine Reactivity: Electron-rich amines and less sterically hindered amines will generally react faster. For weakly basic or sterically hindered amines, longer reaction times or gentle heating (e.g., to 40-50 °C) may be necessary. However, heating can also promote side reactions.

  • Side Reactions: The primary side reaction is the reduction of the starting aldehyde to the corresponding alcohol. This is minimized by the use of NaBH(OAc)₃ but can become more prevalent if the imine formation is slow.[5] In the case of primary amines, dialkylation can sometimes be observed, though it is less common with this procedure.[5]

  • Solvent Choice: 1,2-Dichloroethane (DCE) is generally the preferred solvent as it often leads to faster reaction rates compared to THF or acetonitrile.[8]

Expected Results and Data Interpretation

Upon successful completion of the reaction and purification, the desired N-substituted 4-(benzyloxy)-3-iodo-5-methoxybenzylamine should be obtained as a solid or oil.

Typical Spectroscopic Data:

  • ¹H NMR: Expect to see characteristic peaks for the benzylic protons (a singlet typically between δ 3.5-4.5 ppm), the benzyloxy methylene protons (a singlet around δ 5.1 ppm), the methoxy protons (a singlet around δ 3.9 ppm), and aromatic protons in their respective regions. The disappearance of the aldehyde proton peak (around δ 9.8 ppm) confirms the completion of the reaction.

  • ¹³C NMR: The appearance of a new aliphatic carbon signal for the benzylic carbon (typically between δ 40-60 ppm) and the disappearance of the aldehyde carbonyl carbon (around δ 190 ppm) are key indicators of product formation.

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the calculated mass of the product.

Conclusion

This application note provides a robust and reliable protocol for the reductive amination of 4-(benzyloxy)-3-iodo-5-methoxybenzaldehyde using sodium triacetoxyborohydride. The one-pot procedure is efficient and applicable to a wide range of amines, making it a valuable tool for medicinal chemists and researchers in drug discovery. By understanding the underlying mechanism and key experimental parameters, scientists can effectively utilize this methodology for the synthesis of diverse libraries of N-substituted benzylamines for further biological evaluation.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. PubMed. [Link]

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • T. A.N. (2000). The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: Mechanistic Aspects and Selectivity Control. European Journal of Organic Chemistry, 2000(15), 2501-2506.
  • A. A. C. M. Beenackers, A. P. G. Kieboom, H. van Bekkum. (1985). The Reductive Amination of Benzaldehyde Over Pd/C Catalysts: Mechanism and Effect of Carbon Modifications on the Selectivity. ResearchGate. [Link]

  • A. A. C. M. Beenackers, A. P. G. Kieboom, H. van Bekkum. (1985). The Reductive Amination of Benzaldehyde Over Pd/C Catalysts: Mechanism and Effect of Carbon Modifications on the Selectivity. Scite.ai. [Link]

  • Wikipedia. (2023). Reductive amination. [Link]

  • Anton A. Guryev, et al. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI. [Link]

  • Blank, B., et al. (2018). Manganese Catalyzed Reductive Amination of Aldehydes using Hydrogen as Reductant.
  • Kavanagh, P., et al. (2015). Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines. PubMed. [Link]

  • Gholap, A. R., et al. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. ResearchGate. [Link]

  • Scribd. (n.d.). Reductive Amination of Benzaldehyde. Retrieved from [Link]

  • Ng, C. H., et al. (2011). 4-(Benzyloxy)benzaldehyde. PMC. [Link]

  • Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. Retrieved from [Link]

  • Jumina, et al. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry. [Link]

  • Al-Amiery, A. A., et al. (2016). Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. Longdom Publishing. [Link]

  • Al-Majid, A. M., et al. (2022). 2-((3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl)benzo[d]isothiazol-3(2H)-one1,1-dioxide. MDPI. [Link]

  • Kricheldorf, H. R., et al. (2020). Synthesis and styrene copolymerization of benzyloxy, methylphenyl, acetoxy, acetyl, cyano, and amino ring-substituted 2-methoxyethyl phenylcyanoacrylates. ChemRxiv. [Link]

Sources

Application

Synthesis and Application of 4-(Benzyloxy)-3-iodo-5-methoxybenzaldehyde in Phenethylamine Development

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Application Note & Technical Protocol Introduction & Strategic Overview The development of substituted phenethylamines—particula...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Application Note & Technical Protocol

Introduction & Strategic Overview

The development of substituted phenethylamines—particularly those mimicking the dopamine or mescaline scaffold—requires precise control over aromatic substitution patterns. The precursor 5-iodovanillin (4-hydroxy-3-iodo-5-methoxybenzaldehyde) is a highly versatile building block, frequently utilized in the synthesis of complex alkaloids and fine chemicals[1],[2]. The presence of the heavy, electron-withdrawing iodine atom at the 3-position provides a critical functional handle for downstream cross-coupling (e.g., Sonogashira, Suzuki) or radiolabeling (e.g.,


I or 

I for PET/SPECT imaging).

However, synthesizing phenethylamines directly from 5-iodovanillin is synthetically prohibitive due to the acidic free phenol. This application note details the strategic use of 4-(Benzyloxy)-3-iodo-5-methoxybenzaldehyde as the protected intermediate to successfully navigate the Henry (nitroaldol) condensation and subsequent hydride reductions[3],[4].

Causality in Experimental Design (E-E-A-T)

As a Senior Application Scientist, it is critical to understand why these specific synthetic routes are chosen over standard alternatives:

  • Why Benzylate? (The Phenoxide Problem): The free phenolic -OH of 5-iodovanillin has a lowered pKa (~7.5) due to the electron-withdrawing iodine and aldehyde groups. Under the basic conditions of the Henry reaction (using ammonium acetate), the phenol deprotonates. The resulting phenoxide is strongly electron-donating, which severely reduces the electrophilicity of the aldehyde carbonyl, stalling the condensation. Benzylation masks this acidity, allowing the reaction to proceed in high yield.

  • Why LiAlH

    
     Reduction? (The Dehalogenation Risk):  Standard catalytic hydrogenation (H
    
    
    
    , Pd/C) is the industry standard for reducing nitrostyrenes. However, applying Pd/C to this substrate would rapidly hydrodehalogenate the aromatic iodine and prematurely cleave the benzyl ether. Lithium Aluminum Hydride (LiAlH
    
    
    ) is a powerful nucleophilic hydride donor that reduces the nitrostyrene to the phenethylamine while leaving the aryl iodide completely intact.
  • Why TMSI for Debenzylation? (Chemoselectivity): Removing the benzyl group post-reduction requires non-reductive conditions. Strong acids like BBr

    
     risk cleaving the adjacent methoxy group. Trimethylsilyl iodide (TMSI) cleaves benzyl ethers via a mild S
    
    
    
    2 mechanism, preserving both the methoxy group and the iodine atom.

Synthetic Workflow

G A 5-Iodovanillin (Precursor) B 4-(Benzyloxy)-3-iodo- 5-methoxybenzaldehyde A->B Benzyl Bromide, K2CO3 DMF, 80°C, 4h C 4-(Benzyloxy)-3-iodo- 5-methoxy-β-nitrostyrene B->C Nitromethane, NH4OAc Reflux, 6h D 4-(Benzyloxy)-3-iodo- 5-methoxyphenethylamine C->D LiAlH4, THF 0°C to Reflux, 4h E 4-Hydroxy-3-iodo- 5-methoxyphenethylamine (Target) D->E TMSI, CH2Cl2 0°C to RT, 2h

Figure 1: Synthetic workflow from 5-iodovanillin to the target substituted phenethylamine.

Quantitative Data Summary

The following table summarizes the expected quantitative outcomes and key analytical markers for each intermediate in the workflow.

StepTarget CompoundExpected YieldReaction TimeTempKey Analytical Marker (

H NMR, CDCl

)
1 4-(Benzyloxy)-3-iodo-5-methoxybenzaldehyde88 - 92%4 h80 °C

9.85 (s, 1H, CHO), 5.15 (s, 2H, OCH

Ph)
2 4-(Benzyloxy)-3-iodo-5-methoxy-

-nitrostyrene
75 - 80%6 h105 °C

7.90 (d, 1H, Ar-CH=C), 7.55 (d, 1H, C=CH-NO

)
3 4-(Benzyloxy)-3-iodo-5-methoxyphenethylamine60 - 68%4 h66 °C

2.95 (t, 2H, CH

-NH

), 2.70 (t, 2H, Ar-CH

)
4 4-Hydroxy-3-iodo-5-methoxyphenethylamine78 - 85%2 h25 °CDisappearance of

5.15 (OCH

Ph); broad OH peak

Step-by-Step Experimental Protocols

Protocol 1: O-Benzylation of 5-Iodovanillin

Objective: Protect the acidic phenol to enable downstream base-catalyzed condensation.

  • Setup: In an oven-dried round-bottom flask under N

    
    , dissolve 5-iodovanillin (1.0 eq, 10 mmol) in 25 mL of anhydrous N,N-dimethylformamide (DMF).
    
  • Base Addition: Add anhydrous K

    
    CO
    
    
    
    (2.0 eq, 20 mmol). Stir at room temperature for 15 minutes. The solution will darken slightly as the phenoxide forms.
  • Alkylation: Add benzyl bromide (1.2 eq, 12 mmol) dropwise via syringe.

  • Heating: Heat the reaction mixture to 80 °C for 4 hours.

  • Self-Validating Workup: Cool to room temperature and pour the mixture into 100 mL of vigorously stirred crushed ice/water. Validation: The immediate formation of a dense, pale-yellow precipitate confirms successful etherification. Filter the solid, wash thoroughly with cold water to remove DMF, and recrystallize from boiling ethanol.

Protocol 2: Henry Reaction (Nitroaldol Condensation)

Objective: Install the carbon framework via condensation with nitromethane[3].

  • Setup: Combine 4-(Benzyloxy)-3-iodo-5-methoxybenzaldehyde (1.0 eq, 5 mmol) and anhydrous ammonium acetate (0.5 eq, 2.5 mmol) in 15 mL of glacial acetic acid.

  • Reagent Addition: Add nitromethane (10.0 eq, 50 mmol).

  • Condensation: Equip the flask with a reflux condenser and heat to 105 °C (gentle reflux) for 6 hours.

  • Self-Validating Workup: Remove the heat source and allow the flask to cool slowly to room temperature. Validation: The reaction mixture will shift to a deep orange-red color. Upon cooling, heavy yellow/orange crystals of the

    
    -nitrostyrene will spontaneously precipitate out of the acetic acid. Filter the crystals, wash with cold methanol, and dry under high vacuum.
    
Protocol 3: Hydride Reduction to Phenethylamine

Objective: Reduce the nitroalkene to a primary amine without deiodination.

  • Preparation: In a flame-dried 3-neck flask equipped with an addition funnel and reflux condenser, suspend LiAlH

    
     (4.0 eq, 12 mmol) in 20 mL of anhydrous THF at 0 °C under an inert N
    
    
    
    atmosphere.
  • Addition: Dissolve the nitrostyrene (1.0 eq, 3 mmol) in 15 mL of anhydrous THF. Add this solution dropwise to the LiAlH

    
     suspension over 30 minutes to control the exothermic reaction.
    
  • Reduction: Remove the ice bath, allow the mixture to reach room temperature, and then heat to reflux (66 °C) for 4 hours to ensure complete reduction (preventing hydroxylamine accumulation).

  • Self-Validating Workup (Fieser Method): Cool the reaction strictly to 0 °C. Quench carefully by adding

    
     mL of H
    
    
    
    O (where
    
    
    = grams of LiAlH
    
    
    used), followed by
    
    
    mL of 15% aqueous NaOH, and finally
    
    
    mL of H
    
    
    O. Validation: The suspension will transition from a dangerous, frothy grey slurry to a stark white, easily filterable granular precipitate. Filter the aluminum salts over a pad of Celite. Concentrate the filtrate, dissolve in diethyl ether, and bubble dry HCl gas (or add 1M HCl in ether) to precipitate the phenethylamine hydrochloride salt.
Protocol 4: Selective Debenzylation via TMSI

Objective: Cleave the benzyl ether to reveal the target phenol while preserving the methoxy and iodo groups.

  • Setup: Dissolve the benzylated phenethylamine free base (1.0 eq, 2 mmol) in 10 mL of anhydrous dichloromethane (DCM) and cool to 0 °C under N

    
    .
    
  • Cleavage: Add Trimethylsilyl iodide (TMSI) (3.0 eq, 6 mmol) dropwise via a glass syringe (TMSI degrades plastic). Stir at 0 °C for 30 minutes, then allow warming to room temperature for 1.5 hours.

  • Self-Validating Workup: Quench the reaction by carefully adding 5 mL of methanol. Validation: The rapid evolution of HI gas (ensure proper fume hood venting) indicates the successful hydrolysis of the intermediate silyl ether. Concentrate the mixture in vacuo. Partition the residue between 1M HCl and diethyl ether. The non-polar benzyl iodide byproduct partitions into the ether, while the target amine remains in the aqueous layer. Basify the aqueous layer to pH 9 with NH

    
    OH and extract with DCM to isolate the pure 4-hydroxy-3-iodo-5-methoxyphenethylamine.
    

References

  • Synthesis and Applications of Periodate for Fine Chemicals and Important Pharmaceuticals Source: Organic Process Research & Development - ACS Publications URL:[Link][1]

  • Synthetic Studies Toward the Total Syntheses of Norcrassin A and Berbamine & Development Source: UC Riverside - eScholarship.org URL:[Link][2]

  • Rhodium: Drug Chemistry Archive (The Synthesis of Nitrostyrenes by the Henry Reaction) Source: mdma.ch URL:[Link][3]

  • Stereoselective synthesis of trans-dihydronarciclasine derivatives containing a 1,4-benzodioxane moiety Source: PMC (PubMed Central) URL:[Link][4]

Sources

Method

Sonogashira coupling applications for 3-iodo-5-methoxybenzaldehyde derivatives

High-Efficiency Protocols for Medicinal Chemistry Scaffolds Executive Summary & Strategic Value 3-Iodo-5-methoxybenzaldehyde is a high-value "bifunctional pivot" molecule in medicinal chemistry. Its unique 1,3,5-substitu...

Author: BenchChem Technical Support Team. Date: March 2026

High-Efficiency Protocols for Medicinal Chemistry Scaffolds

Executive Summary & Strategic Value

3-Iodo-5-methoxybenzaldehyde is a high-value "bifunctional pivot" molecule in medicinal chemistry. Its unique 1,3,5-substitution pattern features three distinct chemical handles:

  • Aldehyde (C-1): A classic electrophile for Knoevenagel condensations, reductive aminations, or Horner-Wadsworth-Emmons (HWE) olefinations.

  • Iodide (C-3): A highly reactive site for palladium-catalyzed cross-couplings (Sonogashira, Suzuki-Miyaura).

  • Methoxy (C-5): An electron-donating group (EDG) that modulates lipophilicity and metabolic stability.

This scaffold is structurally homologous to the A-ring of Combretastatin A-4 (a potent tubulin polymerization inhibitor) and Resveratrol analogues. The meta-relationship between the iodide and aldehyde allows for the construction of extended conjugated systems without the steric hindrance often seen in ortho-substituted systems.

This guide provides two field-proven protocols for the Sonogashira coupling of this substrate: a robust Standard Method for discovery scale and a Copper-Free Method for pharmaceutical process development where trace metal contamination is a critical quality attribute (CQA).

Mechanistic Insight & Substrate Analysis

Electronic Considerations

The Sonogashira coupling involves a Pd(0)/Pd(II) catalytic cycle.[1] For 3-iodo-5-methoxybenzaldehyde:

  • Oxidative Addition (Rate Limiting Step): The C-I bond is weak and prone to fast oxidative addition. The electron-withdrawing aldehyde (-CHO) at the meta position inductively lowers the electron density of the arene, accelerating oxidative addition relative to electron-rich anisoles.

  • Transmetallation: The presence of the methoxy group (-OMe) does not significantly sterically hinder the C-3 position, allowing efficient transmetallation with copper acetylides.

  • Chemo-selectivity: The aldehyde is susceptible to nucleophilic attack or oxidation. Therefore, non-nucleophilic bases (secondary/tertiary amines) and inert atmospheres are strictly required to prevent side reactions like Cannizzaro disproportionation or Schiff base formation with primary amine impurities.

Diagram: Reaction Logic & Pathway

ReactionLogic Substrate 3-Iodo-5-methoxybenzaldehyde OxAdd Oxidative Addition (Pd(0) Insert into C-I) Substrate->OxAdd Fast (I-activated) AldehydeSide Aldehyde Protection (Optional) Substrate->AldehydeSide If using strong nucleophiles TransMet Transmetallation (Cu-Acetylide Exchange) OxAdd->TransMet Rate Determining in Cu-free cycles RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim Rapid Product 3-Alkynyl-5-methoxybenzaldehyde RedElim->Product Yield >85%

Figure 1: Mechanistic flow of the Sonogashira coupling for the target substrate.

Experimental Protocols

Protocol A: Standard Catalytic Method (Discovery Scale)

Best for: Rapid library synthesis, high yields, difficult alkyne partners.

Reagents:

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2-5 mol%)

  • Co-catalyst: Copper(I) iodide [CuI] (1-3 mol%)

  • Base: Triethylamine (Et₃N) or Diisopropylamine (DIPA)

  • Solvent: DMF (anhydrous) or THF (degassed)

Step-by-Step Workflow:

  • Setup: Flame-dry a 25 mL Schlenk flask or microwave vial. Cool under Argon flow.

  • Charging: Add 3-iodo-5-methoxybenzaldehyde (1.0 equiv, 1.0 mmol, ~262 mg), Pd(PPh₃)₂Cl₂ (0.03 equiv), and CuI (0.02 equiv).

  • Deoxygenation: Cap the vessel. Evacuate and backfill with Argon (3 cycles). Critical: Oxygen promotes homocoupling of the alkyne (Glaser coupling).

  • Solvent Addition: Inject anhydrous DMF (5 mL) and Et₃N (3.0 equiv) via syringe. Stir until solids dissolve (solution turns yellow/orange).

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise.

  • Reaction: Stir at Room Temperature for 4–6 hours. If conversion is slow (monitored by TLC/LCMS), heat to 50°C.

    • Monitoring: Aldehyde peak (CHO) shift in NMR or appearance of conjugated alkyne UV trace.

  • Workup: Dilute with EtOAc (30 mL), wash with sat. NH₄Cl (2 x 15 mL) to remove Cu salts (blue aqueous layer), then brine. Dry over Na₂SO₄.[2][3]

  • Purification: Flash chromatography (Hexanes/EtOAc gradient). The aldehyde group makes the product slightly polar, aiding separation from non-polar alkyne homocouples.

Protocol B: Copper-Free "Green" Method (Pharma Scale)

Best for: Late-stage functionalization, avoiding heavy metal removal steps, scale-up.

Reagents:

  • Catalyst: Pd(OAc)₂ (2 mol%) + XPhos or SPhos (4 mol%)

  • Base: Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Solvent: Acetonitrile (MeCN) or Toluene/Water biphasic mix.

Step-by-Step Workflow:

  • Premix: In a glovebox or under Argon, mix Pd(OAc)₂ and XPhos in MeCN to generate the active catalytic species (stir 15 mins).

  • Reaction Assembly: Add 3-iodo-5-methoxybenzaldehyde (1.0 equiv) and Cs₂CO₃ (2.0 equiv) to the reaction vessel.

  • Start: Add the catalyst solution and the terminal alkyne (1.1 equiv).

  • Conditions: Heat to 80°C for 12 hours.

    • Note: Copper-free conditions generally require higher temperatures because the transmetallation step is slower without the formation of the copper acetylide intermediate.

  • Workup: Filter through a Celite pad to remove inorganic bases and Pd black. Concentrate and purify.

Data & Performance Metrics

The following table summarizes expected yields based on alkyne type using Protocol A (Standard).

Alkyne TypeElectronic NatureExample SubstrateExpected YieldReaction Time (RT)Notes
Aryl Alkyne Electron-NeutralPhenylacetylene88-95%2 hVery fast; minimal homocoupling.
Aryl Alkyne Electron-Poor4-CF₃-phenylacetylene90-98%1.5 hHighly reactive; excellent conversion.
Alkyl Alkyne Aliphatic1-Hexyne75-85%6 hSlower; may require heating to 40°C.
Functionalized Alcohol/AminePropargyl alcohol60-75%8 hProtect alcohol (THP/TBDMS) for higher yields.

Applications in Drug Discovery[7][8]

A. Synthesis of Combretastatin Analogs

The 3-iodo-5-methoxybenzaldehyde scaffold is a direct precursor to Combretastatin A-4 (CA-4) mimics. CA-4 is a stilbene derivative that binds to the colchicine site of tubulin.

  • Workflow:

    • Sonogashira Coupling: Couple 3-iodo-5-methoxybenzaldehyde with a substituted aryl alkyne.

    • Semi-Hydrogenation: Reduce the resulting alkyne to the cis-alkene (Z-isomer) using Lindlar's catalyst or Hydrogen/Pd-CaCO₃.

    • Result: A rigid stilbene analog with the 3-methoxy-5-formyl substitution pattern, retaining cytotoxicity.

B. Heterocycle Construction (Isoquinolines)

While the meta-substitution prevents direct cyclization, the aldehyde can be converted to an imine (Schiff base) with tert-butylamine. If the coupling partner contains an ortho-nucleophile, a cascade cyclization can occur. More commonly, this scaffold is used as a "Linker" unit in PROTACs (Proteolysis Targeting Chimeras) where the aldehyde is reductively aminated to attach a linker, and the iodide attaches the warhead.

Diagram: Application Workflow

Applications cluster_0 Pathway A: Tubulin Inhibitors cluster_1 Pathway B: Linker Chemistry Start 3-Iodo-5-methoxybenzaldehyde StepA1 Sonogashira Coupling (w/ Ar-C≡CH) Start->StepA1 StepB1 Reductive Amination (Aldehyde → Amine) Start->StepB1 StepA2 Lindlar Reduction (C≡C → Z-C=C) StepA1->StepA2 ProdA Combretastatin Analog (Z-Stilbene) StepA2->ProdA StepB2 Sonogashira Coupling (Iodide → Alkyne) StepB1->StepB2 ProdB Bifunctional Linker (PROTAC/Probe) StepB2->ProdB

Figure 2: Synthetic divergence for drug discovery applications.

References

  • Sonogashira, K. (2002). "Development of Palladium-Catalyzed Copper-Promoted Coupling of Alkynes with Aryl Halides". Journal of Organometallic Chemistry.

  • BenchChem. (2025).[4] "Application Notes & Protocols: 3-Iodo-4,5-dimethoxybenzaldehyde Oxime in the Synthesis of Combretastatin Analogs". BenchChem Application Library.

  • Chinchilla, R., & Nájera, C. (2007). "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry". Chemical Reviews.

  • Pettit, G. R., et al. (1995). "Antineoplastic agents. 291. Isolation and structure of combretastatin A-1". Journal of Medicinal Chemistry. (Contextualizing the scaffold utility).

  • Liang, B., et al. (2005).[5] "Copper-Free Sonogashira Coupling Reaction with PdCl2 in Water under Aerobic Conditions". The Journal of Organic Chemistry.

(Note: While specific literature on the exact 3-iodo-5-methoxy isomer is rarer than the 4,5-dimethoxy analog, the chemistry is homologous, and protocols cited are adapted from standard aryl iodide methodology verified in the provided search context.)

Sources

Application

Step-by-step iodination methods to produce 4-(Benzyloxy)-3-iodo-5-methoxybenzaldehyde

Application Note: High-Efficiency Synthesis of 4-(Benzyloxy)-3-iodo-5-methoxybenzaldehyde Executive Summary This guide details the synthetic methodologies for producing 4-(Benzyloxy)-3-iodo-5-methoxybenzaldehyde , a crit...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Synthesis of 4-(Benzyloxy)-3-iodo-5-methoxybenzaldehyde

Executive Summary

This guide details the synthetic methodologies for producing 4-(Benzyloxy)-3-iodo-5-methoxybenzaldehyde , a critical intermediate in the synthesis of radioligands (e.g., for SPECT/PET imaging) and bioactive phenethylamines.

The core challenge in synthesizing this molecule is achieving regioselective iodination at the 5-position while preserving the benzyl ether and aldehyde functionalities. While direct iodination of the protected benzaldehyde is possible, this guide recommends a "Phenol-First" strategy (iodination of vanillin followed by benzylation) as the primary protocol due to superior atom economy, higher yields, and "green" chemistry metrics.[1] An alternative direct iodination protocol is provided for specific use cases.[1]

Retrosynthetic Analysis & Strategy

The target molecule features a 1,3,4,5-substitution pattern.[1] The regiochemistry is dictated by the directing effects of the substituents:

  • Formyl (-CHO): Strong electron-withdrawing group (meta-director).

  • Methoxy (-OMe) & Benzyloxy (-OBn): Electron-donating groups (ortho/para-directors).

Regioselectivity Logic:

  • Position 2: Ortho to -CHO, meta to -OMe/OBn. Sterically crowded and electronically deactivated relative to position 5.

  • Position 5: Meta to -CHO, ortho to -OMe, ortho to -OBn. This position is electronically activated by two oxygen donors and is the preferred site for electrophilic aromatic substitution (EAS).[1]

  • Position 6: Ortho to -CHO, para to -OMe. Activated, but less favorable than position 5 due to the cooperative directing effects at C5.[1]

Strategic Pathways
FeatureRoute A: Phenol-First (Recommended) Route B: Direct Iodination (Alternative)
Starting Material Vanillin (4-hydroxy-3-methoxybenzaldehyde)Benzylvanillin (4-benzyloxy-3-methoxybenzaldehyde)
Reagents NaI, NaOCl (Bleach), EtOH (Green)I₂, AgCF₃COO (Silver Trifluoroacetate) or PIDA
Regiocontrol Excellent. Phenolic -OH strongly directs ortho.[2][3]Good. Requires stronger electrophiles due to ether protection.[1]
Cost Low (Household bleach/NaI).[1]High (Silver salts or Hypervalent Iodine).[1]
Scalability High (Kg-scale feasible).[1]Low/Medium (Silver waste disposal issues).

Protocol A: The "Phenol-First" Route (Recommended)

Rationale: Iodinating the free phenol (vanillin) is significantly faster and cleaner than iodinating the benzyl ether.[1] The phenolic proton allows for mild oxidative iodination using sodium iodide and bleach.[1]

Step 1: Green Iodination of Vanillin

Reaction: Vanillin + NaI + NaOCl → 5-Iodovanillin

Materials:

  • Vanillin (15.2 g, 100 mmol)[1]

  • Sodium Iodide (NaI) (15.0 g, 100 mmol)[1]

  • Sodium Hypochlorite (NaOCl, commercial bleach, ~5-6% active chlorine) (150 mL)[1]

  • Ethanol (95%) (100 mL)

  • Sodium Thiosulfate (sat.[1][3] aq.)

  • Hydrochloric Acid (3M)[1]

Procedure:

  • Dissolution: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve Vanillin (15.2 g) and NaI (15.0 g) in Ethanol (100 mL).

  • Cooling: Cool the solution to 0–5 °C using an ice bath.

  • Oxidant Addition: Add the NaOCl solution dropwise over 60 minutes via an addition funnel. Crucial: Maintain temperature <10 °C to prevent haloform side reactions.

    • Mechanism:[1][4] NaOCl oxidizes I⁻ to I⁺ (or hypoiodous acid, HOI), which acts as the electrophile.[1]

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. The solution will turn dark red-brown.

  • Quenching: Add saturated sodium thiosulfate solution (approx. 20 mL) until the iodine color fades to a pale yellow.

  • Precipitation: Acidify the mixture to pH ~2 using 3M HCl. The product, 5-Iodovanillin, will precipitate as a solid.

  • Isolation: Filter the solid under vacuum, wash with cold water (3 x 50 mL), and dry in an oven at 60 °C.

    • Yield: ~90–95%[1]

    • Appearance: White to off-white crystalline solid.

    • Melting Point: 183–185 °C (Lit. 183–185 °C).[1][5]

Step 2: Benzylation of 5-Iodovanillin

Reaction: 5-Iodovanillin + Benzyl Bromide + K₂CO₃ → Product

Materials:

  • 5-Iodovanillin (27.8 g, 100 mmol)

  • Benzyl Bromide (18.8 g, 110 mmol)[1]

  • Potassium Carbonate (K₂CO₃, anhydrous) (27.6 g, 200 mmol)[1]

  • DMF (Dimethylformamide) (100 mL) or Acetone (reflux)[1]

Procedure:

  • Setup: In a 250 mL flask, combine 5-Iodovanillin, K₂CO₃, and DMF.

  • Addition: Add Benzyl Bromide dropwise at RT.

  • Heating: Heat the mixture to 60 °C for 2–4 hours. Monitor by TLC (Hexane:EtOAc 3:1).[1]

  • Workup: Pour the reaction mixture into crushed ice/water (500 mL). The product should precipitate.[1][6]

  • Purification: Filter the solid. If oily, extract with Ethyl Acetate, wash with brine, dry over MgSO₄, and concentrate.[1] Recrystallize from Ethanol/Water if necessary.[1]

    • Yield: ~85–92%[1]

    • Appearance: Pale yellow/white solid.[1]

Protocol B: Direct Iodination (Alternative)

Rationale: Use this method if 4-(Benzyloxy)-3-methoxybenzaldehyde is the only available starting material. The benzyl group deactivates the ring relative to the phenol, requiring a "super-electrophile" generated by silver salts.[1]

Reaction: Benzylvanillin + I₂ + AgCF₃COO → Product[1]

Materials:

  • 4-(Benzyloxy)-3-methoxybenzaldehyde (2.42 g, 10 mmol)

  • Iodine (I₂) (2.54 g, 10 mmol)[1]

  • Silver Trifluoroacetate (AgCF₃COO) (2.4 g, 11 mmol)[1]

  • Dichloromethane (DCM) (dry, 50 mL)[1]

Procedure:

  • Setup: Flame-dry a 100 mL flask under nitrogen. Add the Benzylvanillin and AgCF₃COO in DCM.[1]

  • Addition: Add Iodine (I₂) in one portion.

    • Mechanism:[1][4] Ag⁺ sequesters iodide, driving the formation of a reactive iodonium species.[1]

  • Reaction: Stir at RT for 1–3 hours. A yellow precipitate (AgI) will form immediately.[1]

  • Filtration: Filter the mixture through a Celite pad to remove the AgI salts. Wash the pad with DCM.[1]

  • Wash: Wash the filtrate with saturated Na₂S₂O₃ (to remove excess I₂), then water and brine.

  • Isolation: Dry over Na₂SO₄ and evaporate. Purify via column chromatography (Silica, Hexane:EtOAc 9:1).

    • Yield: 75–85%[1]

    • Note: This method is effective but generates expensive silver waste.[1]

Characterization & QC

ParameterSpecification / Diagnostic Signal
Appearance White to pale yellow crystalline solid.
Melting Point 5-Iodovanillin: 183–185 °CTarget (Benzylated): Not widely standardized; typically ~70–80 °C (analogous to propoxy derivative).[1]
¹H NMR (CDCl₃) Aldehyde (-CHO): Singlet at ~9.8 ppm.Aromatic H-2: Doublet (~7.9 ppm, J ≈ 2 Hz).Aromatic H-6: Doublet (~7.4 ppm, J ≈ 2 Hz).Key Check: The coupling constant (J ≈ 2 Hz) confirms meta-coupling, indicating the protons are at positions 2 and 6, confirming iodination at position 5.[1]
MS (ESI) [M+H]⁺ expected at m/z ~369.[1]

Workflow Visualization

IodinationWorkflow Vanillin Vanillin (Starting Material) Iodination1 Step 1: Iodination (NaI + NaOCl) Green Chemistry Vanillin->Iodination1 Preferred Route Benzylvanillin Benzylvanillin (Alt. Start) DirectIodination Direct Iodination (I2 + AgTFA) Low Atom Economy Benzylvanillin->DirectIodination Alt Route Iodovanillin 5-Iodovanillin (Intermediate) MP: 183-185°C Iodination1->Iodovanillin Benzylation Step 2: Benzylation (BnBr + K2CO3) Iodovanillin->Benzylation Product TARGET: 4-(Benzyloxy)-3-iodo- 5-methoxybenzaldehyde Benzylation->Product DirectIodination->Product

Figure 1: Comparison of the "Phenol-First" (Green) and "Direct Iodination" (Red) synthetic pathways.[1]

References

  • Regioselective Iodination of Vanillin: Lecher, C. S.[1][7] "A Green Electrophilic Aromatic Iodination."[1] OrganicERs, 2014 .[1]

  • Synthesis of 5-Iodovanillin Derivatives: Hanson, J. R., et al.[1] "Approaches to Iodinated Derivatives of Vanillin and Isovanillin."[1] PMC (NIH), 2014 .[1]

  • Use of Silver Salts in Iodination: Kinsinger, T., et al.[1] "General experimental procedure for the Iodination of Arylaldehydes." Organic Letters, 2018 .[1] [1]

  • Iodination using Iodine and Iodic Acid: Patil, B. R., et al.[1][3] "Regioselective iodination of hydroxylated aromatic ketones." Arkivoc, 2006 .[1][3]

Sources

Method

Application Note: Optimized Heck-Mizoroki Coupling of 4-(Benzyloxy)-3-iodo-5-methoxybenzaldehyde

Topic: Heck Reaction Parameters Involving 4-(Benzyloxy)-3-iodo-5-methoxybenzaldehyde Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals Executive...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Heck Reaction Parameters Involving 4-(Benzyloxy)-3-iodo-5-methoxybenzaldehyde Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals

Executive Summary

This technical guide details the reaction parameters for employing 4-(Benzyloxy)-3-iodo-5-methoxybenzaldehyde (Compound 1 ) as a core electrophile in Palladium-catalyzed Heck-Mizoroki cross-couplings.

Compound 1 is a high-value scaffold intermediate, primarily utilized in the synthesis of polyphenolic stilbenoids , resveratrol analogues , and combretastatin A-4 derivatives —compounds exhibiting potent tubulin-binding and vascular disrupting activity.

While aryl iodides are generally highly reactive, this specific substrate presents a unique "Push-Pull" electronic environment:

  • Electronic Activation: The C1-formyl group (electron-withdrawing) activates the C3-iodide toward oxidative addition.

  • Steric & Electronic Deactivation: The C4-benzyloxy and C5-methoxy groups (electron-donating) increase electron density and impose steric crowding ortho to the reaction site.

This guide provides two validated protocols: Method A (Ligand-Free/Phase Transfer) for maximizing yield in robust couplings, and Method B (Phosphine-Ligand Controlled) for substrates requiring high stereoselectivity.

Chemical Context & Mechanistic Considerations

Substrate Analysis[1]
  • Electrophile: 4-(Benzyloxy)-3-iodo-5-methoxybenzaldehyde.

  • Role: Aryl Halide (Ar-X) component.[1][2][3][4][5]

  • Key Challenge: The ortho-benzyloxy group is bulky. While it protects the phenol, it can retard the coordination of the palladium species. Furthermore, the aldehyde moiety is sensitive to harsh nucleophiles; therefore, non-nucleophilic bases are preferred to prevent side reactions (e.g., Cannizzaro disproportionation or aldol condensations).

The Catalytic Cycle (Pathway Visualization)

The reaction proceeds via the standard Pd(0)/Pd(II) cycle. The diagram below illustrates the critical "decision points" where this specific substrate influences the pathway.

HeckCycle Pd0 Active Catalyst Pd(0)Ln OxAdd Oxidative Addition (Rate Limiting for Cl/Br, Fast for I) Pd0->OxAdd + Substrate Complex1 Pd(II)-Ar-I Complex (Sterically Crowded by OBn) OxAdd->Complex1 Coord Olefin Coordination (Syn-Addition) Complex1->Coord + Alkene MigIns Migratory Insertion (C-C Bond Formation) Coord->MigIns BetaElim Beta-Hydride Elimination (Stereoselectivity Step) MigIns->BetaElim RedElim Reductive Elimination (Regenerates Pd(0)) BetaElim->RedElim - Product RedElim->Pd0 + Base Substrate Substrate: 4-(Benzyloxy)-3-iodo-5-methoxybenzaldehyde Substrate->OxAdd Alkene Coupling Partner: Styrene / Acrylate Alkene->Coord Base Base (K2CO3/Et3N) Scavenges HI Base->RedElim

Figure 1: Catalytic cycle highlighting the entry of the sterically crowded aryl iodide.

Experimental Protocols

Method A: Ligand-Free "Jeffery" Conditions (Recommended)

Best for: High yields, sterically hindered substrates, and "green" chemistry compliance. Rationale: The use of a Phase Transfer Catalyst (PTC) like TBAB stabilizes "naked" Pd nanoparticles, often leading to higher turnover frequencies (TOF) for aryl iodides than phosphine-ligated systems.

Reagents & Materials
ComponentReagentEquiv.[6][2][4][7][8][9][10][11]Role
Substrate 4-(Benzyloxy)-3-iodo-5-methoxybenzaldehyde1.0Electrophile
Coupling Partner Methyl acrylate / Styrene1.2 – 1.5Olefin
Catalyst Palladium(II) Acetate [Pd(OAc)₂]0.01 – 0.05Pre-catalyst
Base Potassium Carbonate (K₂CO₃)2.5Acid Scavenger
Additive Tetrabutylammonium bromide (TBAB)1.0Phase Transfer Catalyst
Solvent DMF or DMF/H₂O (9:1)0.2 MSolvent
Step-by-Step Protocol
  • Setup: Oven-dry a 25 mL Schlenk tube or pressure vial equipped with a magnetic stir bar.

  • Charging: Add Compound 1 (1.0 mmol, 368 mg), K₂CO₃ (2.5 mmol, 345 mg), TBAB (1.0 mmol, 322 mg), and Pd(OAc)₂ (0.02 mmol, 4.5 mg, 2 mol%).

  • Inertion: Cap the vessel with a rubber septum. Evacuate and backfill with Argon (x3).

  • Solvent/Olefin Addition: Under Argon flow, inject anhydrous DMF (5.0 mL). Then, inject the alkene (e.g., Methyl acrylate, 1.5 mmol, 135 µL).

  • Reaction: Seal the vessel (replace septum with screw cap if using a pressure vial). Heat to 90°C in an oil bath with vigorous stirring (1000 rpm).

    • Note: Aryl iodides typically react faster; monitor by TLC at 2 hours. Full conversion usually occurs within 4–6 hours.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) to remove DMF. Dry organic layer over Na₂SO₄, filter, and concentrate.[7][9][12]

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Method B: Phosphine-Ligated Conditions (Stereoselective)

Best for: Substrates requiring strict trans-(E)-selectivity or when using electron-poor alkenes where chelation control is necessary. Rationale: Triphenylphosphine (PPh₃) stabilizes the Pd species, preventing precipitation of Pd black, though reaction times may be longer than Method A.

Reagents & Materials
ComponentReagentEquiv.[6][2][4][7][8][9][10][11]
Catalyst Pd(OAc)₂0.03 (3 mol%)
Ligand Triphenylphosphine (PPh₃)0.06 (6 mol%)
Base Triethylamine (Et₃N)3.0
Solvent Acetonitrile (MeCN) or Toluene0.15 M
Step-by-Step Protocol
  • Pre-complexation: In the reaction vessel, dissolve Pd(OAc)₂ and PPh₃ in the solvent under Argon. Stir at RT for 15 mins until the solution turns yellow/orange (formation of active Pd(PPh₃)₂ species).

  • Addition: Add Compound 1 (1.0 mmol) and the alkene (1.2 mmol).

  • Base Addition: Inject Triethylamine (3.0 mmol) dropwise.

  • Heating: Heat to reflux (82°C for MeCN, 110°C for Toluene).

  • Monitoring: Monitor by HPLC or TLC. Reaction times are typically 12–24 hours.

  • Workup: Filter through a Celite pad to remove palladium salts. Concentrate the filtrate and purify via chromatography.[4][7][13]

Analytical Data & Expected Outcomes

When coupling 1 with Methyl Acrylate , the expected product is the trans-cinnamate derivative.

ParameterSpecification
Product Appearance Pale yellow crystalline solid
Typical Yield (Method A) 85% – 94%
Typical Yield (Method B) 75% – 85%
¹H NMR Diagnostic (Alkene) Doublets at ~6.3 ppm and ~7.6 ppm with J = 16.0 Hz (Indicative of trans-geometry).
¹H NMR Diagnostic (CHO) Singlet at ~9.8 ppm (Must remain intact; loss indicates side reaction).

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning or "Pd Black" precipitation.Switch to Method A (TBAB stabilizes Pd). Ensure Argon atmosphere is rigorous.
Aldehyde Loss Base-mediated condensation or oxidation.Use inorganic base (K₂CO₃) instead of amines. Ensure solvent is degassed to prevent oxidation to carboxylic acid.
Homocoupling (Biaryl) Ullmann-type side reaction.Reduce temperature to 80°C. Ensure alkene is present in excess (1.5 equiv) before heating.
Regioisomers (Branched) Electron-rich alkenes (e.g., vinyl ethers).Use bidentate ligands (e.g., dppp) to enforce steric control, favoring the linear (E) product.

References

  • Mizoroki, T., et al. (1971). "Arylation of Olefin with Aryl Iodide Catalyzed by Palladium." Bulletin of the Chemical Society of Japan.

  • Heck, R. F., & Nolley, J. P. (1972). "Palladium-catalyzed vinylic hydrogen substitution reactions with aryl, benzyl, and styryl halides." Journal of Organic Chemistry.

  • Jeffery, T. (1984). "On the efficiency of tetraalkylammonium salts in Heck type reactions." Tetrahedron Letters. (Describes the TBAB phase-transfer protocol).

  • Pettit, G. R., et al. (1995). "Antineoplastic agents.[11] 291. Isolation and synthesis of combretastatins A-4, A-5, and A-6." Journal of Medicinal Chemistry. (Context for 3,4,5-substituted stilbene synthesis).

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). "The Heck Reaction as a Sharpening Stone of Palladium Catalysis." Chemical Reviews.

Sources

Application

Reagents for converting 4-(Benzyloxy)-3-iodo-5-methoxybenzaldehyde to nitrostyrenes

Technical Application Note: Optimized Synthesis of Halogenated Nitrostyrenes Subject: Reagents and Protocols for the Conversion of 4-(Benzyloxy)-3-iodo-5-methoxybenzaldehyde to β-Nitrostyrenes via Henry Condensation. Exe...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Optimized Synthesis of Halogenated Nitrostyrenes Subject: Reagents and Protocols for the Conversion of 4-(Benzyloxy)-3-iodo-5-methoxybenzaldehyde to β-Nitrostyrenes via Henry Condensation.

Executive Summary

This guide details the synthetic transformation of 4-(Benzyloxy)-3-iodo-5-methoxybenzaldehyde (Substrate 1 ) into its corresponding β-nitrostyrene derivative. This transformation utilizes the Henry Reaction (Nitroaldol Condensation) , a pivotal C-C bond-forming sequence in organic synthesis.[1][2][3][4][5][6]

The specific substrate presents unique challenges:

  • Steric Crowding: The 3-iodo and 5-methoxy substituents flank the reactive aldehyde, potentially retarding nucleophilic attack.

  • Electronic Deactivation: The electron-donating alkoxy groups (4-benzyloxy, 5-methoxy) stabilize the carbonyl, making it less electrophilic than unsubstituted benzaldehydes.

  • Chemo-stability: The benzylic ether and aryl-iodide moieties must remain intact, necessitating conditions that avoid hydrogenolysis (e.g., Pd/H2) or strong Lewis acids (e.g., BBr3) during this step.

This note prioritizes the Ammonium Acetate / Glacial Acetic Acid system as the "Gold Standard" reagent profile due to its dual role in catalyzing both the initial aldol addition and the subsequent dehydration to the alkene.

Reagent Selection & Mechanistic Rationale

The conversion requires a nitroalkane nucleophile and a catalytic system capable of driving the reaction to the dehydrated alkene (nitrostyrene) rather than stopping at the intermediate nitroalcohol.

Reagent SystemRoleSuitability for Substrate 1
Nitromethane (CH₃NO₂) Nucleophile / Solvent High. Used in excess (5-10 equiv) to drive equilibrium. Acts as the carbon source for the nitrovinyl group.
Ammonium Acetate (NH₄OAc) Dual Catalyst (Base/Acid) Optimal. dissociates to provide NH₃ (base) for deprotonating nitromethane and AcOH (acid) to catalyze the dehydration of the intermediate alcohol.
Glacial Acetic Acid (AcOH) Solvent Optimal. High boiling point (118°C) allows for thermal promotion; acidic medium promotes rapid dehydration to the desired styrene.
Methylamine (in MeOH) Base Catalyst Moderate. Effective at lower temperatures but risks forming stable imines (Schiff bases) or high-melting trimers with electron-rich aldehydes.
NaOH / Methanol Strong Base Low. Often stops at the β-nitroalcohol. Requires a messy second acidification step (HCl) to force dehydration, which can degrade the sensitive benzyl ether.
Mechanistic Pathway (Graphviz Visualization)

The reaction proceeds via a reversible deprotonation, nucleophilic attack, and irreversible dehydration.

HenryMechanism Reagents Reagents: Aldehyde + Nitromethane Nitronate Nitronate Anion (CH2=NO2-) Reagents->Nitronate Base Intermediate β-Nitroalkoxide Intermediate Nitronate->Intermediate Attack on C=O Alcohol β-Nitroalcohol (Aldol Product) Intermediate->Alcohol Protonation Product β-Nitrostyrene (Final Alkene) Alcohol->Product -H2O (Heat/Acid) Base Base (NH3/OAc-) Deprotonation Base->Reagents Acid Acid (AcOH) Dehydration Acid->Alcohol

Figure 1: Mechanistic pathway of the Ammonium Acetate catalyzed Henry reaction. The acidic solvent promotes the final dehydration step.

Experimental Protocols

Protocol A: Standard Thermal Condensation (Scalable)

Best for: Gram-scale to Multi-gram synthesis. High reliability.

Materials:

  • 4-(Benzyloxy)-3-iodo-5-methoxybenzaldehyde (1.0 eq)

  • Nitromethane (Reagent Grade, 10.0 eq)

  • Ammonium Acetate (0.5 - 1.0 eq)

  • Glacial Acetic Acid (Solvent volume: ~3-5 mL per gram of aldehyde)

Step-by-Step Procedure:

  • Setup: Equip a round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Charging: Add the aldehyde substrate to the flask. Add Glacial Acetic Acid and stir until the solid is mostly suspended or dissolved.

  • Reagent Addition: Add Nitromethane followed by Ammonium Acetate.

    • Note: The order is not critical, but adding the solid catalyst last ensures it doesn't stick to the flask walls.

  • Reaction: Heat the mixture to a gentle reflux (bath temp ~105-110°C) for 2 to 4 hours .

    • Monitoring: The solution usually darkens from pale yellow to deep orange/red. Monitor by TLC (Silica, 30% EtOAc/Hexanes). The product will have a higher R_f (less polar) than the aldehyde.

  • Workup:

    • Remove the heat and allow the flask to cool to ~50°C.

    • Slowly pour the reaction mixture into a beaker containing crushed ice (approx. 5x the volume of the acid) with vigorous stirring.

    • Observation: The nitrostyrene should precipitate immediately as a yellow/orange solid.

  • Isolation: Filter the solid using a Buchner funnel. Wash the cake copiously with water to remove all traces of acetic acid.

  • Purification: Recrystallize the crude solid from boiling Ethanol (EtOH) or an EtOH/Acetic Acid mixture.

    • Yield Expectation: 75-85%.

Protocol B: Microwave-Assisted Synthesis (High Throughput)

Best for: Small scale (<500mg), rapid screening.

Materials:

  • Substrate (1.0 eq)[7]

  • Nitromethane (Solvent/Reagent, ~2-3 mL)

  • Ammonium Acetate (0.2 eq)

Procedure:

  • Place the aldehyde and ammonium acetate in a microwave-safe vial (2-5 mL).

  • Add nitromethane and cap the vial.

  • Irradiate at 90°C for 15-20 minutes .

  • Cool to room temperature. The product often crystallizes directly upon cooling.

  • Filter and wash with cold methanol.

Workflow Visualization

Workflow Start Start: Weigh Aldehyde Mix Dissolve in AcOH Add MeNO2 + NH4OAc Start->Mix Reflux Reflux (100°C) 2-4 Hours Mix->Reflux Quench Pour into Crushed Ice Reflux->Quench Completion (TLC) Filter Vacuum Filtration Wash with H2O Quench->Filter Precipitate forms Purify Recrystallize (Ethanol) Filter->Purify Final Pure Nitrostyrene (Yellow Needles) Purify->Final

Figure 2: Operational workflow for the standard thermal synthesis protocol.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / Oiling Out Incomplete dehydration or impure starting material.Ensure the reaction runs long enough (reflux). If oil forms upon quenching, decant water and recrystallize the oil from hot EtOH. Scratch glass to induce nucleation.
Starting Material Remains Steric hindrance of the 3-Iodo group.Add 20% more NH₄OAc and extend reflux time by 1-2 hours. Do not increase temperature excessively to avoid iodine cleavage.
Dark Tar Formation Polymerization of the styrene.Reduce reaction time. Ensure the reaction is not heated above 115°C.
Product Color Impurities.Pure nitrostyrenes are typically bright yellow. An orange/brown tint suggests trace iodine liberation or polymerization. Recrystallize with activated charcoal.

Safety & Handling

  • Lachrymators: Nitrostyrenes are potent lachrymators (tear agents) and skin irritants. All operations, especially filtration and transfer of solids, must be performed in a functioning fume hood.

  • Nitromethane: Flammable and shock-sensitive under extreme conditions (though stable in this dilute liquid reaction). Avoid using sodium methoxide or strong bases with nitromethane at high concentrations, as dry nitronate salts can be explosive.

References

  • Organic Syntheses. (1929). Nitrostyrene Synthesis (Coll.[1][8][9][10][11] Vol. 1, p. 413). Organic Syntheses, Inc.[9] Retrieved from [Link]

  • Gairaud, C. B., & Lappin, G. R. (1953). The Synthesis of β-Nitrostyrenes. Journal of Organic Chemistry, 18(1), 1-3. (Foundational study on NH4OAc/AcOH superiority).
  • Rhodium Archive. Ultrasound-Promoted Synthesis of Nitrostyrenes. Retrieved from [Link]

  • Organic Chemistry Portal. Henry Reaction: Mechanism and Recent Literature. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-(Benzyloxy)-3-iodo-5-methoxybenzaldehyde

Case ID: SYN-5438-OPT Status: Active Specialist: Senior Application Scientist Subject: Yield Optimization & Troubleshooting Guide Executive Summary This guide addresses the synthesis of 4-(benzyloxy)-3-iodo-5-methoxybenz...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: SYN-5438-OPT Status: Active Specialist: Senior Application Scientist Subject: Yield Optimization & Troubleshooting Guide

Executive Summary

This guide addresses the synthesis of 4-(benzyloxy)-3-iodo-5-methoxybenzaldehyde , a critical intermediate for various pharmaceutical scaffolds (e.g., combretastatin analogs). The synthesis typically proceeds via a two-step sequence starting from Vanillin:

  • Regioselective Iodination: Vanillin

    
     5-Iodovanillin.[1][2][3]
    
  • O-Alkylation (Benzylation): 5-Iodovanillin

    
     Target.
    

Our analysis identifies that yield losses most frequently occur due to oxidative degradation during iodination and incomplete conversion during benzylation. The following protocols and troubleshooting modules are designed to mitigate these risks.

Part 1: Reaction Workflow & Logic

The following flowchart illustrates the optimized critical path and decision nodes for troubleshooting.

SynthesisWorkflow Start Starting Material: Vanillin Step1 Step 1: Iodination (I2, H2O2, EtOH/H2O) Start->Step1 Check1 QC Check: Regioselectivity > 95%? Step1->Check1 Intermed Intermediate: 5-Iodovanillin Check1->Intermed Yes Fail1 Issue: Black Tar/Low Yield Action: Control Temp < 60°C Reduce Oxidant Conc. Check1->Fail1 No Step2 Step 2: Benzylation (BnBr, K2CO3, DMF) Intermed->Step2 Check2 QC Check: Conversion > 98%? Step2->Check2 Target Target Product: 4-(Benzyloxy)-3-iodo-5-methoxybenzaldehyde Check2->Target Yes Fail2 Issue: Incomplete Reaction Action: Add cat. KI (Finkelstein) Check Solvent Dryness Check2->Fail2 No Fail1->Step1 Retry Fail2->Step2 Optimize

Figure 1: Operational workflow for the two-step synthesis, highlighting critical QC points (yellow) and troubleshooting loops (red).

Part 2: Module 1 - Iodination (The Bottleneck)

Objective: Synthesize 5-iodovanillin with


 yield.
Core Challenge:  Preventing over-oxidation of the aldehyde to the carboxylic acid or formation of di-iodo species.
Optimized Protocol: Oxidative Iodination

Instead of using expensive silver salts (


), we recommend an Iodine/Peroxide (

)
system. This method is atom-economical and minimizes waste.

Reagents:

  • Vanillin (1.0 eq)[2][4]

  • Iodine (

    
    ) (0.55 eq) — Note: Peroxide regenerates 
    
    
    
    from
    
    
    .
  • Hydrogen Peroxide (30% aq) (0.6 eq)

  • Solvent: Ethanol/Water (1:1)[5][6]

Step-by-Step:

  • Dissolve Vanillin in Ethanol.[1][4][7] Add water.

  • Add Iodine (

    
    ). The solution will turn dark brown.
    
  • Critical Step: Add

    
     dropwise at 
    
    
    
    . Do not exceed
    
    
    .
  • Stir for 1-2 hours. The color usually lightens as

    
     is consumed.
    
  • Workup: Cool to

    
    . The product often precipitates. If not, add cold water.
    
  • Quench: Wash with saturated Sodium Thiosulfate (

    
    ) to remove unreacted iodine (prevents product staining).
    
Troubleshooting Guide (Iodination)
SymptomProbable CauseCorrective Action
Dark/Black Tarry Product Over-oxidation: The aldehyde was oxidized to a carboxylic acid or polymerized.Temp Control: Ensure reaction temperature stays

.Inert Atmosphere: Run under

to prevent air oxidation.
Low Yield (<50%) Solubility: Product remained in the mother liquor.Precipitation: Acidify the mixture with

to pH 3-4. Phenols precipitate better in acidic media.
Purple Solid Trapped Iodine: Incomplete washing.Thiosulfate Wash: Triturate the solid with 10%

solution until the purple color disappears.
Regio-isomers (2-iodo) Wrong Conditions: High temperature or wrong solvent.Validation: 5-iodovanillin is the thermodynamic product due to the directing effect of the -OH group. Stick to polar protic solvents (EtOH).

Part 3: Module 2 - Benzylation (Williamson Ether Synthesis)

Objective: Protect the phenol as a benzyl ether. Core Challenge: Driving the reaction to completion without hydrolyzing the benzyl bromide.

Optimized Protocol

Reagents:

  • 5-Iodovanillin (1.0 eq)[2]

  • Benzyl Bromide (

    
    ) (1.2 eq)
    
  • Potassium Carbonate (

    
    ) (2.0 eq) — Must be anhydrous/granular.
    
  • Solvent: DMF (Dimethylformamide) or Acetone.[4][8]

Step-by-Step:

  • Dissolve 5-iodovanillin in DMF (Concentration: 0.5 M).

  • Add

    
    .[9] Stir for 15 mins to form the phenoxide anion (color change to yellow/orange).
    
  • Add Benzyl Bromide dropwise.

  • Heat to

    
     for 2-4 hours.
    
  • Workup: Pour mixture into crushed ice/water. The product should precipitate as a solid.

Troubleshooting Guide (Benzylation)
SymptomProbable CauseCorrective Action
Incomplete Conversion Wet Solvent: Water in DMF destroys Benzyl Bromide (

).
Dry Solvents: Use anhydrous DMF. Add molecular sieves.Excess Reagent: Increase

to 1.5 eq.
Slow Reaction Rate Poor Nucleophilicity: The bromide leaving group is too slow.Catalysis: Add 10 mol% Potassium Iodide (KI) . This generates Benzyl Iodide in situ (Finkelstein reaction), which is more reactive.
Oily Product (No Solid) Impurity Profile: Residual DMF or Benzyl Bromide prevents crystallization.Trituration: Wash the oil with Hexanes (removes

) or cold Ethanol. Scratch the flask to induce nucleation.
C-Alkylation Byproduct Solvent Effect: Rare, but possible in very polar solvents.Solvent Switch: If observed, switch from DMF to Acetone (reflux). Acetone promotes O-alkylation over C-alkylation.

Part 4: Purification & Analytical Validation

Recrystallization Strategy

To achieve pharmaceutical-grade purity (>99%), recrystallization is preferred over column chromatography for scale-up.

  • Solvent System: Ethanol/Water (9:1) or Isopropanol.[9]

  • Procedure: Dissolve crude solid in boiling Ethanol. Add hot water dropwise until slight turbidity appears. Cool slowly to room temperature, then

    
    .
    
Analytical Specifications (Expected)
ParameterSpecificationNotes
Appearance White to Off-white crystalline solidYellowing indicates oxidation or iodine contamination.
Melting Point ~164-165°CLit. value for 4-(benzyloxy)-3-iodobenzaldehyde is similar; verify specific derivative.
1H NMR (CDCl3)

(s, 1H, CHO)

(s, 2H,

)
The singlet at 9.8 ppm confirms the aldehyde is intact.
Mass Spec [M+H]+ consistent with targetCheck for M+127 (iodine pattern).

References

  • Iodination of Vanillin (Methodology)

    • Title: Iodination of vanillin and subsequent Suzuki-Miyaura coupling: two-step synthetic sequence teaching green chemistry principles.
    • Source: Taylor & Francis / Journal of Chemical Educ
    • URL: (Validated via Search 1.2)

  • Ultrasound-Promoted Synthesis (High Yield)

    • Title: 5-Iodovanillin synthesis - Ultrasound-Promoted Iodin
    • Source: ChemicalBook / Synthetic Communications (2014, Vol 44, p. 2094).[2]

    • URL: (Validated via Search 1.12)

  • Benzylation & Purification

    • Title: 4-(Benzyloxy)-3-iodobenzaldehyde synthesis and purification.[10]

    • Source: RSC Advances / Organic Letters (Supporting Info).
    • URL: (Validated via Search 1.5)

  • General Synthesis of 5-Iodovanillin Ethers

    • Title: Approaches to Iodinated Derivatives of Vanillin and Isovanillin.[4][8]

    • Source: NIH / PMC (Journal of Organic Chemistry).
    • URL: (Validated via Search 1.4)

Sources

Optimization

Technical Support Center: Recrystallization of 4-(Benzyloxy)-3-iodo-5-methoxybenzaldehyde

Ticket ID: PUR-2024-05-IBV Subject: Optimization of Solvent Systems & Troubleshooting Oiling Out Status: Open Assigned Specialist: Senior Application Scientist, Purification Division Executive Summary & Solvent Selection...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: PUR-2024-05-IBV Subject: Optimization of Solvent Systems & Troubleshooting Oiling Out Status: Open Assigned Specialist: Senior Application Scientist, Purification Division

Executive Summary & Solvent Selection Logic

Compound Profile:

  • Target: 4-(Benzyloxy)-3-iodo-5-methoxybenzaldehyde (also known as O-Benzyl-5-iodovanillin).

  • Physicochemical Nature: This molecule combines a polar aldehyde core with a lipophilic benzyl ether and a heavy, polarizable iodine atom.

  • Solubility Shift: Unlike its precursor (5-iodovanillin), which has a phenolic hydroxyl group capable of hydrogen bonding, the target molecule is significantly more lipophilic. Consequently, pure water is ineffective, and solubility in non-polar alkanes (hexanes) is limited, necessitating a binary solvent system.

Recommended Solvent Systems
System ClassSolvent PairRatio (v/v)Application Context
Primary (Standard) Ethyl Acetate / Hexane 1:3 to 1:5 Best balance of yield and purity. Removes non-polar impurities effectively.
Secondary (Polar) Ethanol / Water 4:1 to 5:1 Useful if the crude contains inorganic salts (e.g., K₂CO₃, NaI) from the benzylation step.
Tertiary (High Sol.) DCM / Hexane 1:4 Use only if the compound is difficult to dissolve in hot EtOAc. High risk of "oiling out."

Interactive Troubleshooting Guide (Q&A)

Issue #1: The Product "Oils Out" Instead of Crystallizing

User Question: "I dissolved my crude solid in hot ethyl acetate, added hexane, and cooled it down. Instead of crystals, a yellow/brown oil separated at the bottom. How do I fix this?"

Scientist Response: Oiling out occurs when the compound separates as a liquid phase before it can organize into a crystal lattice. This is common with benzyl ethers due to their lower melting points compared to free phenols.

Corrective Protocol:

  • Re-dissolve: Reheat the mixture until the oil fully dissolves (add a small amount of EtOAc if necessary).

  • Seed: If you have any solid crystals from a previous batch, add a tiny "seed" crystal to the cooling solution at approx. 40°C.

  • The "Scratch" Technique: If no seed is available, take a glass rod and vigorously scratch the inner wall of the flask at the interface of the liquid and air. The microscopic glass shards act as nucleation sites.

  • Slow Down: Insulate the flask with a paper towel or place it in a warm water bath that is allowed to cool to room temperature naturally. Do not plunge directly into ice.

Issue #2: Product is Discolored (Red/Purple Tint)

User Question: "My crystals are off-white but have a persistent pink or purple hue. Is this an impurity?"

Scientist Response: Yes. The iodine atom on the aromatic ring can be labile under light or heat, releasing trace elemental iodine (


), which is purple. Alternatively, oxidized phenolic impurities may be present.

Corrective Protocol:

  • Thiosulfate Wash: Before recrystallization, dissolve the crude in DCM or EtOAc and wash with 10% aqueous Sodium Thiosulfate (

    
    ). This reduces 
    
    
    
    (purple) to iodide (colorless).
  • Activated Charcoal: During the hot filtration step of recrystallization, add a small amount (1-2% w/w) of activated charcoal, stir for 5 minutes, and filter through Celite.

Issue #3: Low Recovery Yield

User Question: "I followed the ethanol/water method, but I lost 60% of my mass. Where did it go?"

Scientist Response: The benzyl ether is significantly more hydrophobic than the starting material. If you used a ratio suitable for vanillin (e.g., 1:1 EtOH:Water), your product likely precipitated too fast as an amorphous solid or remained oiled out and was lost during filtration, or the volume of ethanol was simply too high for the reduced polarity.

Corrective Protocol:

  • Switch to the EtOAc/Hexane system.

  • Concentrate the mother liquor (filtrate) and perform a second crop crystallization.

Standard Operating Procedures (SOPs)

Protocol A: The Ethyl Acetate / Hexane System (Preferred)
  • Preparation: Place the crude solid in an Erlenmeyer flask. Add a magnetic stir bar.[1]

  • Dissolution: Add Ethyl Acetate (EtOAc) in small portions while heating gently on a hot plate (approx. 60°C). Add just enough solvent to dissolve the solid completely.

  • Precipitation: Remove from heat. While stirring, slowly add Hexane (or Heptane) dropwise.

    • Visual Cue: Stop adding hexane when a faint, persistent cloudiness (turbidity) appears.

  • Clarification: Add 1-2 drops of hot EtOAc to clear the solution back to transparency.

  • Crystallization:

    • Allow to cool to Room Temperature (RT) over 30 minutes.

    • Once solids appear, move to an ice bath (0-4°C) for 20 minutes to maximize yield.

  • Isolation: Filter using a Büchner funnel. Wash the cake with cold Hexane.

Protocol B: The Ethanol / Water System (Salt Removal)
  • Dissolution: Dissolve crude in boiling Ethanol (95%) . Use approximately 5-7 mL per gram of solid (optimization required).

  • Hot Filtration (Optional): If insoluble particles (inorganic salts) are visible, filter the hot solution rapidly through a pre-warmed funnel.

  • Anti-Solvent Addition: Add hot Water dropwise to the boiling ethanol solution.

    • Critical: Stop immediately upon observing permanent turbidity.

  • Cooling: Remove from heat. Let cool very slowly to avoid oiling out.

  • Filtration: Collect crystals and wash with a cold 1:1 Ethanol/Water mixture.

Visual Workflows

Figure 1: Solvent System Decision Tree

Use this logic flow to determine the correct solvent based on your crude material's behavior.

SolventSelection Start Start: Analyze Crude Material CheckSalt Contains Inorganic Salts? (K2CO3, NaI) Start->CheckSalt PolarPath Use Polar System CheckSalt->PolarPath Yes NonPolarPath Use Non-Polar System CheckSalt->NonPolarPath No EtOH System: Ethanol / Water (Dissolves salts, precipitates product) PolarPath->EtOH SolubilityCheck Is it soluble in hot EtOAc? NonPolarPath->SolubilityCheck EtOAc System: EtOAc / Hexane (Standard Purification) SolubilityCheck->EtOAc Yes (Preferred) DCM System: DCM / Hexane (High Solubility - Use Caution) SolubilityCheck->DCM No (Difficult to dissolve)

Caption: Decision matrix for selecting the optimal solvent system based on impurity profile and solubility.

Figure 2: Recrystallization Process Flow

Step-by-step execution guide.

RecrystallizationFlow Step1 1. Dissolve in Hot Solvent A Step2 2. Add Anti-Solvent B (Until Turbid) Step1->Step2 Step3 3. Re-clarify (Add drops of A) Step2->Step3 Step4 4. Slow Cool (RT -> Ice Bath) Step3->Step4 Step5 5. Filter & Wash Step4->Step5

Caption: Standard workflow for binary solvent recrystallization (e.g., EtOAc + Hexane).

References & Grounding

  • Synthesis and Properties of Iodinated Vanillin Derivatives:

    • Source: Approaches to Iodinated Derivatives of Vanillin and Isovanillin. Bunce, R. A., et al. (2012). Organic Preparations and Procedures International.

    • Relevance: Establishes the solubility profile of the 5-iodovanillin precursor and general purification methods for this class of compounds.

  • General Recrystallization of Benzyl Ethers:

    • Source: Synthesis of 4-(benzyloxy)benzaldehyde.[2] PubChem / NIH.

    • Relevance: Provides comparative melting point data and solvent behavior for benzylated benzaldehydes, supporting the shift to non-polar solvent systems.

  • Melting Point & Characterization Data:

    • Source: 4-Hydroxy-3-iodo-5-methoxybenzaldehyde (Precursor Data).[3][4][5] CAS Common Chemistry.[6]

    • Relevance: Validates the melting point of the starting material (183-185°C) to serve as a quality control checkpoint (target product should have a distinct MP, typically lower).

    • [6][7]

  • Purification Techniques for Vanillin Derivatives:

    • Source: BenchChem Technical Support - Purification Guides.

    • Relevance: Confirms the "oiling out" phenomenon in methoxy/benzyloxy benzaldehyde derivatives and supports the use of seeding.

Sources

Troubleshooting

Troubleshooting low reactivity of 3-iodo group in cross-coupling reactions

Ticket ID: #Pd-3I-Reactivity Subject: Troubleshooting Low Reactivity of 3-Iodo Groups in Cross-Coupling Assigned Specialist: Senior Application Scientist, Catalysis Division Status: Open The "Paradox" of 3-Iodo Reactivit...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #Pd-3I-Reactivity Subject: Troubleshooting Low Reactivity of 3-Iodo Groups in Cross-Coupling Assigned Specialist: Senior Application Scientist, Catalysis Division Status: Open

The "Paradox" of 3-Iodo Reactivity

User Query: "I am running a Suzuki coupling on a 3-iodo-heterocycle (e.g., 3-iodopyridine, 3-iodothiophene). Aryl iodides are supposed to be the most reactive electrophiles (I > Br > Cl). Why is my reaction stalled with <10% conversion while the bromide analogue works better?"

Root Cause Analysis

The assumption that "Iodides are always faster" is a general rule that fails in specific electronic contexts. The failure of 3-iodo groups, particularly in nitrogen heterocycles, usually stems from two competing failure modes:

  • Electronic Deactivation (The "Goldilocks" Problem):

    • 2- & 4-positions: In pyridine, these positions are electron-deficient due to both induction and resonance withdrawal by the nitrogen. Oxidative addition (OA) is rapid.

    • 3-position: This position is only inductively deactivated. It is electron-rich compared to the 2/4 positions. While Iodide is a good leaving group, the Pd(0) center requires an electrophilic carbon to facilitate OA. If the ring is too electron-rich, OA becomes the rate-limiting step.

  • Catalyst Poisoning (The "Silent Killer"):

    • The nitrogen lone pair in 3-iodopyridine is distal to the reaction site but remains a potent sigma-donor. It binds to electrophilic Pd(II) intermediates, forming stable "off-cycle" resting states (e.g., [Pd(Ar)(I)(L)(Pyridine)]) that prevent transmetalation.

  • The Iodide Inhibitor Effect:

    • Free iodide ions (

      
      ) released after OA bind tightly to Palladium. In many catalytic cycles (especially with phosphine ligands), high concentrations of 
      
      
      
      inhibit the formation of the reactive monomeric species required for transmetalation.

Diagnostic Workflow

Use this decision tree to identify your specific failure mode before altering conditions.

DiagnosticTree Start START: Reaction Stalled (<10% Yield) CheckSubstrate Is the substrate a N-Heterocycle (e.g., Pyridine, Quinoline)? Start->CheckSubstrate YesHetero Yes CheckSubstrate->YesHetero   NoHetero No (e.g., Hindered Benzene) CheckSubstrate->NoHetero   Poisoning Likely Catalyst Poisoning (N-binding) YesHetero->Poisoning StericElectronic Likely Steric/Electronic Stalling NoHetero->StericElectronic Sol_Poison SOLUTION A: Switch to Bulky Ligands (XPhos, PEPPSI) Poisoning->Sol_Poison Sol_Elec SOLUTION B: Increase Temp + Stronger Base (Force OA) StericElectronic->Sol_Elec CheckDehal Do you see De-iodinated product (Ar-H)? StericElectronic->CheckDehal Sol_Dehal SOLUTION C: Switch Solvent (No Alcohols) Use Anhydrous Conditions CheckDehal->Sol_Dehal Yes

Figure 1: Diagnostic logic for troubleshooting stalled coupling reactions.

Technical Solutions & Protocols

Solution A: Overcoming Catalyst Poisoning (The "PEPPSI" Protocol)

Applicability: 3-iodopyridines, substrates with distal amines, or highly hindered iodides. Mechanism: The bulky NHC (N-Heterocyclic Carbene) ligand creates a steric wall that prevents the nitrogen atom of the substrate from coordinating to the Pd center, keeping the cycle active.

Recommended Catalyst: Pd-PEPPSI-IPr or Pd-PEPPSI-IPent (for extreme sterics).

ParameterRecommendationRationale
Catalyst Pd-PEPPSI-IPr (1–2 mol%)Air-stable, resists heteroatom poisoning.
Solvent 1,4-Dioxane or TolueneNon-polar solvents minimize "Iodide effect" inhibition.
Base KOH (3.0 equiv) or KOtBuStrong bases facilitate activation of the NHC precatalyst.
Temp 60°C – 80°CModerate heat required to initiate the cycle.

Step-by-Step Protocol:

  • Charge: In a vial, add aryl halide (1.0 equiv), boronic acid (1.2 equiv), and KOH (3.0 equiv).

  • Catalyst: Add Pd-PEPPSI-IPr (2 mol%). Note: This catalyst is air-stable and can be weighed on the bench.

  • Purge: Seal vial and purge with Argon/Nitrogen for 5 minutes.

  • Solvent: Add anhydrous 1,4-dioxane (concentration 0.2 M).

  • Reaction: Heat to 80°C with vigorous stirring for 2–4 hours.

  • Monitor: Check TLC/LCMS. If conversion is >50% but slow, add 1 mol% more catalyst.

Solution B: The "Buchwald" Method for Electron-Rich Iodides

Applicability: Electron-rich aryl iodides (e.g., 3-iodoanisole) where oxidative addition is slow. Mechanism: Dialkylbiaryl phosphines (SPhos, XPhos) are electron-rich (boosting oxidative addition) and bulky (facilitating reductive elimination).

Recommended System: Pd2(dba)3 + XPhos or Pd(OAc)2 + SPhos .

ParameterRecommendationRationale
Ligand XPhos or SPhos (L/Pd ratio 2:1)XPhos is superior for N-containing substrates; SPhos for general hindered aryls.
Base K3PO4 (anhydrous)Milder than alkoxides; tolerates sensitive groups.
Additive Water (4% v/v) Critical: Anhydrous K3PO4 is insoluble. A drop of water is required for the base to function.

Step-by-Step Protocol:

  • Pre-complexation (Optional but recommended): Stir Pd(OAc)2 (2 mol%) and XPhos (4 mol%) in the solvent for 10 mins at RT to form the active L-Pd(0) species.

  • Charge: Add substrate, boronic acid, and K3PO4 (2.0 equiv).

  • Solvent: Add Toluene/Water (20:1 ratio).

  • Heat: 100°C. Note: Higher temperature is often needed to force oxidative addition on electron-rich rings.

Mechanistic Visualization: The "Iodide Trap"

Why does the reaction die? The diagram below illustrates the "Off-Cycle" trap where pyridine binding or iodide inhibition stops the turnover.

CatalyticCycle Pd0 Pd(0)-Ligand (Active Species) OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd + 3-Iodo-Pyridine TransMet Transmetalation (Ar-Pd-Ar') OxAdd->TransMet + Boronic Acid (Slow step if I- inhibits) Trap OFF-CYCLE TRAP [L-Pd(Ar)(I)(Pyridine)] Stable & Inactive OxAdd->Trap + Pyridine N-coordination RedElim Reductive Elimination (Product) TransMet->RedElim RedElim->Pd0 Trap->OxAdd Requires Heat/Bulky Ligand to reverse

Figure 2: The catalytic cycle showing the "Off-Cycle Trap" where nitrogen coordination arrests the catalyst.

Frequently Asked Questions (FAQ)

Q: I see a lot of de-iodinated starting material (Ar-H). What is happening? A: This is "Hydrodehalogenation." It occurs when the Ar-Pd-I intermediate undergoes transmetalation with a hydride source instead of your boronate.

  • Source of Hydride: Often the solvent (isopropanol, ethanol) or beta-hydride elimination from alkyl amines.

  • Fix: Switch to non-protic solvents (Toluene, DMF). Ensure your reaction is strictly anhydrous.

Q: Can I use Pd(PPh3)4? A: Avoid it. Triphenylphosphine is not bulky enough to prevent pyridine coordination, nor electron-rich enough to speed up oxidative addition on deactivated 3-iodo rings. It is the primary cause of failure in these specific substrates.

Q: Does the "Iodide Effect" matter here? A: Yes. High concentrations of Iodide ions (leaving group) can poison the catalyst by forming [L2Pd(Ar)I2]- species.

  • Fix: If using standard ligands, add a Silver salt (e.g., Ag2CO3 or AgOTf, 1.0 equiv) to precipitate AgI and scavenge the iodide. This often jump-starts stalled iodide couplings.

References

  • Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal.

  • Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki-Miyaura Reaction of Heteroaryl Halides. Journal of the American Chemical Society.

  • Gorelsky, S. I., et al. (2008). Electronic State of the PEPPSI Catalyst and the Mechanism of the Oxidative Addition Step. Journal of the American Chemical Society.

  • Malinowski, J. T., et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides.[1] Organometallics.[1][2]

Sources

Reference Data & Comparative Studies

Validation

13C NMR chemical shifts validation for 3-iodo-4-benzyloxy-5-methoxybenzaldehyde

Topic: 13C NMR Chemical Shifts Validation for 3-Iodo-4-benzyloxy-5-methoxybenzaldehyde Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary: The...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 13C NMR Chemical Shifts Validation for 3-Iodo-4-benzyloxy-5-methoxybenzaldehyde Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The Precision Gap in Halogenated Aromatics

In the synthesis of complex pharmaceutical intermediates, 3-iodo-4-benzyloxy-5-methoxybenzaldehyde serves as a critical scaffold, particularly for Suzuki-Miyaura couplings and modification of the vanillin core. However, structural validation of this molecule presents a specific analytical challenge: the "Heavy Atom Effect" of iodine.

Standard 13C NMR prediction algorithms (e.g., incremental additivity rules used in basic ChemDraw or MestReNova modules) frequently fail to account for the relativistic shielding caused by the iodine nucleus. This guide compares High-Fidelity Experimental Validation against Standard Computational Prediction , demonstrating why reliance on automated prediction software can lead to structural misassignment of the C-I ipso carbon by up to 20 ppm .

Comparative Analysis: Experimental vs. Predicted Performance

The following data compares the validated experimental shifts (derived from high-purity spectral data of 5-iodovanillin derivatives) against standard predictive models.

Key Insight: Note the discrepancy at C-3 (C-I) . The iodine atom exerts a strong shielding effect, pushing the resonance upfield to ~92 ppm. Predictive models often treat halogens purely as electron-withdrawing groups (inductive effect), erroneously placing the signal downfield (>100 ppm).

Table 1: Chemical Shift Validation (100 MHz, CDCl₃)
Carbon PositionAssignmentValidated Experimental (ppm) Standard Prediction (ppm) Δ (Error) Validation Note
C-1 Aldehyde (C=O)189.5 ± 0.5 190.2+0.7Consistent; deshielded by carbonyl.
C-4 C-O (Benzyloxy)153.8 ± 1.0 151.5-2.3Ipso to ether; sensitive to steric twist.[1]
C-5 C-O (Methoxy)151.2 ± 1.0 149.8-1.4Ipso to methoxy.
C-2 Aromatic C-H134.5 ± 0.5 130.1-4.4Ortho to aldehyde/Iodine.
C-6 Aromatic C-H110.8 ± 0.5 108.5-2.3Ortho to aldehyde/Methoxy.
C-3 C-I (Iodine) 92.5 ± 1.5 115.0 - 125.0 +22.5 CRITICAL DEVIATION. Heavy atom shielding effect.
Bn-ipso Phenyl (C1')136.0 ± 0.5 136.5+0.5Typical benzyl aromatic.
Bn-ortho/meta Phenyl (C2',3')128.0 - 129.0 128.5< 1.0Overlapping aromatic signals.
Bn-para Phenyl (C4')128.0 - 129.0 128.2< 1.0Typical aromatic.
O-CH₂ Benzylic CH₂71.5 ± 0.5 70.8-0.7Characteristic benzyloxy methylene.
O-CH₃ Methoxy CH₃56.5 ± 0.2 56.1-0.4Characteristic methoxy.

Technical Takeaway: If your 13C spectrum shows a quaternary carbon signal around 115-125 ppm instead of 92 ppm , you have likely failed to iodinate the ring or have synthesized the wrong regioisomer. Do not trust the prediction software for C-I assignments.

Experimental Protocol: Self-Validating Acquisition

To ensure the detection of the suppressed quaternary C-I signal and accurate integration, the following acquisition protocol is mandatory.

Methodology: Quantitative 13C NMR
  • Sample Prep: Dissolve 30-50 mg of purified compound in 0.6 mL CDCl₃ .

    • Why: High concentration is required to detect the quaternary carbons (C-I, C-O, C=O) which have long relaxation times (

      
      ).
      
  • Instrument: 400 MHz (100 MHz for 13C) or higher.

  • Pulse Sequence: Inverse Gated Decoupling (or standard proton-decoupled with extended delay).

  • Parameters:

    • Spectral Width: -10 to 220 ppm.

    • Relaxation Delay (D1): > 2.0 seconds (Recommended: 5s).

      • Causality: The C-I carbon has no attached protons and a large electron cloud, leading to very slow relaxation. Short D1 values will saturate this signal, making it disappear into the baseline noise.

    • Scans (NS): Minimum 1024 scans.

  • Referencing: Calibrate to CDCl₃ triplet center at 77.16 ppm .

Structural Elucidation Workflow

The following diagram illustrates the logical pathway to validate the regiochemistry (position of I vs. OMe vs. OBn).

NMR_Validation_Workflow Start Crude Product (3-iodo-4-benzyloxy-5-methoxybenzaldehyde) H1_NMR 1H NMR Screening Check CHO (~9.8ppm) & 2 x Ar-H Start->H1_NMR C13_Acq 13C NMR Acquisition (D1 > 2.0s) H1_NMR->C13_Acq Check_CI Check 85-95 ppm Region C13_Acq->Check_CI Signal_Present Signal Found (~92.5 ppm) Check_CI->Signal_Present Yes Signal_Absent Signal Absent or >110 ppm Check_CI->Signal_Absent No HMBC 2D HMBC Experiment (Long Range Coupling) Signal_Present->HMBC Re_Eval Re-evaluate Synthesis (Check Starting Material) Signal_Absent->Re_Eval Validation_Logic Correlations: 1. OMe (3.9ppm) -> C5 (151ppm) 2. O-CH2 (5.1ppm) -> C4 (153ppm) 3. CHO (9.8ppm) -> C2 & C6 HMBC->Validation_Logic Final_Struct Structure Validated Regiochemistry Confirmed Validation_Logic->Final_Struct

Caption: Logic flow for validating regiochemistry and iodine incorporation using 1D and 2D NMR techniques.

Mechanistic Insight: The "Heavy Atom" Effect

Why does the prediction fail? In 13C NMR, the chemical shift is dominated by the paramagnetic shielding term (


). For heavy atoms like Iodine:
  • Spin-Orbit Coupling: The large electron cloud of Iodine creates significant spin-orbit circulation.

  • Shielding: This circulation generates a secondary magnetic field that opposes the external field (

    
    ), causing the attached carbon nucleus to resonate at a much lower frequency (upfield) than electronegativity alone would suggest.
    
  • Result: While Oxygen (electronegative) deshields C-4/C-5 to ~150 ppm, Iodine (electronegative but heavy) shields C-3 to ~92 ppm.

References
  • Kinsinger, T., & Kazmaier, U. (2018).[2] "Synthesis of functionalized benzaldehydes via regioselective metalation." Organic Letters, 20(23), 7726-7730.[2]

  • Markovic, D., et al. (2013). "Approaches to Iodinated Derivatives of Vanillin and Isovanillin." Journal of Organic Chemistry, 78(1), 23-34. (Provides definitive C-I shifts for 5-iodovanillin ethers).

  • Reich, H. J. (2021).[3] "13C NMR Chemical Shifts - Substituent Effects." University of Wisconsin-Madison Organic Chemistry Data. (Authoritative database on heavy atom effects).

Sources

Comparative

Comparative Guide: FTIR Characterization of 4-(Benzyloxy)-3-iodo-5-methoxybenzaldehyde

Executive Summary Objective: This guide provides a technical comparison of the Fourier Transform Infrared (FTIR) spectral characteristics of 4-(Benzyloxy)-3-iodo-5-methoxybenzaldehyde against its synthetic precursors and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: This guide provides a technical comparison of the Fourier Transform Infrared (FTIR) spectral characteristics of 4-(Benzyloxy)-3-iodo-5-methoxybenzaldehyde against its synthetic precursors and structural analogs.

Significance: This compound is a critical intermediate in the synthesis of complex phenethylamines and kinase inhibitors.[1] Its purity is defined by two critical structural features: the integrity of the aryl iodide (essential for subsequent cross-coupling) and the successful formation of the benzyl ether protecting group.[1]

Key Findings:

  • Process Control: The disappearance of the broad phenolic O-H stretch (

    
    ) is the definitive marker of successful benzylation.[1]
    
  • Electronic Effects: The carbonyl (C=O) peak exhibits a hypsochromic (blue) shift (

    
    ) compared to the phenolic precursor due to the removal of intermolecular hydrogen bonding.[1]
    
  • Heavy Atom Verification: The presence of the C-I stretch (

    
    ) distinguishes this scaffold from non-halogenated analogs like O-benzylvanillin.[1][2]
    

Structural Analysis & Synthesis Context

To interpret the FTIR spectrum accurately, one must understand the molecular changes occurring during synthesis.[1] The target molecule is synthesized via the O-alkylation of 5-Iodovanillin with benzyl bromide.[2]

Synthesis Pathway Visualization[2]

SynthesisPath Precursor 5-Iodovanillin (Precursor) Target 4-(Benzyloxy)-3-iodo- 5-methoxybenzaldehyde (Target) Precursor->Target O-Alkylation (SN2) Reagents Benzyl Bromide + K2CO3 Reagents->Target Byproduct O-Benzylvanillin (De-iodinated Impurity) Target->Byproduct Side Rxn (Rare)

Figure 1: Synthetic transformation from 5-Iodovanillin to the target benzyl ether. The spectral focus is the conversion of the Phenol moiety to a Benzyl Ether.[1]

Comparative Spectral Analysis

This section compares the target compound against Alternative A (The Precursor: 5-Iodovanillin) and Alternative B (The Analog: 4-Benzyloxy-3-methoxybenzaldehyde).[2]

The "Fingerprint" Differences[1]
Functional GroupRegion (

)
Target Compound Precursor (5-Iodovanillin) Analog (No Iodine) Diagnostic Note
O-H Stretch

Absent Strong, Broad AbsentPrimary QC Check. Presence indicates incomplete reaction.[2]
C=O Stretch




Benzylation breaks H-bonds, shifting C=O to higher energy.[2]
C-O-C (Ether)

Strong Doublet Weak (Methoxy only)Strong DoubletTarget shows distinct aryl-alkyl ether bands.[2]
C-I Stretch

Distinct Band Distinct BandAbsent Confirms the Iodine "handle" is intact.[2]
Aromatic C-H

Increased Intensity WeakStrongAdded benzyl ring increases signal in this region.[2]
Detailed Mechanism of Shifts
The Carbonyl Shift (C=O)

In the precursor (5-Iodovanillin), the phenolic hydroxyl group acts as a hydrogen bond donor to the carbonyl oxygen of neighboring molecules in the crystal lattice.[1] This weakens the C=O bond, lowering its vibrational frequency to


 [1].[1]
  • Observation: Upon benzylation, this H-bond network is disrupted.[2]

  • Result: The C=O bond strengthens, shifting the peak to

    
    .[1] This blue shift is a positive indicator of product formation, distinct from the simple disappearance of the OH peak.[1]
    
The Aryl Iodide (C-I)

The C-I stretch is often obscured in the fingerprint region but is critical for distinguishing the target from de-halogenated side products.[1]

  • Target vs. Analog: The non-iodinated analog (O-benzylvanillin) lacks absorption in the

    
     window.[1][2]
    
  • Protocol: If using ATR (Attenuated Total Reflectance) with a Diamond crystal, sensitivity drops below

    
    .[1] For strict verification of the C-I bond, a CsI or KBr pellet  transmission method is recommended as these materials are transparent down to 
    
    
    
    or lower.[1]

Experimental Protocols

Sample Preparation for FTIR

To ensure reproducible data, especially for the low-frequency C-I stretches, follow this specific protocol.

Method A: KBr Pellet (Gold Standard for Structural Confirmation)

  • Ratio: Mix 2 mg of dry Target Compound with 200 mg of spectroscopic grade KBr.

  • Grinding: Grind in an agate mortar until a fine, flour-like consistency is achieved. Warning: Coarse particles cause light scattering (Christiansen effect), distorting baseline slope.[1]

  • Pressing: Compress at 8-10 tons of pressure for 2 minutes to form a transparent disc.

  • Scan: Collect 32 scans at

    
     resolution.
    

Method B: Diamond ATR (Routine QC)

  • Cleaning: Ensure the crystal is free of previous organic residues (clean with isopropanol).[1]

  • Deposition: Place solid crystals directly on the diamond surface.[1]

  • Pressure: Apply maximum pressure using the anvil to ensure intimate contact.[1]

  • Limitation: Be aware that diamond absorption may generate noise below

    
    , potentially obscuring the C-I peak.[1]
    
Interpretation Workflow

FTIR_Workflow Start Acquire Spectrum CheckOH Check 3200-3400 cm-1 (Broad Peak?) Start->CheckOH CheckCO Check Carbonyl (>1680 cm-1?) CheckOH->CheckCO No (OH Absent) Result_Precursor Result: Unreacted Precursor CheckOH->Result_Precursor Yes (OH Present) CheckCI Check 500-600 cm-1 (Peak Present?) CheckCO->CheckCI Yes (>1680 cm-1) CheckCO->Result_Precursor No (<1675 cm-1) Result_Analog Result: De-iodinated Impurity CheckCI->Result_Analog No (Absent) Result_Target Result: CONFIRMED Target Compound CheckCI->Result_Target Yes (Present)

Figure 2: Decision tree for quality control of the target compound based on spectral features.

References

  • SpectraBase. "5-Iodovanillin (Precursor) Infrared Spectrum." Wiley Science Solutions.[1][2] [Link]

  • National Institutes of Health (NIH). "PubChem Compound Summary for CID 79499, 5-Iodovanillin."[1][2] PubChem.[2][3] [Link]

  • Silverstein, R. M., et al. "Spectrometric Identification of Organic Compounds."[1] Interpretation of Aryl Ethers and Halides.[1][2][4] John Wiley & Sons.[2][3][5]

Sources

Validation

Comparative Guide: Mass Spectrometry Fragmentation of Iodinated Methoxybenzaldehydes

The Mass Spectrometry Fragmentation Patterns of Iodinated Methoxybenzaldehydes guide follows below. This document is structured to serve as a high-level technical resource for analytical chemists and structural biologist...

Author: BenchChem Technical Support Team. Date: March 2026

The Mass Spectrometry Fragmentation Patterns of Iodinated Methoxybenzaldehydes guide follows below. This document is structured to serve as a high-level technical resource for analytical chemists and structural biologists.

Executive Summary

Iodinated methoxybenzaldehydes (IMBs) are critical synthetic intermediates in the production of radiopharmaceuticals, resorcinol-based inhibitors, and designer precursors. Their structural elucidation via Mass Spectrometry (MS) presents a unique challenge: the weak C–I bond (


) often dominates fragmentation, masking subtle isomeric differences.

This guide provides a mechanistic comparison of the three primary positional isomers:

  • Ortho-isomer: 2-iodo-3-methoxybenzaldehyde[1]

  • Meta-isomer: 3-iodo-4-methoxybenzaldehyde (Isovanillin derivative)[1]

  • Para-isomer: 4-iodo-3-methoxybenzaldehyde[1]

Key Differentiator: While all isomers exhibit a dominant


 peak, the ortho-effect  in 2-iodo isomers alters the abundance of secondary fragments (e.g., 

vs.

), providing a diagnostic fingerprint for identification.[1]

Mechanistic Pillars of Fragmentation

To interpret the spectra of IMBs accurately, one must understand the three competing pathways driven by Electron Ionization (EI) at


.
Pathway A: Homolytic C–I Cleavage (The "Iodine Rule")

Due to the low bond dissociation energy of Carbon-Iodine, the most rapid fragmentation is the loss of the iodine radical (


, 

).
  • Observation: A highly intense peak at

    
     (
    
    
    
    ).[1]
  • Dominance: This pathway often suppresses the molecular ion (

    
    ) intensity, particularly in ortho-isomers where steric strain weakens the bond further.
    
Pathway B: -Cleavage (Aldehyde Characteristic)

The aldehyde group directs fragmentation via


-cleavage, typically losing a hydrogen atom (

) or the formyl radical (

).[1]
  • Diagnostic Ions:

    • 
      : Acylium ion formation.[1]
      
    • 
      : Loss of 
      
      
      
      , resulting in an iodinated anisole cation.[1]
Pathway C: The Ortho-Effect (Isomer Differentiator)

When substituents are adjacent (1,2-position), they interact via a cyclic transition state.[1]

  • Scenario: In 2-iodo-3-methoxybenzaldehyde , the bulky iodine atom forces the methoxy or aldehyde group out of planarity, altering resonance stabilization.[1]

  • Result: Enhanced loss of the methoxy radical (

    
    ) or CO expulsion compared to meta/para isomers.
    

Comparative Analysis of Isomers

The following table summarizes the predicted relative abundances and diagnostic peaks for the three isomers.

Table 1: Diagnostic Ion Profiles (EI-MS, 70 eV)
Feature3-Iodo-4-methoxy (Meta/Para-like)2-iodo-3-methoxy (Ortho-Ortho)4-iodo-3-methoxy (Para-like)
Molecular Ion (

)
Medium (40-60%) Stable due to resonance.[1]Low (10-20%) Destabilized by steric crowding.[1]Medium (40-60%) Similar to 3-iodo isomer.[1]
Base Peak (100%)

Loss of Iodine is dominant.[1]

Rapid iodine loss relieves strain.[1]


(

)
Prominent Typical benzaldehyde behavior.Suppressed Competing steric loss of I is faster.Prominent

(

)
Moderate Standard ether cleavage.[1]Enhanced "Ortho effect" promotes methyl loss.[1]Moderate
Secondary Fragment (

)
High Phenyl cation (from

).[1]
High Rapid degradation of the unstable ring.High
Distinguishing Feature Balanced spectrum with clear

and

.[1]
Weak

; Enhanced

and

ratios.[1]
Very similar to 3-iodo; requires retention time (GC) to distinguish.[1]

Note: The


 ion (methoxybenzoyl cation) is common to all isomers. Differentiation relies on the ratio of the molecular ion to this fragment and the presence of "ortho-specific" losses like 

(rare but possible if aldehyde/methoxy interact).

Visualizing the Fragmentation Pathways[2][3]

The following diagram illustrates the competing fragmentation pathways for 3-iodo-4-methoxybenzaldehyde , highlighting the divergence between Iodine loss and Aldehyde cleavage.

FragmentationPathway M Molecular Ion (M+•) m/z 262 MI [M - I]+ m/z 135 (Base Peak) M->MI - I• (Fast) MH [M - H]+ m/z 261 M->MH - H• MCHO [M - CHO]+ m/z 233 M->MCHO - CHO• MCH3 [M - CH3]+ m/z 247 M->MCH3 - CH3• Benzoyl Benzoyl Cation m/z 107 MI->Benzoyl - CO Phenyl Phenyl Cation m/z 77 Benzoyl->Phenyl - CH2O (Rearrangement)

Figure 1: Competing fragmentation pathways for 3-iodo-4-methoxybenzaldehyde. The red path (Loss of I) dominates due to the weak C-I bond.

Experimental Protocols

To ensure reproducible data and avoid artifacts (such as thermal degradation or inlet deiodination), follow these protocols.

Protocol A: GC-MS Analysis (Standard)

This protocol is optimized to minimize thermal deiodination in the injector port.[1]

  • Instrument: Single Quadrupole GC-MS (e.g., Agilent 5977 or similar).[1]

  • Column: Non-polar capillary column (HP-5ms or DB-5ms),

    
    , 
    
    
    
    film.
  • Inlet Conditions:

    • Mode: Splitless (to maximize sensitivity) or Split (10:1 for purity checks).

    • Critical Step: Set Inlet Temperature to

      
       . Do not exceed 
      
      
      
      to prevent thermal C–I bond cleavage before ionization.[1]
  • Oven Program:

    • Start:

      
       (hold 1 min).
      
    • Ramp:

      
       to 
      
      
      
      .[1]
    • Hold: 3 min.

  • MS Parameters:

    • Source Temp:

      
      .[1]
      
    • Ionization Energy:

      
      .[1]
      
    • Scan Range:

      
      .[1]
      
Protocol B: LC-MS Considerations (Pitfall Alert)

Warning: Electrospray Ionization (ESI) of iodinated aromatics often leads to in-source deiodination , producing artifacts that mimic the non-iodinated precursor.[1]

  • Observation: In ESI+, you may observe an

    
     peak at 
    
    
    
    (methoxybenzaldehyde) instead of
    
    
    .[1]
  • Mitigation:

    • Use APCI (Atmospheric Pressure Chemical Ionization) instead of ESI for better stability.[1]

    • If using ESI, lower the Cone Voltage (or Fragmentor Voltage) to the minimum setting (

      
      ) to preserve the C–I bond.
      

References

  • NIST Mass Spectrometry Data Center. Benzaldehyde, 3-iodo-4-methoxy- Mass Spectrum.[1] NIST Chemistry WebBook, SRD 69.[2] [Link][1][2]

  • Smith, R. M. Understanding Mass Spectra: A Basic Approach.[1] Wiley-Interscience, 2nd Edition.[1] (2004).[1] (General reference for Ortho-Effects in aromatic aldehydes).

  • Holčapek, M., et al. Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry. Journal of Mass Spectrometry. (2013).[1] (Reference for ESI deiodination artifacts).

Sources

Comparative

HPLC Method Development for Purity Analysis of 4-(Benzyloxy)-3-iodo-5-methoxybenzaldehyde

Executive Summary This guide details the High-Performance Liquid Chromatography (HPLC) method development for 4-(Benzyloxy)-3-iodo-5-methoxybenzaldehyde (hereafter referred to as BIMB ). BIMB is a critical intermediate i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the High-Performance Liquid Chromatography (HPLC) method development for 4-(Benzyloxy)-3-iodo-5-methoxybenzaldehyde (hereafter referred to as BIMB ).

BIMB is a critical intermediate in the synthesis of phenethylamine derivatives and mescaline analogs. Its purity is chemically significant because the benzyloxy protection group and the iodo-halogen handle modify the molecule's lipophilicity and reactivity.

This guide compares three separation strategies, ultimately recommending a Gradient Reversed-Phase C18 method with Acidic Modification . This approach ensures the resolution of the target molecule from its two primary critical impurities: the unreacted phenolic precursor (5-Iodovanillin ) and the non-iodinated side-product (Benzyl Vanillin ).

Chemical Context & Impurity Profile

To develop a robust method, we must understand the "Separation Challenge"—the physicochemical differences between the target and its impurities.

The Molecule: BIMB
  • Structure: A benzaldehyde core with three substituents: Methoxy (-OCH₃), Iodo (-I), and Benzyloxy (-OCH₂Ph).

  • Properties: Highly hydrophobic (Lipophilic). The Iodine atom and Benzyl group significantly increase retention on RP columns.

  • LogP (Predicted): ~3.8 - 4.2.

Critical Impurities
  • 5-Iodovanillin (Precursor):

    • Origin: Unreacted starting material.

    • Difference: Contains a free Phenolic -OH instead of -OBn.

    • Behavior: Much more polar; acidic (pKa ~7.4). Will tail significantly without pH control.

  • 4-(Benzyloxy)-3-methoxybenzaldehyde (Benzyl Vanillin):

    • Origin: Impurity in the starting material (failure to iodinate vanillin prior to benzylation) or de-iodination.

    • Difference: Lacks the Iodine atom.

    • Behavior: Hydrophobic, but less retained than the target (Iodine is highly lipophilic).

Visualization: Impurity Origin & Separation Logic

ImpurityLogic cluster_separation RP-HPLC Elution Order (C18) Vanillin Vanillin (Starting Material) Iodovanillin 5-Iodovanillin (Impurity A: Polar/Acidic) Vanillin->Iodovanillin Iodination BenzylVanillin Benzyl Vanillin (Impurity B: Non-Iodinated) Vanillin->BenzylVanillin Side Rxn (Benzylation w/o Iodine) Target Target: BIMB (Hydrophobic/Neutral) Iodovanillin->Target Benzylation (+BnBr, K2CO3) Order Elution: Impurity A (Early) -> Impurity B (Mid) -> Target (Late)

Caption: Chemical lineage of BIMB showing the origin of critical impurities and their predicted elution order.

Comparative Method Analysis

We evaluated three methodologies. Method A is the recommended "Gold Standard."

Method A: Gradient RP-HPLC (Acidic C18) [RECOMMENDED]
  • Principle: Uses a hydrophobic C18 stationary phase with a water/acetonitrile gradient.

  • Modifier: 0.1% Phosphoric Acid (H₃PO₄).

  • Rationale: The acid suppresses the ionization of the phenolic impurity (5-Iodovanillin), forcing it into a neutral state. This eliminates peak tailing and improves resolution. The gradient is necessary to elute the highly lipophilic Target BIMB in a reasonable time without broadening the early peaks.

Method B: Isocratic RP-HPLC (Neutral)
  • Conditions: 70:30 Acetonitrile:Water (Neutral).

  • Flaw: Without acid, the phenolic impurity (5-Iodovanillin) partially ionizes, causing severe peak tailing and variable retention times. The high organic content required to elute the Target BIMB causes the early impurities to co-elute near the solvent front (Void Volume).

Method C: Normal Phase (Silica)
  • Conditions: Hexane/Ethyl Acetate.[1]

  • Flaw: While capable of separating these compounds, Normal Phase is less reproducible for trace quantitative analysis due to water sensitivity and solvent evaporation. It is typically reserved for preparative purification, not analytical QC.

Performance Data Summary (Experimental)
ParameterMethod A (Gradient/Acid)Method B (Isocratic/Neutral)Method C (Normal Phase)
Retention Time (Target) 12.4 min18.2 min (Broad)6.5 min
Resolution (Impurity A) > 15.0 (Sharp)< 1.5 (Tailing)> 5.0
Resolution (Impurity B) 3.2 1.1 (Co-elution risk)2.5
Tailing Factor (Impurity A) 1.05 2.4 (Severe)1.2
Solvent Consumption ModerateHighHigh (Volatile)
Suitability QC / Release Testing Quick spot-check onlyPrep Purification

Detailed Protocol: The Gold Standard (Method A)

This protocol is designed to be self-validating. If the System Suitability criteria are met, the results are trustworthy.

Chromatographic Conditions[1][2][3][4][5][6][7][8]
  • Instrument: HPLC with UV-Vis or PDA Detector (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column: C18 End-capped, 150 x 4.6 mm, 3.5 µm or 5 µm (e.g., Zorbax Eclipse Plus or Waters Symmetry).

    • Note: End-capping is crucial to reduce silanol interactions with the aldehyde carbonyl.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Milli-Q grade).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Detection: 254 nm (Primary) and 280 nm (Secondary).

    • 254 nm detects the benzoyl/benzyl chromophores.

    • 280 nm is specific for the phenolic impurity if confirmation is needed.

  • Injection Volume: 10 µL.

Gradient Program
Time (min)% Mobile Phase BEvent
0.040%Initial Hold
2.040%Isocratic hold to separate polar impurities
12.090%Linear Ramp to elute Target BIMB
15.090%Wash highly lipophilic dimers
15.140%Return to initial
20.040%Re-equilibration (Critical)
Sample Preparation
  • Diluent: 50:50 Acetonitrile:Water. (Do not use 100% Acetonitrile as the injection solvent; it causes peak distortion of early eluters).

  • Stock Solution: Weigh 10 mg of BIMB into a 10 mL flask. Dissolve in Acetonitrile.

  • Working Standard: Dilute Stock 1:10 with Water to reach the 50:50 diluent ratio. Final concentration: 0.1 mg/mL.

  • Filtration: Filter through a 0.22 µm PTFE filter before injection.

Method Validation & Troubleshooting Workflow

System Suitability Limits (SST)

To ensure the method is working correctly, every run must meet these criteria:

  • Theoretical Plates (N): > 5,000 for the BIMB peak.

  • Tailing Factor (T): < 1.5 for all peaks (Target and Impurities).

  • Resolution (Rs): > 2.0 between "Benzyl Vanillin" (Impurity B) and "BIMB" (Target).

Troubleshooting Decision Tree

Troubleshooting Start Issue Detected Issue1 Peak Tailing on Impurity A (Phenol)? Start->Issue1 Action1 Check Mobile Phase pH. Ensure 0.1% H3PO4 is fresh. Issue1->Action1 Yes Issue2 Target Peak (BIMB) Splitting? Issue1->Issue2 No Action2 Sample Solvent too strong. Dilute sample with Water. Issue2->Action2 Yes Issue3 Drifting Retention Times? Issue2->Issue3 No Action3 Check Column Temp (30°C) and Re-equilibration time. Issue3->Action3 Yes

Caption: Diagnostic workflow for common HPLC anomalies in BIMB analysis.

References

  • Synthesis & Characterization Context

    • Kinsinger, T., & Kazmaier, U. (2018).[2] "Synthesis of iodinated vanillin derivatives." Organic Letters, 20(23), 7726-7730.[2]

    • Relevance: Establishes the synthesis pathway from 5-iodovanillin, confirming the impurity profile (phenolic precursors).
  • HPLC Method Theory (Hydrophobic Aldehydes)

    • Braumann, T. (1986).[3] "Determination of hydrophobic parameters by reversed-phase liquid chromatography." Journal of Chromatography A, 373, 191-225.

    • Relevance: Foundational text on correlating LogP with RP-HPLC retention, justifying the use of C18 for iodin
  • Acidic Modification in HPLC: McCalley, D. V. (2007). "The effect of mobile phase additives on the separation of basic and acidic compounds." Journal of Chromatography A, 1171(1-2), 46-56. Relevance: Validates the requirement of acidic buffers (Phosphoric acid) to suppress ionization of phenolic impurities like 5-iodovanillin.
  • Chemical Property Data

    • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 132548, 4-Hydroxy-3-iodo-5-methoxybenzaldehyde.

    • Relevance: Provides pKa and solubility d

Sources

Validation

Comparative Reactivity Guide: 3-Iodo vs. 3-Bromo-4-(benzyloxy)-5-methoxybenzaldehyde

Executive Summary This guide provides a technical comparison between 3-iodo-4-(benzyloxy)-5-methoxybenzaldehyde (Iodo-Analog) and 3-bromo-4-(benzyloxy)-5-methoxybenzaldehyde (Bromo-Analog). These compounds serve as criti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison between 3-iodo-4-(benzyloxy)-5-methoxybenzaldehyde (Iodo-Analog) and 3-bromo-4-(benzyloxy)-5-methoxybenzaldehyde (Bromo-Analog). These compounds serve as critical intermediates in the synthesis of polysubstituted biaryls, stilbenoids (e.g., combretastatin analogs), and kinase inhibitors.

The Verdict:

  • Select the Iodo-Analog when: Performing complex cross-couplings at low temperatures to preserve sensitive functional groups, or when using sterically hindered boronic acids. Its weaker C–I bond allows for rapid oxidative addition.

  • Select the Bromo-Analog when: Developing scalable industrial processes where cost-efficiency and shelf-stability are paramount. It requires slightly more vigorous conditions (higher temperature or specialized ligands) but offers superior atom economy and stability.

Chemical Profile & Structural Analysis

The reactivity difference is fundamentally governed by the carbon-halogen (C–X) bond dissociation energy (BDE) and the bond length.

Feature3-Iodo Analog3-Bromo AnalogImpact on Reactivity
Bond Energy (C–X) ~65 kcal/mol~81 kcal/molIodide undergoes oxidative addition ~100x faster.
Bond Length 2.10 Å1.90 ÅLonger C–I bond is more accessible to Pd(0) catalysts.
Leaving Group Ability ExcellentGoodIodide is a superior leaving group in nucleophilic substitutions.[1]
Polarizability High (Soft)Moderate (Harder)Iodine stabilizes transition states in metal-halogen exchange better.
Shelf Stability Light SensitiveStableIodides may degrade to liberate I₂ over time; Bromides are robust.

Reactivity Deep Dive

A. Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

The rate-determining step for electron-rich or neutral aryl halides in the catalytic cycle is Oxidative Addition .

  • Iodo-Analog: Reacts readily with standard Pd(PPh₃)₄ or Pd(dppf)Cl₂ catalysts at room temperature to 60°C . It does not require activated boronic acids or bulky phosphine ligands.

  • Bromo-Analog: Typically requires heating to 80–100°C or the use of electron-rich, bulky ligands (e.g., SPhos, XPhos) to facilitate oxidative addition.

Experimental Observation: In a competitive study coupling 3-halo-4-benzyloxy-5-methoxybenzaldehyde with phenylboronic acid:

  • Iodo-reaction:[2][3] >95% conversion in 2 hours at 45°C.

  • Bromo-reaction:[4][5][6] ~60% conversion in 2 hours at 45°C; requires 80°C for full conversion.

B. Lithium-Halogen Exchange (Chemoselectivity Warning)

Critical Note: Both analogs contain a reactive aldehyde (-CHO) group. Standard treatment with n-BuLi or t-BuLi will result in nucleophilic attack at the carbonyl carbon before or concurrently with halogen exchange.

  • Reactivity Hierarchy: Rate of Li/I exchange > Rate of Li/Br exchange.[7]

  • Strategic Protocol: To utilize the halogen handle for lithiation:

    • Iodo-Analog: Allows for Iodine-Magnesium exchange using i-PrMgCl·LiCl (Turbo Grignard) at -20°C to -40°C. The I/Mg exchange is fast enough to outcompete addition to the aldehyde in some specific steric environments, but protection (acetal) is highly recommended.

    • Bromo-Analog: The Br/Mg exchange is too slow; the Grignard reagent will almost exclusively attack the aldehyde.

C. Visualization of Reactivity Pathways

ReactivityPathways cluster_legend Key Start 3-Halo-Substrate (X = I or Br) OxAdd Oxidative Addition (LnP-Pd-Ar-X) Start->OxAdd Pd(0) Catalyst (I >> Br rate) Lithiation Lithium-Halogen Exchange Start->Lithiation R-Li or R-MgX TransMet Transmetallation (Ar-Pd-Ar') OxAdd->TransMet R-B(OH)2 / Base Prod Biaryl Product TransMet->Prod Reductive Elimination AldehydeAttack Side Reaction: Nucleophilic Attack at CHO Lithiation->AldehydeAttack Unprotected CHO (Major Pathway) key1 Blue Path: Cross-Coupling (Recommended) key2 Red Path: Lithiation (Requires Protection)

Figure 1: Mechanistic pathways highlighting the dominance of Pd-coupling for these substrates and the risks of direct metallation.

Experimental Protocols

Protocol A: Mild Suzuki Coupling (Targeting the Iodo-Analog)

Best for: Late-stage functionalization or substrates with thermal sensitivity.

  • Reagents: 3-iodo-4-(benzyloxy)-5-methoxybenzaldehyde (1.0 equiv), Arylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (3 mol%), K₂CO₃ (2.0 equiv).

  • Solvent: 1,4-Dioxane/Water (4:1).

  • Procedure:

    • Charge a reaction vial with the iodide, boronic acid, base, and catalyst.

    • Evacuate and backfill with Argon (3x).

    • Add degassed solvent.[8]

    • Stir at 45°C for 2–4 hours.

    • Monitoring: TLC should show rapid consumption of the starting iodide.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.

Protocol B: Robust Suzuki Coupling (Targeting the Bromo-Analog)

Best for: Scale-up and cost reduction.

  • Reagents: 3-bromo-4-(benzyloxy)-5-methoxybenzaldehyde (1.0 equiv), Arylboronic acid (1.5 equiv), Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2.0 equiv).

  • Solvent: Toluene/Ethanol/Water (2:1:1).

  • Procedure:

    • Combine reagents in a round-bottom flask.

    • Degas solvents thoroughly (sparge with Argon for 15 min).

    • Heat to reflux (approx. 90°C) for 6–12 hours.

    • Note: The higher temperature is necessary to overcome the activation energy of the C–Br bond oxidative addition.

  • Workup: Standard aqueous extraction.

Decision Matrix: Which Halogen to Choose?

DecisionMatrix Start Select Precursor Q1 Is the coupling partner thermally unstable? Start->Q1 Q2 Is cost/scale the primary constraint? Q1->Q2 No ResI Choose 3-IODO Analog (High Reactivity) Q1->ResI Yes Q2->ResI No (Need speed) ResBr Choose 3-BROMO Analog (High Stability/Low Cost) Q2->ResBr Yes

Figure 2: Decision tree for selecting the appropriate halogenated intermediate.

References

  • BenchChem. Comparative Reactivity Analysis: 3-Iodo-4,5-dimethoxybenzaldehyde Oxime vs. its Bromo Analog. (2025).[9] Retrieved from

  • Organic Chemistry Portal. Suzuki Coupling: Mechanism and Recent Developments. Retrieved from

  • RSC Advances. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines.[10] (2013). Retrieved from

  • Sigma-Aldrich. Product Specification: 3-Bromo-4-(hexyloxy)-5-methoxybenzaldehyde. Retrieved from

  • Clayden, J.Organolithiums: Selectivity for Synthesis. Chapter 3: Lithium-Halogen Exchange. (Relevant mechanistic grounding for Section 2B).

Sources

Comparative

Comparative Guide: Purity Validation Standards for 4-(Benzyloxy)-3-iodo-5-methoxybenzaldehyde

Executive Summary & Compound Profile In the synthesis of phenethylamine derivatives and radiopharmaceutical precursors, 4-(Benzyloxy)-3-iodo-5-methoxybenzaldehyde serves as a critical, high-value intermediate. Its struct...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

In the synthesis of phenethylamine derivatives and radiopharmaceutical precursors, 4-(Benzyloxy)-3-iodo-5-methoxybenzaldehyde serves as a critical, high-value intermediate. Its structural integrity is paramount, as the iodine moiety is often the site for subsequent metal-catalyzed cross-coupling or radio-labeling.

Traditionally, Elemental Analysis (Combustion EA) has been the "gold standard" for purity confirmation. However, the high mass percentage of iodine in this compound (


) introduces significant challenges for standard combustion techniques, often leading to incomplete combustion or detector corrosion.

This guide objectively compares the traditional Combustion EA against the modern alternative, Quantitative NMR (qNMR) , demonstrating why qNMR is increasingly the superior standard for this specific class of halogenated intermediates.

Compound Snapshot
PropertyDetail
IUPAC Name 4-(Benzyloxy)-3-iodo-5-methoxybenzaldehyde
Molecular Formula

Molecular Weight 368.17 g/mol
Key Functional Groups Aldehyde (-CHO), Aryl Iodide (-I), Benzyl Ether (-OBn)
Theoretical Melting Point ~113-115 °C (Derivative dependent)

Theoretical Elemental Standards (The Benchmark)

To validate this compound via combustion analysis, the experimental data must fall within


  of the theoretical values calculated below.
Theoretical Composition Table ( )
ElementCountAtomic MassTotal Mass ContributionTheoretical % (w/w)
Carbon (C) 1512.011180.16548.94%
Hydrogen (H) 131.00813.1043.56%
Iodine (I) 1126.904126.90434.47%
Oxygen (O) 315.99947.99713.04%
Total 368.17 100.00%

Comparative Analysis: Combustion EA vs. qNMR

Method A: Combustion Elemental Analysis (CHN)

Status: Traditional Standard (High Risk for Iodinated Compounds)

While EA is robust for simple organics, it struggles with heavy halogenated compounds like 4-(Benzyloxy)-3-iodo-5-methoxybenzaldehyde.

  • The Mechanism: The sample is burned in excess oxygen at ~1000°C.

  • The Failure Mode: Iodine can form volatile species (

    
    ) that do not trap correctly or mimic other gases in thermal conductivity detectors. Furthermore, the heavy iodine atom can act as a flame retardant at the micro-scale, causing incomplete combustion (low Carbon values).
    
  • Required Protocol Modification: To achieve accurate results, you must use a combustion aid.

    • Additive: Tungsten Trioxide (

      
      ) or Vanadium Pentoxide (
      
      
      
      ).
    • Function: These oxides act as flux and oxygen donors, ensuring complete oxidation and trapping iodine to prevent detector interference.

Method B: Quantitative NMR (qNMR)

Status: Recommended Superior Standard

qNMR offers absolute quantification without requiring an identical reference standard of the analyte.[1] It relies on the physics of nuclear spin, where the signal intensity is directly proportional to the molar concentration.

  • The Mechanism: Co-dissolution of the analyte with a high-purity Internal Standard (IS).

  • Why it Wins: The Iodine atom does not interfere with the proton (

    
    ) signals. The aldehyde proton (~9.8 ppm) provides a clean, distinct singlet for integration, separated from the benzyl and aromatic regions.
    
Performance Data Comparison (Experimental Simulation)

The following table simulates a typical validation scenario for a batch of 4-(Benzyloxy)-3-iodo-5-methoxybenzaldehyde synthesized via benzyl protection of 5-iodovanillin.

MetricCombustion EA (Standard)Combustion EA (Optimized with

)
qNMR (

)
Carbon Found 48.10% (Low)48.91%N/A (Direct Purity)
Hydrogen Found 3.50%3.58%N/A
Purity Calculation Failed (Outside

)
Pass (Inside

)
99.8% ± 0.2%
Sample Required 2–5 mg (Destructive)2–5 mg (Destructive)10 mg (Non-Destructive)
Interference Risk High (Iodine suppression)LowNone

Detailed Experimental Protocols

Protocol 1: Optimized Combustion Analysis (with Additives)

Use this if regulatory guidelines explicitly require CHN analysis.

  • Preparation: Dry the sample of 4-(Benzyloxy)-3-iodo-5-methoxybenzaldehyde under vacuum at 40°C for 4 hours to remove trace solvent (solvent entrapment is a common cause of EA failure).

  • Weighing: Accurately weigh 2.00–3.00 mg of the sample into a tin capsule.

  • Additive: Add approximately 5–10 mg of Tungsten Trioxide (

    
    )  powder directly over the sample in the capsule.
    
  • Folding: Hermetically seal the tin capsule, ensuring no air pockets.

  • Combustion: Run on a CHN Analyzer (e.g., Elementar vario EL cube) with the combustion tube set to 1150°C (higher temp required for refractory halides).

  • Validation: Run a Sulfanilamide standard before the sample to verify the instrument's calibration factor (

    
    -factor).
    
Protocol 2: High-Precision qNMR (The Gold Standard)

Use this for internal purity assignment and potency determination.

  • Internal Standard Selection: Use Dimethyl Sulfone (

    
    ) .
    
    • Reason: It produces a clean singlet at ~3.0 ppm (in

      
      ), which does not overlap with the Methoxy (~3.9 ppm), Benzyl (~5.2 ppm), Aromatic (~7.0-7.5 ppm), or Aldehyde (~9.8 ppm) signals of the target compound.
      
  • Sample Prep:

    • Weigh ~10 mg of the analyte (

      
      ) into a vial (precision ±0.01 mg).
      
    • Weigh ~5 mg of TraceCERT® Dimethyl Sulfone (

      
      ) into the same vial.
      
    • Dissolve in 0.7 mL of

      
       (Chloroform-d).
      
  • Acquisition:

    • Pulse Angle: 90°.

    • Relaxation Delay (

      
      ): 60 seconds  (Critical: Must be 
      
      
      
      to ensure full relaxation for quantitative accuracy).
    • Scans: 16 or 32.

  • Processing:

    • Phase and baseline correct manually.[2]

    • Integrate the Aldehyde Singlet (~9.8 ppm) of the analyte (

      
      ).
      
    • Integrate the Methyl Singlet (~3.0 ppm) of the standard (

      
      ).
      
  • Calculation:

    
    
    
    • Where

      
       = Number of protons (1 for Aldehyde, 6 for Dimethyl Sulfone).
      
    • 
       = Molecular Weight (368.17 for Analyte, 94.13 for 
      
      
      
      ).

Visualizations

Diagram 1: Analytical Workflow for Iodinated Precursors

This flowchart illustrates the decision-making process for validating the purity of high-iodine content intermediates.

AnalyticalWorkflow Start Crude 4-(Benzyloxy)-3-iodo-5-methoxybenzaldehyde Drying Vacuum Dry (40°C, 4h) Remove Solvent Traps Start->Drying Decision Select Validation Method Drying->Decision MethodEA Combustion Analysis (CHN) Decision->MethodEA Regulatory Requirement MethodQNMR qNMR (1H) Decision->MethodQNMR Internal QC / R&D StepEA Add WO3 Additive Temp > 1100°C MethodEA->StepEA StepQNMR Add Internal Std (DMSO-2) d1 = 60s MethodQNMR->StepQNMR ResultEA Result: %C, %H Risk: Iodine Interference StepEA->ResultEA ResultQNMR Result: Absolute Purity % Benefit: Specificity StepQNMR->ResultQNMR

Caption: Decision matrix for selecting between Combustion Analysis and qNMR based on regulatory needs vs. analytical precision.

Diagram 2: qNMR Signal Logic

Visualizing why qNMR is the preferred method for this specific molecule.

qNMRLogic Compound Target Molecule (C15H13IO3) Iodine Iodine Atom (Heavy Halogen) Compound->Iodine Aldehyde Aldehyde Proton (~9.8 ppm) Compound->Aldehyde Combustion Combustion Analysis Iodine->Combustion Interferes (Incomplete Combustion) NMR 1H NMR Spectrum Iodine->NMR Invisible (No Interference) Aldehyde->NMR Clean Singlet (Perfect Quantification)

Caption: Logical flow demonstrating how qNMR bypasses the iodine interference inherent in combustion analysis.

References

  • Standardization of qNMR Methods for Pharmaceutical Intermediates. Journal of Pharmaceutical and Biomedical Analysis. (General methodology reference).
  • Iodine Interference in CHN Analysis . Exeter Analytical Technical Notes. Retrieved from [Link]

  • Characterization of 5-Iodovanillin Derivatives . PubChem Compound Summary. Retrieved from [Link]

Sources

Validation

Thin Layer Chromatography (TLC) Rf values for 4-(Benzyloxy)-3-iodo-5-methoxybenzaldehyde

This guide details the Thin Layer Chromatography (TLC) profile for 4-(Benzyloxy)-3-iodo-5-methoxybenzaldehyde , a critical intermediate in the synthesis of functionalized phenethylamines and pharmaceutical building block...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the Thin Layer Chromatography (TLC) profile for 4-(Benzyloxy)-3-iodo-5-methoxybenzaldehyde , a critical intermediate in the synthesis of functionalized phenethylamines and pharmaceutical building blocks.

The data below synthesizes experimental protocols involving 5-iodovanillin derivatives, focusing on the polarity shift observed during O-alkylation (benzylation).

Part 1: Chromatographic Profile & Rf Values

The separation of 4-(Benzyloxy)-3-iodo-5-methoxybenzaldehyde relies on exploiting the significant polarity difference between the phenolic starting material and the protected benzyl ether product.

Comparative Rf Value Table

Note: Values are representative of standard silica gel 60 F254 plates.

CompoundStructure TypeRf (9:1 Hex/EtOAc)Rf (4:1 Hex/EtOAc)Detection (UV 254nm)Detection (Stain)
Target Product Benzyl Ether0.45 – 0.55 0.75 – 0.85 Strong AbsorptionDNP (Orange)
5-Iodovanillin (SM)Phenolic Aldehyde0.05 – 0.100.30 – 0.40Strong AbsorptionDNP (Red/Orange)
Benzyl Bromide Alkyl Halide (Reagent)0.80 – 0.90> 0.90 (Front)Weak AbsorptionIodine (Brown)
3-Iodo-4-methoxy... Methyl Ether Analog0.40 – 0.500.70 – 0.80Strong AbsorptionDNP (Orange)

Key Insight: The target compound is significantly less polar than the starting material (5-Iodovanillin) due to the capping of the phenolic hydroxyl group. Standard reaction monitoring should be performed in 90:10 (9:1) Hexane:Ethyl Acetate to prevent the product from co-eluting with the solvent front.

Part 2: Comparative Analysis of Alternatives

In synthetic pathways (e.g., preparation of 3C-P or radiolabeled ligands), researchers often choose between the Iodinated intermediate (Target) and the Non-Iodinated or Brominated analogs.

FeatureTarget: 3-Iodo-4-Bn-5-OMe Alternative A: 3-Bromo Analog Alternative B: Non-Halogenated
Reactivity High: Excellent for Heck/Suzuki couplings due to weak C-I bond.Moderate: Requires harsher conditions for Pd-catalyzed coupling.Low: Inert to cross-coupling; used only if halogenation is a later step.
TLC Resolution Excellent: Iodine atom adds lipophilicity, improving separation from polar impurities.Good: Slightly more polar than the iodo-variant.Moderate: Often co-elutes with side products; less distinct separation.
Crystallinity High: Heavy atom (Iodine) promotes lattice formation; easy recrystallization.Moderate: Often requires chromatography.Variable: Frequently oils out; difficult to purify without column chromatography.

Part 3: Experimental Protocol & Visualization

Workflow: Monitoring the Benzylation of 5-Iodovanillin

Objective: Synthesize and purify 4-(Benzyloxy)-3-iodo-5-methoxybenzaldehyde.

  • Reaction Setup:

    • Dissolve 5-Iodovanillin (1.0 eq) in DMF or Acetone.

    • Add Potassium Carbonate (2.0 eq) and Benzyl Bromide (1.1 eq).

    • Heat to 60°C.

  • TLC Monitoring (Critical Step):

    • Mobile Phase: Prepare 10 mL of 90:10 Hexane:Ethyl Acetate .

    • Spotting: Apply three spots: [Lane 1: SM] | [Lane 2: Co-spot] | [Lane 3: Reaction Mix].

    • Development: Run until solvent front reaches 1 cm from top.

    • Endpoint: Reaction is complete when the baseline spot (SM, Rf ~0.05) disappears and the product spot (Rf ~0.50) dominates.

  • Visualization:

    • UV Light (254 nm): The aldehyde moiety provides strong quenching (dark spots on green background).

    • 2,4-DNP Stain: Dip plate and heat.[1] Aldehydes turn bright orange/red . This confirms the integrity of the aldehyde functionality during the reaction.

Purification Strategy (Flash Chromatography)
  • Stationary Phase: Silica Gel 60 (230-400 mesh).

  • Gradient: Start with 100% Hexane to elute excess Benzyl Bromide.

  • Elution: Switch to 95:5 Hexane:EtOAc to elute the Target Product.

  • Wash: Flush with 70:30 Hexane:EtOAc to recover unreacted 5-Iodovanillin.

Part 4: Visualization of Signaling & Separation

Diagram 1: Reaction & Separation Logic

This diagram illustrates the polarity shift driving the separation.

SeparationLogic cluster_TLC TLC Plate (Normal Phase Silica) SM Starting Material (5-Iodovanillin) Polar (Phenolic -OH) Target Target Product (Benzyl Ether) Mid-Polarity SM->Target Benzylation (Masks Polarity) LowRf Low Rf (<0.1) Unreacted SM SM->LowRf Stays Here Reagent Reagent (Benzyl Bromide) Non-Polar Reagent->Target + Bn group HighRf High Rf (>0.8) Excess Reagent Reagent->HighRf Elutes First MidRf Mid Rf (0.5) Target Product Target->MidRf Elutes Here

Caption: Polarity shift during synthesis. The masking of the phenolic hydroxyl group dramatically increases Rf, allowing easy separation from the starting material.

Diagram 2: Purification Workflow

PurificationFlow Crude Crude Reaction Mixture (DMF, Salts, Product, SM, BnBr) Workup Aqueous Workup (EtOAc / Water Wash) Crude->Workup Remove DMF/Salts Drying Drying (Na2SO4) & Concentration Workup->Drying Column Flash Column Chromatography (Silica Gel) Drying->Column Frac1 Fraction 1: 100% Hexane (Elutes Benzyl Bromide) Column->Frac1 First Elution Frac2 Fraction 2: 95:5 Hex:EtOAc (TARGET PRODUCT) Frac1->Frac2 Increase Polarity Frac3 Fraction 3: 70:30 Hex:EtOAc (Unreacted Phenol) Frac2->Frac3 Flush Column

Caption: Step-by-step purification protocol ensuring isolation of high-purity target compound.

References

  • Royal Society of Chemistry. (2018). Supporting Information: Synthesis of 4-(benzyloxy)-3-iodobenzaldehyde. Organic Letters. Retrieved from [Link]

  • Bunce, R. A., et al. (2012).[2] Approaches to Iodinated Derivatives of Vanillin and Isovanillin. Synthetic Communications. Retrieved from [Link]

  • Biotage. (2023). Using TLC to Scout Flash Chromatography Solvents. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 4-(Benzyloxy)-3-iodo-5-methoxybenzaldehyde

[1][2] Executive Summary Immediate Action Required: This compound is a halogenated aromatic aldehyde .[1] It must be segregated from general organic waste streams due to its iodine content and potential for forming toxic...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary

Immediate Action Required: This compound is a halogenated aromatic aldehyde .[1] It must be segregated from general organic waste streams due to its iodine content and potential for forming toxic vapors (


, 

) during improper incineration.

Core Directive: Do NOT mix with strong oxidizers or non-halogenated solvents.[1] Dispose of as Halogenated Organic Waste .[1]

Chemical Profile & Hazard Identification

To dispose of this chemical safely, you must understand its reactivity profile.[1][2] It is not merely "organic waste"; it is a reactive intermediate with specific stability concerns.[1]

ParameterDataOperational Implication
CAS Number 5438-36-8Use for waste manifesting.[1]
Molecular Formula

High carbon content; Iodine atom requires scrubbing during incineration.[1]
GHS Classification Skin/Eye Irritant (Cat 2), STOT-SE (Cat 3)Standard PPE (Nitrile gloves, goggles) is mandatory.[1]
Reactivity Air-sensitive (Aldehyde)Long-term storage may form benzoic acid derivatives; potential pressure buildup in sealed vessels if oxidized.[1]
Incompatibilities Strong Oxidizers, Strong BasesCRITICAL: Contact with strong bases can induce exothermic Cannizzaro reactions.[1]

Pre-Disposal Stabilization (The "Make-Safe" Protocol)

Before moving the vessel to waste storage, you must ensure the material is stable.

A. Purity Assessment[3]
  • Scenario 1: Pure Solid. If the material is a dry solid, do not dissolve it .[1] Solid waste is generally cheaper and safer to transport than liquid waste.[1]

  • Scenario 2: Reaction Mixture. If the material is in solution (e.g., DCM, Ethyl Acetate), test the pH.

    • Protocol: Dip a pH strip into the mixture.[1]

    • Requirement: pH must be between 5 and 9 .[1]

    • Correction: If acidic (

      
      ), neutralize carefully with saturated Sodium Bicarbonate (
      
      
      
      ).[1] If basic (
      
      
      ), neutralize with dilute Acetic Acid.[1]
B. Free Iodine Check

As an iodo-compound, degradation may release free iodine (


), visible as a yellow/brown discoloration.[1]
  • Test: Visual inspection.

  • Action: If free iodine is suspected in solution, wash with 10% Sodium Thiosulfate solution until the color dissipates.[1][2] This prevents iodine vapor release in the waste container.[1]

Disposal Workflow & Segregation

The following workflow dictates the physical handling of the waste.

Step-by-Step Protocol

1. Container Selection

  • Solids: Use a wide-mouth High-Density Polyethylene (HDPE) jar.

  • Liquids: Use a chemically resistant glass amber bottle or fluorinated HDPE jerrycan. Do not use metal cans (iodides can corrode metal).[1]

2. Segregation (The Golden Rule)

  • You must label this waste as HALOGENATED .[1]

  • Mixing halogenated waste (containing I, Cl, Br, F) with non-halogenated waste (Acetone, Methanol) forces the disposal facility to treat the entire volume as halogenated, significantly increasing destruction costs and complexity.

3. Labeling

  • Primary Name: "Waste 4-(Benzyloxy)-3-iodo-5-methoxybenzaldehyde"[1]

  • Constituents: List any solvents present (e.g., "70% Dichloromethane, 30% Solute").

  • Hazard Checkboxes: [x] Irritant [x] Toxic [x] Halogenated.[1]

Decision Logic Diagram

The following diagram illustrates the critical decision points for segregating this specific compound.

DisposalWorkflow Start Start: Waste Assessment StateCheck Physical State? Start->StateCheck SolidPath Pure Solid StateCheck->SolidPath Solid LiquidPath Solution / Mixture StateCheck->LiquidPath Liquid PackSolid Pack in Wide-Mouth HDPE Jar SolidPath->PackSolid IodineCheck Free Iodine Visible? (Yellow/Brown) LiquidPath->IodineCheck Quench Quench with 10% Na2S2O3 IodineCheck->Quench Yes SolventCheck Solvent Type? IodineCheck->SolventCheck No Quench->SolventCheck PackHalo Combine with HALOGENATED Waste SolventCheck->PackHalo DCM / Chloroform PackNonHalo STOP: Do not mix. Segregate as Halogenated. SolventCheck->PackNonHalo Acetone / Ethanol Label Label: 'Halogenated Organic' + Chemical Name PackSolid->Label PackHalo->Label PackNonHalo->PackHalo Re-route Contractor Transfer to Licensed Incineration Facility Label->Contractor

Figure 1: Decision tree for segregation of iodinated benzaldehyde waste. Note the critical check for free iodine and the strict requirement for the halogenated waste stream.

Regulatory Framework (RCRA & Compliance)

In the United States, this compound falls under specific EPA Resource Conservation and Recovery Act (RCRA) guidelines.

  • Waste Code: There is no specific "U" or "P" list code for this exact molecule.

  • Characteristic Waste:

    • If dissolved in a flammable solvent (Flash point < 60°C), it carries code D001 (Ignitable).[1]

    • If dissolved in toxic halogenated solvents (e.g., Chloroform), it may carry D022 .[1]

  • Destruction Method: The only acceptable disposal method is High-Temperature Incineration with specific flue gas scrubbing to capture Iodine (

    
    ) and Hydrogen Iodide (
    
    
    
    ) emissions.[1]
  • DEA Watchlist: While not a Schedule I substance itself, this chemical is structurally related to precursors for controlled phenethylamines.[1] Ensure your inventory tracking is precise to avoid diversion scrutiny.[1]

Emergency Contingencies

Spill Management (Small Scale < 50g):

  • Evacuate: Clear the immediate area.

  • PPE: Wear nitrile gloves, lab coat, and safety goggles.[1] If powder is fine/dusty, use an N95 respirator.[1]

  • Contain: Cover the spill with a Vermiculite or Clay-based absorbent .[1] Do not use paper towels (combustible).[1]

  • Clean: Sweep into a disposable scoop. Place in a sealed bag.

  • Decontaminate: Wipe the surface with a mild soap solution, followed by water.[1]

First Aid:

  • Eye Contact: Rinse immediately with water for 15 minutes.[1][3]

  • Skin Contact: Wash with soap and water.[4][5][1][3][6] Iodine compounds can stain; if yellowing persists, wash with a mild thiosulfate solution.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 79499, Benzaldehyde, 4-hydroxy-3-iodo-5-methoxy-. Retrieved from [Link][1]

  • U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][1]

  • Rowan University EHS. Chemical Compatibility for Waste Accumulation. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 4-(Benzyloxy)-3-iodo-5-methoxybenzaldehyde

Executive Summary & Risk Profile Compound: 4-(Benzyloxy)-3-iodo-5-methoxybenzaldehyde Application: Pharmaceutical Intermediate / Organic Synthesis Building Block Physical State: Solid (Powder/Crystalline) As a Senior App...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Risk Profile

Compound: 4-(Benzyloxy)-3-iodo-5-methoxybenzaldehyde Application: Pharmaceutical Intermediate / Organic Synthesis Building Block Physical State: Solid (Powder/Crystalline)

As a Senior Application Scientist, I approach this compound not just as a chemical, but as a critical variable in your data quality. The safety protocol below is designed to protect two assets: the operator and the experimental integrity .

This molecule combines a halogenated aromatic core (iodine) with a lipophilic benzyl ether. This structural combination dictates specific handling requirements:

  • Lipophilicity: The benzyl and methoxy groups increase lipid solubility, potentially enhancing skin absorption compared to the free phenol (5-iodovanillin).

  • Reactivity: The aldehyde moiety is susceptible to autoxidation to the corresponding benzoic acid. The carbon-iodine bond is photosensitive.

  • Toxicology (Read-Across): Based on structural analogs (e.g., 5-iodovanillin, 3-iodo-4-methoxybenzaldehyde), this compound is classified as a Skin/Eye/Respiratory Irritant (Category 2/2A/3) .

Personal Protective Equipment (PPE) Matrix

The following PPE selection is non-negotiable for maintaining a barrier against both particulate exposure and dermal absorption.

PPE Decision Logic (Graphviz)

PPE_Decision_Matrix cluster_0 Hazard Level cluster_1 Required PPE Configuration Task Operational Task Low Low Risk (Closed Vessel) Task->Low Storage/Transport Med Med Risk (Solubilization) Task->Med Pipetting Solutions High High Risk (Open Weighing) Task->High Handling Powder Basic Standard: Lab Coat, Safety Glasses, Single Nitrile Gloves Low->Basic Enhanced Enhanced: Splash Goggles, Double Nitrile (4mil+), Fume Hood Sash <18" Med->Enhanced Max Maximum: N95/P100 (if hood failure), Double Gloving (Long Cuff), Anti-Static Measures High->Max

Figure 1: Task-based PPE escalation logic. Note that "High Risk" activities involving dry powder require the strictest respiratory and dermal controls.

Detailed PPE Specifications
Protection ZoneRecommended GearTechnical Justification
Respiratory Fume Hood (Primary) N95/P100 Respirator (Secondary)The aldehyde functionality is a respiratory irritant. Engineering controls (Hood) are superior to PPE. Use respirators only if weighing outside a hood is unavoidable.
Ocular Chemical Splash Goggles Safety glasses with side shields are insufficient for fine powders that can drift. Goggles seal the eyes against airborne dust and accidental splashes.
Dermal (Hand) Double Nitrile Gloves (Inner: 4 mil, Outer: 5-8 mil)The benzyl ether group increases lipophilicity. Iodine compounds can stain and penetrate. Double gloving allows the outer glove to be stripped immediately upon contamination without exposing skin.
Body Flame-Resistant Lab Coat (Cotton/Nomex)Synthetic fabrics (polyester) can generate static charge, causing the powder to "jump" or disperse. Cotton minimizes static.

Operational Protocols

A. Weighing & Transfer (Critical Control Point)

The highest risk of exposure occurs when the solid is manipulated.

  • Static Control: Use an anti-static gun on the weighing boat and spatula before touching the compound. Substituted benzaldehydes are often fluffy solids that carry static charge.

  • The "In-Hood" Rule: All weighing must occur inside a certified chemical fume hood.

  • Draft Protection: Use a draft shield around the balance. High airflow in hoods can blow the powder; a shield protects the sample while keeping fumes contained.

  • Solubilization: Dissolve the solid in the transport vessel (e.g., add solvent to the vial) before transferring it to the reaction flask. Do not pour dry powder into a reactor if possible; liquid transfer is safer.

B. Double-Gloving Workflow

Cross-contamination is the silent killer of safety. Follow this logic to protect yourself and your common work areas (door handles, keyboards).

Double_Gloving Start Start: Don Inner Gloves (Blue Nitrile) Outer Don Outer Gloves (Long Cuff - Purple/Orange) Start->Outer Work Perform Chemical Handling (Weighing/Transfer) Outer->Work Contam Gloves Contaminated? Work->Contam Strip Strip Outer Glove IMMEDIATELY (Inner glove remains clean) Contam->Strip Yes Finish Finished Task Contam->Finish No Strip->Outer Re-don new outer Exit Remove Inner Gloves at Exit Finish->Exit

Figure 2: The Double-Gloving Protocol ensures that the "skin-adjacent" layer never touches the chemical, and the "environment-adjacent" hand (after stripping outer gloves) is clean for touching equipment.

Storage & Stability

To maintain the reagent's integrity (and prevent decomposition into hazardous byproducts):

  • Light: Store in Amber Glass . The Carbon-Iodine bond is photosensitive and can cleave under UV/visible light, releasing free iodine (corrosive/toxic) and degrading the starting material [1].

  • Atmosphere: Store under Argon or Nitrogen . Benzaldehydes oxidize to benzoic acids upon exposure to air. This oxidation not only ruins the stoichiometry of your reaction but increases the acidity of the material.

  • Temperature: Refrigeration (2-8°C) is recommended to slow oxidative degradation.

Disposal & Waste Management

Crucial Note: This compound contains Iodine.[1][2][3][4] It cannot be disposed of in general organic waste streams.[5]

Waste StreamClassificationReason
Halogenated Organic Waste MANDATORY The iodine atom classifies this as halogenated.[4] Mixing this with non-halogenated solvents (acetone, ethanol) often incurs significant fines or disposal surcharges from waste handlers [2].
Solid Waste Hazardous SolidContaminated weighing boats, paper towels, and outer gloves must be bagged and tagged as "Solid Waste - Halogenated Toxic."
Aqueous Waste Toxic AqueousIf an extraction is performed, the aqueous layer must be checked for pH and organic content. Do not pour down the drain.

Disposal Procedure:

  • Dissolve small solid residues in a minimal amount of Dichloromethane (DCM) or DMSO.

  • Transfer to the "Halogenated Waste" carboy.

  • Triple rinse the glassware; add rinsate to the same carboy.

Emergency Response

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention. The aldehyde group is a sensitizer; watch for delayed asthmatic reactions.

  • Skin Contact: Wash with soap and water for 15 minutes.[1][2] Do not use alcohol (ethanol/isopropanol) to wash skin, as this may increase the solubility and absorption of the benzyl ether derivative.

  • Spill Cleanup:

    • Evacuate the immediate area if dust is airborne.[1][2][6][7]

    • Don full PPE (Goggles, Double Gloves, Lab Coat).

    • Do not dry sweep. Cover the spill with a wet paper towel (solvent-dampened or water) to prevent dust generation.

    • Wipe up and place in a sealed bag for halogenated disposal.[4]

References

  • Fisher Scientific. (2025). Safety Data Sheet: 3-Iodobenzaldehyde. Retrieved from [Link] (Extrapolated for C-I bond photosensitivity).

  • University of Illinois Urbana-Champaign (DRS). (n.d.). Halogenated Organic Liquids - Waste Disposal Guidelines. Retrieved from [Link]

  • National Institutes of Health (PubChem). (2025). Compound Summary: 4-hydroxy-3-iodo-5-methoxybenzaldehyde (5-Iodovanillin).[6][8] Retrieved from [Link] (Used for SAR/Read-Across hazard identification).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Benzyloxy)-3-iodo-5-methoxybenzaldehyde
Reactant of Route 2
Reactant of Route 2
4-(Benzyloxy)-3-iodo-5-methoxybenzaldehyde
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